Zoligratinib
Description
Zoligratinib is an orally bioavailable inhibitor of the fibroblast growth factor receptor subtypes 1 (FGFR-1), 2 (FGFR-2) and 3 (FGFR-3), with potential antineoplastic activity. This compound binds to and inhibits FGFR-1, -2, and -3, which result in the inhibition of FGFR-mediated signal transduction pathways. This leads to the inhibition of both tumor cell proliferation and angiogenesis, and causes cell death in FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, is essential for tumor cellular proliferation, differentiation and survival.
FGFR INHIBITOR DEBIO 1347 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a fibroblast growth factor receptor antagonist; structure in first source
Properties
IUPAC Name |
[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMNJULZEQTDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265229-25-1 | |
| Record name | Debio-1347 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265229251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEBIO-1347 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZOLIGRATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR9ZYH80Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zoligratinib (Debio 1347): A Comprehensive Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoligratinib, also known as Debio 1347 or CH5183284, is a potent and selective, orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various human cancers.[4][5] this compound is an ATP-competitive inhibitor that selectively targets FGFR1, FGFR2, and FGFR3, leading to the suppression of downstream signaling pathways, which in turn inhibits tumor cell proliferation and angiogenesis.[1][6] This document provides a detailed technical guide on the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound with a molecular formula of C₂₀H₁₆N₆O.[2][7] Its chemical structure is characterized by a (5-amino-1-(2-methyl-3H-benzo[d]imidazol-5-yl)-1H-pyrazol-4-yl)(1H-indol-2-yl)methanone core.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | [2] |
| Molecular Formula | C₂₀H₁₆N₆O | [2][7] |
| Molecular Weight | 356.4 g/mol | [2] |
| CAS Number | 1265229-25-1 | [2][8] |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N | [2] |
| InChI | InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) | [2] |
| InChIKey | BEMNJULZEQTDJY-UHFFFAOYSA-N | [2] |
| Synonyms | Debio 1347, CH5183284, FF284 | [1][9] |
Table 2: Solubility of this compound
| Solvent System | Concentration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% ddH₂O | ≥3.55 mg/mL | [9] |
| 5% DMSO, 95% Corn oil | ≥2.95 mg/mL | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥2.08 mg/mL | [8] |
Mechanism of Action and Biological Activity
This compound functions as a selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][3] By competing with ATP for the binding site in the kinase domain, it prevents the autophosphorylation and activation of the receptors.[6] This blockade inhibits the downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4]
In Vitro Potency and Selectivity
This compound demonstrates high potency against FGFR1, 2, and 3, with significantly lower activity against FGFR4 and other kinases like KDR (VEGFR2), ensuring its selectivity.[4][9]
Table 3: In Vitro Kinase Inhibitory Activity of this compound (IC₅₀)
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference(s) |
| FGFR1 | 9.3 | Cell-free assay | [8][9] |
| FGFR2 | 7.6 | Cell-free assay | [8][9] |
| FGFR3 | 22 | Cell-free assay | [8][9] |
| FGFR4 | 290 | Cell-free assay | [9][10] |
In cell-based assays, this compound effectively prevents the autophosphorylation of FGFR1, FGFR2, and FGFR3 in cancer cell lines that harbor FGFR genetic alterations, with concentrations ranging from 100 to 300 nM.[9][10] Notably, it has also shown activity against the FGFR2 gatekeeper mutation V564F, which confers resistance to some other FGFR inhibitors.[4][9]
Preclinical In Vivo Efficacy
Preclinical studies using xenograft models of human cancers with various FGFR alterations have demonstrated significant anti-tumor activity of this compound.
Table 4: In Vivo Antitumor Activity of this compound in Xenograft Models
| Cancer Type | Cell Line / Model | FGFR Alteration | Dosing (Oral) | Outcome | Reference(s) |
| Leukemia | KG1 | FGFR1OP-FGFR1 fusion | 100 mg/kg/day | Significant antitumor activity | [8][9] |
| Gastric Cancer | SNU-16 | FGFR2 amplification | 100 mg/kg/day | Significant antitumor activity | [9] |
| Endometrial Cancer | MFE-280 | FGFR2 S252W mutation | 100 mg/kg/day | Significant antitumor activity | [8] |
| Bladder Cancer | UM-UC-14 | FGFR3 S249C mutation | 100 mg/kg/day | Significant antitumor activity | [8] |
| Bladder Cancer | RT112/84 | FGFR3-TACC3 fusion | 30 & 100 mg/kg | Dose-dependent tumor regression (TGI >100%) | [8] |
Pharmacokinetics
Early clinical data from a Phase I dose-escalation study in patients with advanced solid tumors provided initial insights into the pharmacokinetic profile of this compound in humans.
Table 5: Preliminary Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Dosing Regimen | Reference(s) |
| Time to Max. Concentration (tₘₐₓ) | ~3 hours | 10-40 mg/day, oral | [11] |
| Apparent Oral Clearance (CL/F) | ~8 L/hour | 10-40 mg/day, oral | [11] |
| Apparent Volume of Distribution (Vz/F) | ~130 L | 10-40 mg/day, oral | [11] |
| Half-life (t₁/₂) | ~11 hours | 10-40 mg/day, oral | [11] |
| Accumulation | Insignificant | After 28-day dosing | [11] |
The pharmacokinetic properties of this compound support a once-daily oral dosing regimen.[11] Plasma exposure was found to be dose-proportional, and pharmacodynamic markers like hyperphosphatemia indicated target engagement.[11]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Cell-Free)
This protocol outlines the general methodology used to determine the IC₅₀ values of this compound against FGFR enzymes.
Objective: To quantify the inhibitory activity of this compound on the kinase activity of FGFR1, FGFR2, FGFR3, and other kinases.
Methodology:
-
For FGFR1 (Radiometric Assay): The inhibitory activity is assessed by measuring the incorporation of ³³P-labeled phosphate (B84403) (³³Pi) into a substrate peptide.[9][10]
-
Recombinant FGFR1 enzyme, a specific substrate peptide, and ATP (spiked with γ-³³P-ATP) are combined in a reaction buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation.
-
The reaction is stopped, and the mixture is transferred to a filter plate to capture the phosphorylated substrate.
-
Unincorporated ³³P-ATP is washed away.
-
The amount of incorporated ³³P is quantified using a microplate scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
-
-
For FGFR2, FGFR3, and other kinases (HTRF Assay): A Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed.[9][10]
-
Recombinant kinase, a biotinylated substrate peptide, and ATP are combined in the wells of a microplate.
-
This compound is serially diluted and added to the wells.
-
The kinase reaction is allowed to proceed at a set temperature and time.
-
The reaction is stopped, and a detection mixture containing a Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 is added.
-
If the substrate is phosphorylated, the Eu³⁺-labeled antibody binds to it. The biotinylated peptide is bound by Streptavidin-XL665, bringing the donor (Eu³⁺) and acceptor (XL665) into proximity, generating a FRET signal.
-
The time-resolved fluorescence is measured with a compatible microplate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of this compound. IC₅₀ values are determined from dose-response curves.
-
Cell Proliferation / Antiproliferative Assay
This protocol describes the general method used to evaluate the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (GI₅₀ or IC₅₀).
Methodology:
-
Cell Plating: Human tumor cell lines are seeded into the wells of 96-well microplates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: this compound is serially diluted to a range of concentrations (e.g., 0.076 to 10,000 nM) and added to the wells. Control wells receive vehicle (e.g., DMSO) only.[9]
-
Incubation: The plates are incubated for an extended period (e.g., 4 days) at 37°C in a humidified incubator with 5% CO₂.[9][10]
-
Viability Assessment: A cell viability reagent, such as Cell Counting Kit-8 (CCK-8, which contains a WST-8 tetrazolium salt), is added to each well.[9][10]
-
Colorimetric Reaction: The plates are incubated for an additional 1-4 hours. Viable cells with active metabolism reduce the tetrazolium salt into a soluble, colored formazan (B1609692) product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.[9][10]
-
Calculation: The percentage of growth inhibition is calculated using the formula: (1 − [Absorbance of Treated Wells / Absorbance of Control Wells]) × 100.[9][10] The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Conclusion
This compound (Debio 1347) is a selective and potent inhibitor of FGFR1, 2, and 3 with a well-defined chemical structure and mechanism of action. Preclinical data have robustly demonstrated its anti-tumor efficacy in models with specific FGFR genetic alterations. Early clinical studies have established a pharmacokinetic profile suitable for once-daily oral administration and have shown evidence of target engagement in patients. While its development has faced challenges in certain patient populations, this compound remains a significant tool for researchers studying FGFR-driven malignancies and serves as a key reference compound in the development of next-generation FGFR inhibitors.[5][12]
References
- 1. debio 1347 - My Cancer Genome [mycancergenome.org]
- 2. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. debiopharm.com [debiopharm.com]
- 5. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Preliminary clinical pharmacokinetics and pharmacodynamics of Debio 1347 (CH5183284), a novel FGFR inhibitor. - ASCO [asco.org]
- 12. News - this compound (Debio 1347) - LARVOL VERI [veri.larvol.com]
Zoligratinib (Debio 1347): A Comprehensive Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoligratinib, also known as Debio 1347 or CH5183284, is a potent and selective, orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various human cancers.[4][5] this compound is an ATP-competitive inhibitor that selectively targets FGFR1, FGFR2, and FGFR3, leading to the suppression of downstream signaling pathways, which in turn inhibits tumor cell proliferation and angiogenesis.[1][6] This document provides a detailed technical guide on the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound with a molecular formula of C₂₀H₁₆N₆O.[2][7] Its chemical structure is characterized by a (5-amino-1-(2-methyl-3H-benzo[d]imidazol-5-yl)-1H-pyrazol-4-yl)(1H-indol-2-yl)methanone core.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | [2] |
| Molecular Formula | C₂₀H₁₆N₆O | [2][7] |
| Molecular Weight | 356.4 g/mol | [2] |
| CAS Number | 1265229-25-1 | [2][8] |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N | [2] |
| InChI | InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) | [2] |
| InChIKey | BEMNJULZEQTDJY-UHFFFAOYSA-N | [2] |
| Synonyms | Debio 1347, CH5183284, FF284 | [1][9] |
Table 2: Solubility of this compound
| Solvent System | Concentration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% ddH₂O | ≥3.55 mg/mL | [9] |
| 5% DMSO, 95% Corn oil | ≥2.95 mg/mL | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥2.08 mg/mL | [8] |
Mechanism of Action and Biological Activity
This compound functions as a selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][3] By competing with ATP for the binding site in the kinase domain, it prevents the autophosphorylation and activation of the receptors.[6] This blockade inhibits the downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4]
In Vitro Potency and Selectivity
This compound demonstrates high potency against FGFR1, 2, and 3, with significantly lower activity against FGFR4 and other kinases like KDR (VEGFR2), ensuring its selectivity.[4][9]
Table 3: In Vitro Kinase Inhibitory Activity of this compound (IC₅₀)
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference(s) |
| FGFR1 | 9.3 | Cell-free assay | [8][9] |
| FGFR2 | 7.6 | Cell-free assay | [8][9] |
| FGFR3 | 22 | Cell-free assay | [8][9] |
| FGFR4 | 290 | Cell-free assay | [9][10] |
In cell-based assays, this compound effectively prevents the autophosphorylation of FGFR1, FGFR2, and FGFR3 in cancer cell lines that harbor FGFR genetic alterations, with concentrations ranging from 100 to 300 nM.[9][10] Notably, it has also shown activity against the FGFR2 gatekeeper mutation V564F, which confers resistance to some other FGFR inhibitors.[4][9]
Preclinical In Vivo Efficacy
Preclinical studies using xenograft models of human cancers with various FGFR alterations have demonstrated significant anti-tumor activity of this compound.
Table 4: In Vivo Antitumor Activity of this compound in Xenograft Models
| Cancer Type | Cell Line / Model | FGFR Alteration | Dosing (Oral) | Outcome | Reference(s) |
| Leukemia | KG1 | FGFR1OP-FGFR1 fusion | 100 mg/kg/day | Significant antitumor activity | [8][9] |
| Gastric Cancer | SNU-16 | FGFR2 amplification | 100 mg/kg/day | Significant antitumor activity | [9] |
| Endometrial Cancer | MFE-280 | FGFR2 S252W mutation | 100 mg/kg/day | Significant antitumor activity | [8] |
| Bladder Cancer | UM-UC-14 | FGFR3 S249C mutation | 100 mg/kg/day | Significant antitumor activity | [8] |
| Bladder Cancer | RT112/84 | FGFR3-TACC3 fusion | 30 & 100 mg/kg | Dose-dependent tumor regression (TGI >100%) | [8] |
Pharmacokinetics
Early clinical data from a Phase I dose-escalation study in patients with advanced solid tumors provided initial insights into the pharmacokinetic profile of this compound in humans.
Table 5: Preliminary Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Dosing Regimen | Reference(s) |
| Time to Max. Concentration (tₘₐₓ) | ~3 hours | 10-40 mg/day, oral | [11] |
| Apparent Oral Clearance (CL/F) | ~8 L/hour | 10-40 mg/day, oral | [11] |
| Apparent Volume of Distribution (Vz/F) | ~130 L | 10-40 mg/day, oral | [11] |
| Half-life (t₁/₂) | ~11 hours | 10-40 mg/day, oral | [11] |
| Accumulation | Insignificant | After 28-day dosing | [11] |
The pharmacokinetic properties of this compound support a once-daily oral dosing regimen.[11] Plasma exposure was found to be dose-proportional, and pharmacodynamic markers like hyperphosphatemia indicated target engagement.[11]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Cell-Free)
This protocol outlines the general methodology used to determine the IC₅₀ values of this compound against FGFR enzymes.
Objective: To quantify the inhibitory activity of this compound on the kinase activity of FGFR1, FGFR2, FGFR3, and other kinases.
Methodology:
-
For FGFR1 (Radiometric Assay): The inhibitory activity is assessed by measuring the incorporation of ³³P-labeled phosphate (³³Pi) into a substrate peptide.[9][10]
-
Recombinant FGFR1 enzyme, a specific substrate peptide, and ATP (spiked with γ-³³P-ATP) are combined in a reaction buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation.
-
The reaction is stopped, and the mixture is transferred to a filter plate to capture the phosphorylated substrate.
-
Unincorporated ³³P-ATP is washed away.
-
The amount of incorporated ³³P is quantified using a microplate scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
-
-
For FGFR2, FGFR3, and other kinases (HTRF Assay): A Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed.[9][10]
-
Recombinant kinase, a biotinylated substrate peptide, and ATP are combined in the wells of a microplate.
-
This compound is serially diluted and added to the wells.
-
The kinase reaction is allowed to proceed at a set temperature and time.
-
The reaction is stopped, and a detection mixture containing a Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 is added.
-
If the substrate is phosphorylated, the Eu³⁺-labeled antibody binds to it. The biotinylated peptide is bound by Streptavidin-XL665, bringing the donor (Eu³⁺) and acceptor (XL665) into proximity, generating a FRET signal.
-
The time-resolved fluorescence is measured with a compatible microplate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of this compound. IC₅₀ values are determined from dose-response curves.
-
Cell Proliferation / Antiproliferative Assay
This protocol describes the general method used to evaluate the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (GI₅₀ or IC₅₀).
Methodology:
-
Cell Plating: Human tumor cell lines are seeded into the wells of 96-well microplates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: this compound is serially diluted to a range of concentrations (e.g., 0.076 to 10,000 nM) and added to the wells. Control wells receive vehicle (e.g., DMSO) only.[9]
-
Incubation: The plates are incubated for an extended period (e.g., 4 days) at 37°C in a humidified incubator with 5% CO₂.[9][10]
-
Viability Assessment: A cell viability reagent, such as Cell Counting Kit-8 (CCK-8, which contains a WST-8 tetrazolium salt), is added to each well.[9][10]
-
Colorimetric Reaction: The plates are incubated for an additional 1-4 hours. Viable cells with active metabolism reduce the tetrazolium salt into a soluble, colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.[9][10]
-
Calculation: The percentage of growth inhibition is calculated using the formula: (1 − [Absorbance of Treated Wells / Absorbance of Control Wells]) × 100.[9][10] The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Conclusion
This compound (Debio 1347) is a selective and potent inhibitor of FGFR1, 2, and 3 with a well-defined chemical structure and mechanism of action. Preclinical data have robustly demonstrated its anti-tumor efficacy in models with specific FGFR genetic alterations. Early clinical studies have established a pharmacokinetic profile suitable for once-daily oral administration and have shown evidence of target engagement in patients. While its development has faced challenges in certain patient populations, this compound remains a significant tool for researchers studying FGFR-driven malignancies and serves as a key reference compound in the development of next-generation FGFR inhibitors.[5][12]
References
- 1. debio 1347 - My Cancer Genome [mycancergenome.org]
- 2. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. debiopharm.com [debiopharm.com]
- 5. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Preliminary clinical pharmacokinetics and pharmacodynamics of Debio 1347 (CH5183284), a novel FGFR inhibitor. - ASCO [asco.org]
- 12. News - this compound (Debio 1347) - LARVOL VERI [veri.larvol.com]
In-vitro Characterization of Zoligratinib's Anti-Cancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zoligratinib (also known as Debio 1347 or CH5183284) is a potent and selective, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors. This compound exerts its anti-cancer activity by binding to and inhibiting the kinase activity of these receptors, thereby blocking downstream signaling pathways essential for tumor cell proliferation, survival, and angiogenesis.[1][3] This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: FGFR Signaling Inhibition
This compound functions as an ATP-competitive inhibitor of FGFRs 1, 2, and 3.[4] In cancer cells with aberrant FGFR signaling, the constitutive activation of the receptor leads to the phosphorylation of downstream substrates like FRS2 (FGFR Substrate 2).[5] This initiates a cascade of signaling events, primarily through the RAS-MAPK (Mitogen-Activated Protein Kinase) and PI3K-AKT (Phosphoinositide 3-Kinase) pathways, which promote uncontrolled cell growth, proliferation, and survival.[5] By inhibiting the initial phosphorylation step, this compound effectively shuts down these oncogenic signals, leading to cell death in FGFR-dependent tumor cells.[1][3]
Caption: this compound inhibits FGFR autophosphorylation, blocking downstream MAPK and PI3K/AKT pathways.
Quantitative In-vitro Efficacy
The anti-cancer activity of this compound has been quantified through various in-vitro assays, including direct kinase inhibition and cell-based proliferation studies.
Kinase Inhibition Profile
This compound's potency against the enzymatic activity of FGFR isoforms was determined in cell-free kinase assays. The data demonstrates high selectivity for FGFR1, 2, and 3 over other kinases, including FGFR4.
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | 9.3 |
| FGFR2 | 7.6 |
| FGFR3 | 22 |
| FGFR4 | 290 |
| Table 1: Inhibitory concentration (IC₅₀) of this compound against FGFR family kinases in cell-free assays.[6][7] |
Anti-proliferative Activity in Cancer Cell Lines
This compound demonstrates potent and selective anti-proliferative effects in human cancer cell lines characterized by specific FGFR genetic alterations. This selectivity highlights its potential as a targeted therapy.
| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nM) for Proliferation |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | Potent Activity Reported |
| DMS114 | Lung Cancer | FGFR1 Amplification | Potent Activity Reported |
| KMS11 | Multiple Myeloma | FGFR3 Y373C Mutation | Potent Activity Reported |
| MFE-280 | Endometrial Cancer | FGFR2 S252W Mutation | Potent Activity Reported |
| UM-UC-14 | Bladder Cancer | FGFR3 S249C Mutation | Potent Activity Reported |
| RT112/84 | Bladder Cancer | FGFR3-TACC3 Fusion | Potent Activity Reported |
| Table 2: Anti-proliferative activity of this compound in cancer cell lines with known FGFR alterations. Specific IC₅₀ values vary across studies, but this compound consistently shows selective activity in these models.[2][6] |
Furthermore, in cell-based assays, this compound was shown to inhibit the autophosphorylation of FGFR1, FGFR2, and FGFR3 at concentrations between 100 and 300 nM.[6] Notably, it also retains activity against the FGFR2 gatekeeper mutation V564F, which is a known mechanism of resistance to some other FGFR inhibitors.[6][8]
Experimental Protocols
Standardized protocols are critical for the reliable in-vitro evaluation of kinase inhibitors. The following sections detail the methodologies used to characterize this compound.
Cell-Free Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.
Methodology:
-
Assay Principle: The inhibitory activity against FGFR1 is commonly evaluated using a radiometric filter assay that measures the incorporation of ³³P-labeled phosphate (B84403) from [γ-³³P]ATP into a substrate peptide.[6] For other kinases like FGFR2, homogeneous time-resolved fluorescence (HTRF) assays are often employed.[6]
-
Reagents: Purified recombinant human FGFR1/2/3/4 kinase domains, appropriate substrate peptides (e.g., poly(Glu, Tyr) 4:1), [γ-³³P]ATP, kinase reaction buffer, and a serial dilution of this compound.
-
Procedure: a. The kinase, substrate, and this compound are incubated together in the kinase reaction buffer. b. The reaction is initiated by the addition of [γ-³³P]ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate. e. Unincorporated [γ-³³P]ATP is washed away. f. The radioactivity retained on the filter is measured using a scintillation counter.[6]
-
Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO vehicle). The IC₅₀ value, the concentration of this compound required to inhibit 50% of the kinase activity, is determined by fitting the dose-response data to a four-parameter logistic curve.
Cell Proliferation / Viability Assay
Objective: To measure the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Assay Principle: The Cell Counting Kit-8 (CCK-8) or similar resazurin-based assays are colorimetric methods used to determine the number of viable cells.[7] The assay utilizes WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye, soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.
-
Reagents: Selected human cancer cell lines, appropriate culture medium, fetal bovine serum (FBS), this compound, DMSO (vehicle control), and Cell Counting Kit-8 solution.[7]
-
Procedure: a. Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight. b. Compound Treatment: A dilution series of this compound (e.g., 0.076 to 10,000 nM) is prepared and added to the wells.[6][7] Control wells receive DMSO vehicle. c. Incubation: The plates are incubated for a defined period (e.g., 4 days) at 37°C in a humidified CO₂ incubator.[6][7] d. Assay Development: CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours. e. Measurement: The absorbance at 450 nm is measured using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance_Treated / Absorbance_Control) * 100. The IC₅₀ value is calculated from the resulting dose-response curve.
Caption: Workflow for determining cell viability using the Cell Counting Kit-8 (CCK-8) assay.
Conclusion
The in-vitro data for this compound strongly support its profile as a potent and selective inhibitor of FGFR1, 2, and 3. It effectively blocks the enzymatic activity of these receptors and translates this activity into a robust anti-proliferative effect in cancer cell lines harboring FGFR genetic alterations. The detailed protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel FGFR inhibitors, which are a promising class of targeted agents for precision oncology.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. anncaserep.com [anncaserep.com]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. oaepublish.com [oaepublish.com]
In-vitro Characterization of Zoligratinib's Anti-Cancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zoligratinib (also known as Debio 1347 or CH5183284) is a potent and selective, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors. This compound exerts its anti-cancer activity by binding to and inhibiting the kinase activity of these receptors, thereby blocking downstream signaling pathways essential for tumor cell proliferation, survival, and angiogenesis.[1][3] This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: FGFR Signaling Inhibition
This compound functions as an ATP-competitive inhibitor of FGFRs 1, 2, and 3.[4] In cancer cells with aberrant FGFR signaling, the constitutive activation of the receptor leads to the phosphorylation of downstream substrates like FRS2 (FGFR Substrate 2).[5] This initiates a cascade of signaling events, primarily through the RAS-MAPK (Mitogen-Activated Protein Kinase) and PI3K-AKT (Phosphoinositide 3-Kinase) pathways, which promote uncontrolled cell growth, proliferation, and survival.[5] By inhibiting the initial phosphorylation step, this compound effectively shuts down these oncogenic signals, leading to cell death in FGFR-dependent tumor cells.[1][3]
Caption: this compound inhibits FGFR autophosphorylation, blocking downstream MAPK and PI3K/AKT pathways.
Quantitative In-vitro Efficacy
The anti-cancer activity of this compound has been quantified through various in-vitro assays, including direct kinase inhibition and cell-based proliferation studies.
Kinase Inhibition Profile
This compound's potency against the enzymatic activity of FGFR isoforms was determined in cell-free kinase assays. The data demonstrates high selectivity for FGFR1, 2, and 3 over other kinases, including FGFR4.
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | 9.3 |
| FGFR2 | 7.6 |
| FGFR3 | 22 |
| FGFR4 | 290 |
| Table 1: Inhibitory concentration (IC₅₀) of this compound against FGFR family kinases in cell-free assays.[6][7] |
Anti-proliferative Activity in Cancer Cell Lines
This compound demonstrates potent and selective anti-proliferative effects in human cancer cell lines characterized by specific FGFR genetic alterations. This selectivity highlights its potential as a targeted therapy.
| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nM) for Proliferation |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | Potent Activity Reported |
| DMS114 | Lung Cancer | FGFR1 Amplification | Potent Activity Reported |
| KMS11 | Multiple Myeloma | FGFR3 Y373C Mutation | Potent Activity Reported |
| MFE-280 | Endometrial Cancer | FGFR2 S252W Mutation | Potent Activity Reported |
| UM-UC-14 | Bladder Cancer | FGFR3 S249C Mutation | Potent Activity Reported |
| RT112/84 | Bladder Cancer | FGFR3-TACC3 Fusion | Potent Activity Reported |
| Table 2: Anti-proliferative activity of this compound in cancer cell lines with known FGFR alterations. Specific IC₅₀ values vary across studies, but this compound consistently shows selective activity in these models.[2][6] |
Furthermore, in cell-based assays, this compound was shown to inhibit the autophosphorylation of FGFR1, FGFR2, and FGFR3 at concentrations between 100 and 300 nM.[6] Notably, it also retains activity against the FGFR2 gatekeeper mutation V564F, which is a known mechanism of resistance to some other FGFR inhibitors.[6][8]
Experimental Protocols
Standardized protocols are critical for the reliable in-vitro evaluation of kinase inhibitors. The following sections detail the methodologies used to characterize this compound.
Cell-Free Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.
Methodology:
-
Assay Principle: The inhibitory activity against FGFR1 is commonly evaluated using a radiometric filter assay that measures the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP into a substrate peptide.[6] For other kinases like FGFR2, homogeneous time-resolved fluorescence (HTRF) assays are often employed.[6]
-
Reagents: Purified recombinant human FGFR1/2/3/4 kinase domains, appropriate substrate peptides (e.g., poly(Glu, Tyr) 4:1), [γ-³³P]ATP, kinase reaction buffer, and a serial dilution of this compound.
-
Procedure: a. The kinase, substrate, and this compound are incubated together in the kinase reaction buffer. b. The reaction is initiated by the addition of [γ-³³P]ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate. e. Unincorporated [γ-³³P]ATP is washed away. f. The radioactivity retained on the filter is measured using a scintillation counter.[6]
-
Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO vehicle). The IC₅₀ value, the concentration of this compound required to inhibit 50% of the kinase activity, is determined by fitting the dose-response data to a four-parameter logistic curve.
Cell Proliferation / Viability Assay
Objective: To measure the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Assay Principle: The Cell Counting Kit-8 (CCK-8) or similar resazurin-based assays are colorimetric methods used to determine the number of viable cells.[7] The assay utilizes WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.
-
Reagents: Selected human cancer cell lines, appropriate culture medium, fetal bovine serum (FBS), this compound, DMSO (vehicle control), and Cell Counting Kit-8 solution.[7]
-
Procedure: a. Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight. b. Compound Treatment: A dilution series of this compound (e.g., 0.076 to 10,000 nM) is prepared and added to the wells.[6][7] Control wells receive DMSO vehicle. c. Incubation: The plates are incubated for a defined period (e.g., 4 days) at 37°C in a humidified CO₂ incubator.[6][7] d. Assay Development: CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours. e. Measurement: The absorbance at 450 nm is measured using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance_Treated / Absorbance_Control) * 100. The IC₅₀ value is calculated from the resulting dose-response curve.
Caption: Workflow for determining cell viability using the Cell Counting Kit-8 (CCK-8) assay.
Conclusion
The in-vitro data for this compound strongly support its profile as a potent and selective inhibitor of FGFR1, 2, and 3. It effectively blocks the enzymatic activity of these receptors and translates this activity into a robust anti-proliferative effect in cancer cell lines harboring FGFR genetic alterations. The detailed protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel FGFR inhibitors, which are a promising class of targeted agents for precision oncology.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. anncaserep.com [anncaserep.com]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. oaepublish.com [oaepublish.com]
Zoligratinib (Debio 1347): A Technical Guide to its Target Profile and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoligratinib (also known as Debio 1347 and CH5183284) is a potent and selective, orally bioavailable small molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1][2] Developed for the treatment of advanced solid tumors harboring FGFR gene alterations, this compound is an ATP-competitive inhibitor targeting FGFR1, FGFR2, and FGFR3.[2][3] This technical guide provides a comprehensive overview of the target profile of this compound, its mechanism of action, and its on- and off-target effects as characterized in preclinical and clinical studies. Quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized to provide a thorough resource for researchers and drug development professionals.
On-Target Profile
This compound is a highly selective inhibitor of the FGFR family of receptor tyrosine kinases. Its primary targets are FGFR1, FGFR2, and FGFR3, with a lesser activity against FGFR4.[3][4] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a known driver in various malignancies.[5] this compound has demonstrated preferential antitumor activity against cancer cells with these FGFR genetic alterations.[1]
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against the FGFR family has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.
| Target | IC50 (nM) |
| FGFR1 | 9.3[4] |
| FGFR2 | 7.6[4] |
| FGFR3 | 22[4] |
| FGFR4 | 290[3] |
| Table 1: In Vitro Inhibitory Activity of this compound against FGFRs. |
Cellular Activity
This compound effectively inhibits FGF-dependent cell proliferation and demonstrates potent anti-proliferative activity in cancer cell lines with FGFR alterations.[1][6] In cellular assays, this compound was shown to prevent the autophosphorylation of FGFR1, FGFR2, and FGFR3 at concentrations between 100 to 300 nM in cell lines with FGFR1 amplification (DMS114), FGFR2 amplification (SNU-16), and FGFR3 mutation (KMS11) respectively.[3] A summary of its cellular anti-proliferative activity is provided in Table 2.
| Assay | IC50 (nM) |
| FGF-dependent cell proliferation | 29[6] |
| VEGF-dependent cell proliferation | 780[6] |
| Table 2: Cellular Anti-proliferative Activity of this compound. |
This compound has also shown activity against the FGFR2 gatekeeper mutation V564F, which can confer resistance to other FGFR inhibitors.[3]
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor of FGFRs.[2] By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[2] The primary signaling cascades affected are the RAS-MAPK and PI3K-AKT pathways.[7][8]
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This leads to the recruitment and activation of downstream signaling molecules. This compound's inhibition of FGFR phosphorylation blocks these subsequent events.
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Studies have shown that this compound treatment leads to the suppression of phosphorylated ERK (p-ERK), a key component of the MAPK pathway, in sensitive cell lines.[7] Furthermore, the expression of dual-specificity phosphatase 6 (DUSP6), a downstream target of the ERK pathway, has been identified as a potential pharmacodynamic marker for this compound's efficacy.[7]
Off-Target Effects
The selectivity of a kinase inhibitor is crucial for its therapeutic window. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
Preclinical Off-Target Profile
This compound is described as a selective FGFR inhibitor.[1] Its selectivity over the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a notable feature, which is attributed to differences in the interaction with specific amino acid residues in the ATP-binding pocket (M535 in FGFR1 versus L889 in KDR).[6] The IC50 for VEGF-dependent proliferation is significantly higher than for FGF-dependent proliferation, further supporting its selectivity.[6]
Clinical Off-Target Profile (Adverse Events)
Adverse events (AEs) observed in clinical trials can provide insights into the real-world on- and off-target effects of a drug. The first-in-human phase I study of this compound (NCT01948297) in patients with advanced solid tumors harboring FGFR alterations provides key safety data.[9][10] The most common treatment-emergent adverse events are summarized in Table 3. Many of these are considered class effects of FGFR inhibitors.[11][12]
| Adverse Event | Frequency (%) | Grade ≥3 (%) |
| Hyperphosphatemia | 73 | 13[13] |
| Fatigue | 41 | N/A |
| Diarrhea | 39 | N/A |
| Nausea | 37 | N/A |
| Decreased Appetite | 32 | N/A |
| Stomatitis | N/A | 5[13] |
| Table 3: Common Treatment-Emergent Adverse Events with this compound (Data from Phase I/II studies).[10][13] N/A: Not available. |
Hyperphosphatemia is a well-documented on-target effect of FGFR inhibition due to the role of FGFRs in phosphate (B84403) homeostasis.[9] Other common adverse events associated with the FGFR inhibitor class include dermatological toxicities (e.g., dry skin, nail changes) and ocular toxicities (e.g., dry eyes).[11] In the phase I study of this compound, dose-limiting toxicities included dry mouth/eyes, hyperamylasemia, hypercalcemia, hyperbilirubinemia, hyperphosphatemia, and stomatitis.[9]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against FGFRs is typically determined using in vitro kinase assays.
Figure 2: General workflow for a radiometric in vitro kinase inhibition assay.
Protocol: Radiometric Filter Binding Assay for FGFR1 Inhibition [4]
-
Reagents : Recombinant human FGFR1 kinase domain, kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), substrate (e.g., poly(Glu, Tyr) 4:1), ATP, [γ-33P]ATP, and serially diluted this compound in DMSO.
-
Reaction Setup : In a 96-well plate, combine the FGFR1 enzyme, substrate, and varying concentrations of this compound.
-
Initiation : Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubation : Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination : Stop the reaction by adding a solution like phosphoric acid.
-
Filtration : Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which binds the phosphorylated substrate.
-
Washing : Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.
-
Detection : Measure the radioactivity retained on the filter using a microplate scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines are assessed using cell viability assays.
Figure 3: General workflow for a WST-8/CCK-8 based cellular proliferation assay.
Protocol: WST-8 (CCK-8) Cell Proliferation Assay [4]
-
Cell Seeding : Plate cells (e.g., SNU-16) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition : Replace the medium with fresh medium containing various concentrations of this compound (typically a serial dilution) or DMSO as a vehicle control.
-
Incubation : Incubate the plates for a prolonged period, for instance, 4 days, at 37°C in a humidified CO2 incubator.
-
Reagent Addition : Add a cell viability reagent, such as WST-8 (using a product like Cell Counting Kit-8), to each well.
-
Final Incubation : Incubate for 1-4 hours, during which viable cells with active metabolism will convert the WST-8 tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement : Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450 nm.
-
Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the control and determine the IC50 value.
Conclusion
This compound is a selective and potent inhibitor of FGFR1, 2, and 3 with demonstrated preclinical and clinical activity in tumors with FGFR alterations. Its mechanism of action through the inhibition of the ATP-binding site of FGFRs leads to the suppression of key downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. While its on-target profile is well-characterized, a comprehensive, quantitative preclinical off-target kinase profile is not publicly available. The clinical adverse event profile is consistent with on-target FGFR inhibition and known class effects of FGFR inhibitors. Further research to fully elucidate its off-target kinase interactions would provide a more complete understanding of its pharmacological profile. This guide provides a foundational resource for researchers working with or developing this compound and other FGFR inhibitors.
References
- 1. The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. debio 1347 - My Cancer Genome [mycancergenome.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ERK Signal Suppression and Sensitivity to CH5183284/Debio 1347, a Selective FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I, Open-Label, Multicenter, Dose-Escalation Study of the Oral Selective FGFR inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asco.org [asco.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Zoligratinib (Debio 1347): A Technical Guide to its Target Profile and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoligratinib (also known as Debio 1347 and CH5183284) is a potent and selective, orally bioavailable small molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1][2] Developed for the treatment of advanced solid tumors harboring FGFR gene alterations, this compound is an ATP-competitive inhibitor targeting FGFR1, FGFR2, and FGFR3.[2][3] This technical guide provides a comprehensive overview of the target profile of this compound, its mechanism of action, and its on- and off-target effects as characterized in preclinical and clinical studies. Quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized to provide a thorough resource for researchers and drug development professionals.
On-Target Profile
This compound is a highly selective inhibitor of the FGFR family of receptor tyrosine kinases. Its primary targets are FGFR1, FGFR2, and FGFR3, with a lesser activity against FGFR4.[3][4] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a known driver in various malignancies.[5] this compound has demonstrated preferential antitumor activity against cancer cells with these FGFR genetic alterations.[1]
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against the FGFR family has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.
| Target | IC50 (nM) |
| FGFR1 | 9.3[4] |
| FGFR2 | 7.6[4] |
| FGFR3 | 22[4] |
| FGFR4 | 290[3] |
| Table 1: In Vitro Inhibitory Activity of this compound against FGFRs. |
Cellular Activity
This compound effectively inhibits FGF-dependent cell proliferation and demonstrates potent anti-proliferative activity in cancer cell lines with FGFR alterations.[1][6] In cellular assays, this compound was shown to prevent the autophosphorylation of FGFR1, FGFR2, and FGFR3 at concentrations between 100 to 300 nM in cell lines with FGFR1 amplification (DMS114), FGFR2 amplification (SNU-16), and FGFR3 mutation (KMS11) respectively.[3] A summary of its cellular anti-proliferative activity is provided in Table 2.
| Assay | IC50 (nM) |
| FGF-dependent cell proliferation | 29[6] |
| VEGF-dependent cell proliferation | 780[6] |
| Table 2: Cellular Anti-proliferative Activity of this compound. |
This compound has also shown activity against the FGFR2 gatekeeper mutation V564F, which can confer resistance to other FGFR inhibitors.[3]
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor of FGFRs.[2] By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[2] The primary signaling cascades affected are the RAS-MAPK and PI3K-AKT pathways.[7][8]
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This leads to the recruitment and activation of downstream signaling molecules. This compound's inhibition of FGFR phosphorylation blocks these subsequent events.
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Studies have shown that this compound treatment leads to the suppression of phosphorylated ERK (p-ERK), a key component of the MAPK pathway, in sensitive cell lines.[7] Furthermore, the expression of dual-specificity phosphatase 6 (DUSP6), a downstream target of the ERK pathway, has been identified as a potential pharmacodynamic marker for this compound's efficacy.[7]
Off-Target Effects
The selectivity of a kinase inhibitor is crucial for its therapeutic window. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
Preclinical Off-Target Profile
This compound is described as a selective FGFR inhibitor.[1] Its selectivity over the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a notable feature, which is attributed to differences in the interaction with specific amino acid residues in the ATP-binding pocket (M535 in FGFR1 versus L889 in KDR).[6] The IC50 for VEGF-dependent proliferation is significantly higher than for FGF-dependent proliferation, further supporting its selectivity.[6]
Clinical Off-Target Profile (Adverse Events)
Adverse events (AEs) observed in clinical trials can provide insights into the real-world on- and off-target effects of a drug. The first-in-human phase I study of this compound (NCT01948297) in patients with advanced solid tumors harboring FGFR alterations provides key safety data.[9][10] The most common treatment-emergent adverse events are summarized in Table 3. Many of these are considered class effects of FGFR inhibitors.[11][12]
| Adverse Event | Frequency (%) | Grade ≥3 (%) |
| Hyperphosphatemia | 73 | 13[13] |
| Fatigue | 41 | N/A |
| Diarrhea | 39 | N/A |
| Nausea | 37 | N/A |
| Decreased Appetite | 32 | N/A |
| Stomatitis | N/A | 5[13] |
| Table 3: Common Treatment-Emergent Adverse Events with this compound (Data from Phase I/II studies).[10][13] N/A: Not available. |
Hyperphosphatemia is a well-documented on-target effect of FGFR inhibition due to the role of FGFRs in phosphate homeostasis.[9] Other common adverse events associated with the FGFR inhibitor class include dermatological toxicities (e.g., dry skin, nail changes) and ocular toxicities (e.g., dry eyes).[11] In the phase I study of this compound, dose-limiting toxicities included dry mouth/eyes, hyperamylasemia, hypercalcemia, hyperbilirubinemia, hyperphosphatemia, and stomatitis.[9]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against FGFRs is typically determined using in vitro kinase assays.
Figure 2: General workflow for a radiometric in vitro kinase inhibition assay.
Protocol: Radiometric Filter Binding Assay for FGFR1 Inhibition [4]
-
Reagents : Recombinant human FGFR1 kinase domain, kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), substrate (e.g., poly(Glu, Tyr) 4:1), ATP, [γ-33P]ATP, and serially diluted this compound in DMSO.
-
Reaction Setup : In a 96-well plate, combine the FGFR1 enzyme, substrate, and varying concentrations of this compound.
-
Initiation : Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubation : Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination : Stop the reaction by adding a solution like phosphoric acid.
-
Filtration : Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which binds the phosphorylated substrate.
-
Washing : Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.
-
Detection : Measure the radioactivity retained on the filter using a microplate scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines are assessed using cell viability assays.
Figure 3: General workflow for a WST-8/CCK-8 based cellular proliferation assay.
Protocol: WST-8 (CCK-8) Cell Proliferation Assay [4]
-
Cell Seeding : Plate cells (e.g., SNU-16) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition : Replace the medium with fresh medium containing various concentrations of this compound (typically a serial dilution) or DMSO as a vehicle control.
-
Incubation : Incubate the plates for a prolonged period, for instance, 4 days, at 37°C in a humidified CO2 incubator.
-
Reagent Addition : Add a cell viability reagent, such as WST-8 (using a product like Cell Counting Kit-8), to each well.
-
Final Incubation : Incubate for 1-4 hours, during which viable cells with active metabolism will convert the WST-8 tetrazolium salt into a colored formazan product.
-
Measurement : Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450 nm.
-
Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the control and determine the IC50 value.
Conclusion
This compound is a selective and potent inhibitor of FGFR1, 2, and 3 with demonstrated preclinical and clinical activity in tumors with FGFR alterations. Its mechanism of action through the inhibition of the ATP-binding site of FGFRs leads to the suppression of key downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. While its on-target profile is well-characterized, a comprehensive, quantitative preclinical off-target kinase profile is not publicly available. The clinical adverse event profile is consistent with on-target FGFR inhibition and known class effects of FGFR inhibitors. Further research to fully elucidate its off-target kinase interactions would provide a more complete understanding of its pharmacological profile. This guide provides a foundational resource for researchers working with or developing this compound and other FGFR inhibitors.
References
- 1. The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. debio 1347 - My Cancer Genome [mycancergenome.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ERK Signal Suppression and Sensitivity to CH5183284/Debio 1347, a Selective FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I, Open-Label, Multicenter, Dose-Escalation Study of the Oral Selective FGFR inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asco.org [asco.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Zoligratinib: A Technical Guide to its Anti-Angiogenic Activity in Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zoligratinib (also known as Debio 1347 and CH5183284) is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3). Dysregulation of the FGF/FGFR signaling pathway is a key driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth analysis of the role of this compound in inhibiting tumor angiogenesis. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for assessing its anti-angiogenic effects, and visualizes the critical signaling pathways and experimental workflows.
Introduction: The Role of FGFR Signaling in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen and to remove metabolic waste. The Fibroblast Growth Factor (FGF)/FGFR signaling axis is a pivotal regulator of this process.
The binding of FGF ligands to their corresponding FGFRs on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways, including the Ras-MAPK-ERK and PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and differentiation, leading to the formation of new blood vessels that feed the tumor.[1][2][3]
Mechanism of Action: this compound as an FGFR Inhibitor
This compound is an ATP-competitive inhibitor that selectively targets the kinase activity of FGFR1, FGFR2, and FGFR3.[4] By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades.[4] This blockade of FGFR signaling in endothelial cells directly inhibits the key processes of angiogenesis. The inhibition of FGFR signaling by this compound leads to a reduction in tumor cell proliferation and the induction of cell death in tumor cells that overexpress FGFR.[5]
dot
Caption: Mechanism of Action of this compound in Inhibiting Angiogenesis.
Quantitative Data on Anti-Angiogenic Activity
Preclinical studies have provided quantitative data demonstrating the potent anti-angiogenic effects of this compound.
| Parameter | This compound (CH5183284) IC50 | Reference |
| FGFR1 Kinase Activity | 9.3 nM | [6] |
| FGFR2 Kinase Activity | 7.6 nM | [6] |
| FGFR3 Kinase Activity | 22 nM | [6] |
| FGF-dependent Proliferation | 29 nM | [6] |
| VEGF-dependent Proliferation | 780 nM | [6] |
These data highlight this compound's high potency against FGFR kinases and its selective inhibition of FGF-driven proliferation over VEGF-driven proliferation, directly implicating FGFR signaling as its primary anti-angiogenic mechanism.
In vivo studies using xenograft models of human tumors with FGFR alterations have shown that oral administration of this compound leads to dose-dependent tumor regression. For instance, in a xenograft model of bladder cancer with an FGFR3-TACC3 fusion, this compound demonstrated significant antitumor efficacy.[7] While specific quantitative data on microvessel density reduction from these studies are not publicly available, the observed tumor growth inhibition is a strong indicator of its anti-angiogenic effects in a complex biological system.
Experimental Protocols for Assessing Anti-Angiogenic Effects
The following are detailed methodologies for key in vitro and in vivo experiments used to characterize the anti-angiogenic properties of this compound.
In Vitro Assays
This assay measures the ability of this compound to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Seeding: HUVECs are seeded in 96-well plates at a density of 5,000 cells per well in endothelial cell growth medium.
-
Treatment: After 24 hours, the medium is replaced with a basal medium containing a low serum concentration and a pro-angiogenic stimulus, typically FGF2 (e.g., 10 ng/mL). This compound is added at various concentrations.
-
Incubation: Cells are incubated for 48-72 hours.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT assay, where the absorbance is proportional to the number of viable cells. The IC50 value, the concentration of this compound that inhibits proliferation by 50%, is then calculated.[2]
dot
Caption: Endothelial Cell Proliferation Assay Workflow.
This assay evaluates the ability of this compound to disrupt the formation of capillary-like structures by endothelial cells.
-
Matrix Preparation: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.[5][8]
-
Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing FGF2 and varying concentrations of this compound. The cell suspension is then added to the Matrigel-coated wells.
-
Incubation: The plate is incubated at 37°C for 4-18 hours.[8]
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[9][10]
dot
Caption: Endothelial Cell Tube Formation Assay Workflow.
This ex vivo assay provides a more complex model of angiogenesis, involving multiple cell types and matrix interactions.
-
Aorta Excision and Preparation: Thoracic aortas are excised from rats, cleaned of periadventitial fibro-adipose tissue, and cross-sectioned into 1 mm thick rings.[10][11]
-
Embedding: The aortic rings are embedded in a collagen gel matrix within a 48-well plate.
-
Treatment: The rings are cultured in a serum-free medium supplemented with angiogenic growth factors (e.g., FGF2) and treated with different concentrations of this compound.
-
Observation and Quantification: The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days. The extent of angiogenesis is quantified by measuring the length and number of microvascular sprouts.[12]
dot
Caption: Rat Aortic Ring Assay Workflow.
In Vivo Assays
This in vivo model assesses the effect of this compound on tumor growth and the density of blood vessels within the tumor.
-
Tumor Implantation: Human tumor cells with known FGFR alterations are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally at various doses. Tumor volume and body weight are monitored regularly.
-
Tissue Collection and Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: Tumor sections are stained with an antibody against the endothelial cell marker CD31 to visualize blood vessels.[1][5]
-
Quantification of Microvessel Density (MVD): The stained sections are scanned, and "hot spots" (areas with the highest density of microvessels) are identified. The number of CD31-positive vessels is counted in these hot spots, and the MVD is expressed as the average number of vessels per high-power field.[5]
dot
Caption: In Vivo Xenograft and MVD Analysis Workflow.
Signaling Pathways Targeted by this compound in Angiogenesis
This compound's anti-angiogenic effects are a direct consequence of its ability to inhibit the downstream signaling pathways activated by FGFRs in endothelial cells.
dot
Caption: Key Downstream Signaling Pathways Inhibited by this compound.
Upon activation by FGFs, FGFRs recruit and phosphorylate adaptor proteins like FRS2. This leads to the activation of two major signaling cascades:
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a primary driver of endothelial cell proliferation and migration.
-
The PI3K/AKT Pathway: This pathway is crucial for endothelial cell survival and also contributes to proliferation.
By inhibiting the initial phosphorylation of FGFRs, this compound effectively shuts down these pro-angiogenic signaling networks, thereby preventing the formation of new tumor blood vessels.
Conclusion
This compound demonstrates significant potential as an anti-cancer therapeutic through its potent and selective inhibition of FGFR1, 2, and 3. Its mechanism of action directly targets the FGF/FGFR signaling axis, a key driver of tumor angiogenesis. The preclinical data, though still emerging, strongly support its role in inhibiting endothelial cell proliferation and disrupting the formation of new blood vessels. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound's anti-angiogenic properties. Further research, particularly quantitative in vivo studies on tumor microvessel density, will be crucial in fully elucidating its clinical potential in treating FGFR-driven cancers.
References
- 1. Microvessel density and angiogenesis in primary hepatic malignancies: Differential expression of CD31 and VEGFR-2 in hepatocellular carcinoma and intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. debiopharm.com [debiopharm.com]
- 3. Progress on angiogenic and antiangiogenic agents in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the in vitro and in vivo antiangiogenic effects of denosumab and zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Zoligratinib: A Technical Guide to its Anti-Angiogenic Activity in Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zoligratinib (also known as Debio 1347 and CH5183284) is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3). Dysregulation of the FGF/FGFR signaling pathway is a key driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth analysis of the role of this compound in inhibiting tumor angiogenesis. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for assessing its anti-angiogenic effects, and visualizes the critical signaling pathways and experimental workflows.
Introduction: The Role of FGFR Signaling in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen and to remove metabolic waste. The Fibroblast Growth Factor (FGF)/FGFR signaling axis is a pivotal regulator of this process.
The binding of FGF ligands to their corresponding FGFRs on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways, including the Ras-MAPK-ERK and PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and differentiation, leading to the formation of new blood vessels that feed the tumor.[1][2][3]
Mechanism of Action: this compound as an FGFR Inhibitor
This compound is an ATP-competitive inhibitor that selectively targets the kinase activity of FGFR1, FGFR2, and FGFR3.[4] By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades.[4] This blockade of FGFR signaling in endothelial cells directly inhibits the key processes of angiogenesis. The inhibition of FGFR signaling by this compound leads to a reduction in tumor cell proliferation and the induction of cell death in tumor cells that overexpress FGFR.[5]
dot
Caption: Mechanism of Action of this compound in Inhibiting Angiogenesis.
Quantitative Data on Anti-Angiogenic Activity
Preclinical studies have provided quantitative data demonstrating the potent anti-angiogenic effects of this compound.
| Parameter | This compound (CH5183284) IC50 | Reference |
| FGFR1 Kinase Activity | 9.3 nM | [6] |
| FGFR2 Kinase Activity | 7.6 nM | [6] |
| FGFR3 Kinase Activity | 22 nM | [6] |
| FGF-dependent Proliferation | 29 nM | [6] |
| VEGF-dependent Proliferation | 780 nM | [6] |
These data highlight this compound's high potency against FGFR kinases and its selective inhibition of FGF-driven proliferation over VEGF-driven proliferation, directly implicating FGFR signaling as its primary anti-angiogenic mechanism.
In vivo studies using xenograft models of human tumors with FGFR alterations have shown that oral administration of this compound leads to dose-dependent tumor regression. For instance, in a xenograft model of bladder cancer with an FGFR3-TACC3 fusion, this compound demonstrated significant antitumor efficacy.[7] While specific quantitative data on microvessel density reduction from these studies are not publicly available, the observed tumor growth inhibition is a strong indicator of its anti-angiogenic effects in a complex biological system.
Experimental Protocols for Assessing Anti-Angiogenic Effects
The following are detailed methodologies for key in vitro and in vivo experiments used to characterize the anti-angiogenic properties of this compound.
In Vitro Assays
This assay measures the ability of this compound to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Seeding: HUVECs are seeded in 96-well plates at a density of 5,000 cells per well in endothelial cell growth medium.
-
Treatment: After 24 hours, the medium is replaced with a basal medium containing a low serum concentration and a pro-angiogenic stimulus, typically FGF2 (e.g., 10 ng/mL). This compound is added at various concentrations.
-
Incubation: Cells are incubated for 48-72 hours.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT assay, where the absorbance is proportional to the number of viable cells. The IC50 value, the concentration of this compound that inhibits proliferation by 50%, is then calculated.[2]
dot
Caption: Endothelial Cell Proliferation Assay Workflow.
This assay evaluates the ability of this compound to disrupt the formation of capillary-like structures by endothelial cells.
-
Matrix Preparation: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.[5][8]
-
Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing FGF2 and varying concentrations of this compound. The cell suspension is then added to the Matrigel-coated wells.
-
Incubation: The plate is incubated at 37°C for 4-18 hours.[8]
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[9][10]
dot
Caption: Endothelial Cell Tube Formation Assay Workflow.
This ex vivo assay provides a more complex model of angiogenesis, involving multiple cell types and matrix interactions.
-
Aorta Excision and Preparation: Thoracic aortas are excised from rats, cleaned of periadventitial fibro-adipose tissue, and cross-sectioned into 1 mm thick rings.[10][11]
-
Embedding: The aortic rings are embedded in a collagen gel matrix within a 48-well plate.
-
Treatment: The rings are cultured in a serum-free medium supplemented with angiogenic growth factors (e.g., FGF2) and treated with different concentrations of this compound.
-
Observation and Quantification: The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days. The extent of angiogenesis is quantified by measuring the length and number of microvascular sprouts.[12]
dot
Caption: Rat Aortic Ring Assay Workflow.
In Vivo Assays
This in vivo model assesses the effect of this compound on tumor growth and the density of blood vessels within the tumor.
-
Tumor Implantation: Human tumor cells with known FGFR alterations are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally at various doses. Tumor volume and body weight are monitored regularly.
-
Tissue Collection and Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: Tumor sections are stained with an antibody against the endothelial cell marker CD31 to visualize blood vessels.[1][5]
-
Quantification of Microvessel Density (MVD): The stained sections are scanned, and "hot spots" (areas with the highest density of microvessels) are identified. The number of CD31-positive vessels is counted in these hot spots, and the MVD is expressed as the average number of vessels per high-power field.[5]
dot
Caption: In Vivo Xenograft and MVD Analysis Workflow.
Signaling Pathways Targeted by this compound in Angiogenesis
This compound's anti-angiogenic effects are a direct consequence of its ability to inhibit the downstream signaling pathways activated by FGFRs in endothelial cells.
dot
Caption: Key Downstream Signaling Pathways Inhibited by this compound.
Upon activation by FGFs, FGFRs recruit and phosphorylate adaptor proteins like FRS2. This leads to the activation of two major signaling cascades:
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a primary driver of endothelial cell proliferation and migration.
-
The PI3K/AKT Pathway: This pathway is crucial for endothelial cell survival and also contributes to proliferation.
By inhibiting the initial phosphorylation of FGFRs, this compound effectively shuts down these pro-angiogenic signaling networks, thereby preventing the formation of new tumor blood vessels.
Conclusion
This compound demonstrates significant potential as an anti-cancer therapeutic through its potent and selective inhibition of FGFR1, 2, and 3. Its mechanism of action directly targets the FGF/FGFR signaling axis, a key driver of tumor angiogenesis. The preclinical data, though still emerging, strongly support its role in inhibiting endothelial cell proliferation and disrupting the formation of new blood vessels. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound's anti-angiogenic properties. Further research, particularly quantitative in vivo studies on tumor microvessel density, will be crucial in fully elucidating its clinical potential in treating FGFR-driven cancers.
References
- 1. Microvessel density and angiogenesis in primary hepatic malignancies: Differential expression of CD31 and VEGFR-2 in hepatocellular carcinoma and intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. debiopharm.com [debiopharm.com]
- 3. Progress on angiogenic and antiangiogenic agents in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the in vitro and in vivo antiangiogenic effects of denosumab and zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Zoligratinib: A Deep Dive into its Therapeutic Potential in FGFR-Driven Malignancies
For Immediate Release
This technical guide provides an in-depth analysis of Zoligratinib (formerly AZD4547), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), for researchers, scientists, and drug development professionals. This document outlines this compound's mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and visualizes critical biological pathways and experimental workflows.
Introduction: The Role of FGFR Signaling in Cancer and the Rationale for this compound
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including breast, gastric, lung, and bladder cancers.[3][4][5] This has established the FGFR family of receptor tyrosine kinases as a compelling therapeutic target.
This compound is an orally bioavailable small molecule that potently and selectively inhibits FGFR1, FGFR2, and FGFR3.[6][7] By binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks the downstream signaling cascades that promote tumor growth and survival.[6][7]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of FGFRs, which in turn blocks the activation of downstream signaling pathways. The primary pathways affected are the RAS-Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)-AKT pathways, both of which are central to cell proliferation and survival.[8][9][10] Additionally, this compound has been shown to inhibit the phosphorylation of downstream effectors such as FRS2 and PLCγ.[8]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various FGFR-driven cancer models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 0.2 - 9.3 |
| FGFR2 | 2.5 - 7.6 |
| FGFR3 | 1.8 - 22 |
| FGFR4 | 165 - 290 |
| VEGFR2 (KDR) | 24 |
| Data compiled from multiple cell-free assays.[8][11][12] |
Table 2: In Vitro Anti-proliferative Activity of this compound in FGFR-Altered Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 / GI50 (nM) |
| KG1a | Leukemia | FGFR1 Fusion | 18 - 281 |
| Sum52-PE | Breast Cancer | FGFR Deregulation | 18 - 281 |
| KMS11 | Myeloma | FGFR3 Mutation | 18 - 281 |
| DMS114 | Lung Cancer | FGFR1 Amplification | 100 - 300 (Autophosphorylation inhibition) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 100 - 300 (Autophosphorylation inhibition) |
| IC50/GI50 values represent the concentration required for 50% inhibition of cell growth or proliferation.[8][11] |
Table 3: Clinical Efficacy of this compound in Patients with FGFR-Driven Cancers (NCI-MATCH Trial)
| FGFR Alteration | Objective Response Rate (ORR) | 6-Month Progression-Free Survival (PFS) Rate |
| Fusions (FGFR1 or FGFR3) | 22% | 56% |
| Point Mutations (FGFR2 or FGFR3) | Partial responses observed | Not specifically reported |
| Amplification (FGFR1 or FGFR2) | No confirmed responses | 15% (overall cohort) |
| Overall Population | 8% | 15% |
| Data from a Phase II study in patients with refractory cancers. The study did not meet its primary endpoint for the overall population.[3] |
Detailed Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the inhibitory activity of this compound against FGFR kinases.
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
This compound (or other test compounds)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare Reagents:
-
Prepare a 1X Kinase Buffer solution from the provided stock.
-
Prepare a 3X solution of the test compound (e.g., this compound) in 1X Kinase Buffer.
-
Prepare a 3X mixture of the FGFR kinase and the Eu-anti-Tag Antibody in 1X Kinase Buffer.
-
Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
FGFR-driven cancer cell lines (e.g., SNU-16, KMS11)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10-50 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.
-
In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of FGFR-driven cancer.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
FGFR-driven patient-derived tumor tissue
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% HPMC + 0.1% Tween 80 in water)
-
Calipers
-
Anesthesia
Procedure:
-
PDX Model Establishment:
-
Surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration. A common formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and water.
-
Administer this compound orally (p.o.) to the treatment group at a specified dose (e.g., 30-100 mg/kg) and frequency (e.g., once or twice daily). Administer vehicle only to the control group.
-
-
Tumor Growth Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis (Optional):
-
Tumor lysates can be analyzed by Western blot to assess the inhibition of FGFR signaling (e.g., p-FGFR, p-ERK).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Plot the mean tumor volume over time for each group.
-
Visualizations of Experimental Workflows and Logical Relationships
Conclusion
This compound has demonstrated significant potential as a targeted therapy for cancers driven by FGFR aberrations. Its potent and selective inhibition of FGFR1, 2, and 3 leads to the suppression of key oncogenic signaling pathways, resulting in anti-tumor activity in both preclinical models and in patients with specific FGFR alterations. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of this compound and other FGFR inhibitors in the pursuit of precision oncology. Further research is warranted to optimize patient selection, understand mechanisms of resistance, and explore combination strategies to maximize the clinical benefit of this therapeutic approach.
References
- 1. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. In vivo effects of AZD4547, a novel fibroblast growth factor receptor inhibitor, in a mouse model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR: Proof-of-concept study of AZD4547 in patients with FGFR1 or FGFR2 amplified tumours. - ASCO [asco.org]
- 11. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
Zoligratinib: A Deep Dive into its Therapeutic Potential in FGFR-Driven Malignancies
For Immediate Release
This technical guide provides an in-depth analysis of Zoligratinib (formerly AZD4547), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), for researchers, scientists, and drug development professionals. This document outlines this compound's mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and visualizes critical biological pathways and experimental workflows.
Introduction: The Role of FGFR Signaling in Cancer and the Rationale for this compound
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including breast, gastric, lung, and bladder cancers.[3][4][5] This has established the FGFR family of receptor tyrosine kinases as a compelling therapeutic target.
This compound is an orally bioavailable small molecule that potently and selectively inhibits FGFR1, FGFR2, and FGFR3.[6][7] By binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks the downstream signaling cascades that promote tumor growth and survival.[6][7]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of FGFRs, which in turn blocks the activation of downstream signaling pathways. The primary pathways affected are the RAS-Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)-AKT pathways, both of which are central to cell proliferation and survival.[8][9][10] Additionally, this compound has been shown to inhibit the phosphorylation of downstream effectors such as FRS2 and PLCγ.[8]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various FGFR-driven cancer models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 0.2 - 9.3 |
| FGFR2 | 2.5 - 7.6 |
| FGFR3 | 1.8 - 22 |
| FGFR4 | 165 - 290 |
| VEGFR2 (KDR) | 24 |
| Data compiled from multiple cell-free assays.[8][11][12] |
Table 2: In Vitro Anti-proliferative Activity of this compound in FGFR-Altered Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 / GI50 (nM) |
| KG1a | Leukemia | FGFR1 Fusion | 18 - 281 |
| Sum52-PE | Breast Cancer | FGFR Deregulation | 18 - 281 |
| KMS11 | Myeloma | FGFR3 Mutation | 18 - 281 |
| DMS114 | Lung Cancer | FGFR1 Amplification | 100 - 300 (Autophosphorylation inhibition) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 100 - 300 (Autophosphorylation inhibition) |
| IC50/GI50 values represent the concentration required for 50% inhibition of cell growth or proliferation.[8][11] |
Table 3: Clinical Efficacy of this compound in Patients with FGFR-Driven Cancers (NCI-MATCH Trial)
| FGFR Alteration | Objective Response Rate (ORR) | 6-Month Progression-Free Survival (PFS) Rate |
| Fusions (FGFR1 or FGFR3) | 22% | 56% |
| Point Mutations (FGFR2 or FGFR3) | Partial responses observed | Not specifically reported |
| Amplification (FGFR1 or FGFR2) | No confirmed responses | 15% (overall cohort) |
| Overall Population | 8% | 15% |
| Data from a Phase II study in patients with refractory cancers. The study did not meet its primary endpoint for the overall population.[3] |
Detailed Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the inhibitory activity of this compound against FGFR kinases.
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
This compound (or other test compounds)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare Reagents:
-
Prepare a 1X Kinase Buffer solution from the provided stock.
-
Prepare a 3X solution of the test compound (e.g., this compound) in 1X Kinase Buffer.
-
Prepare a 3X mixture of the FGFR kinase and the Eu-anti-Tag Antibody in 1X Kinase Buffer.
-
Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
FGFR-driven cancer cell lines (e.g., SNU-16, KMS11)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10-50 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.
-
In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of FGFR-driven cancer.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
FGFR-driven patient-derived tumor tissue
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% HPMC + 0.1% Tween 80 in water)
-
Calipers
-
Anesthesia
Procedure:
-
PDX Model Establishment:
-
Surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration. A common formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and water.
-
Administer this compound orally (p.o.) to the treatment group at a specified dose (e.g., 30-100 mg/kg) and frequency (e.g., once or twice daily). Administer vehicle only to the control group.
-
-
Tumor Growth Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis (Optional):
-
Tumor lysates can be analyzed by Western blot to assess the inhibition of FGFR signaling (e.g., p-FGFR, p-ERK).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Plot the mean tumor volume over time for each group.
-
Visualizations of Experimental Workflows and Logical Relationships
Conclusion
This compound has demonstrated significant potential as a targeted therapy for cancers driven by FGFR aberrations. Its potent and selective inhibition of FGFR1, 2, and 3 leads to the suppression of key oncogenic signaling pathways, resulting in anti-tumor activity in both preclinical models and in patients with specific FGFR alterations. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of this compound and other FGFR inhibitors in the pursuit of precision oncology. Further research is warranted to optimize patient selection, understand mechanisms of resistance, and explore combination strategies to maximize the clinical benefit of this therapeutic approach.
References
- 1. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. In vivo effects of AZD4547, a novel fibroblast growth factor receptor inhibitor, in a mouse model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR: Proof-of-concept study of AZD4547 in patients with FGFR1 or FGFR2 amplified tumours. - ASCO [asco.org]
- 11. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
Methodological & Application
Zoligratinib: Application Notes and Protocols for In-Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro use of Zoligratinib (also known as Debio 1347 or CH5183284), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR). The following protocols and data are intended to facilitate the study of this compound's mechanism of action and its anti-proliferative effects in cancer cell lines with aberrant FGFR signaling.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits FGFR subtypes 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers. This compound binds to the ATP-binding site of these receptors, inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways. By blocking these pathways, this compound effectively inhibits tumor cell proliferation, survival, and angiogenesis.
Signaling Pathway
The diagram below illustrates the FGF/FGFR signaling pathway and the point of inhibition by this compound.
Zoligratinib: Application Notes and Protocols for In-Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro use of Zoligratinib (also known as Debio 1347 or CH5183284), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR). The following protocols and data are intended to facilitate the study of this compound's mechanism of action and its anti-proliferative effects in cancer cell lines with aberrant FGFR signaling.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits FGFR subtypes 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers. This compound binds to the ATP-binding site of these receptors, inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways. By blocking these pathways, this compound effectively inhibits tumor cell proliferation, survival, and angiogenesis.
Signaling Pathway
The diagram below illustrates the FGF/FGFR signaling pathway and the point of inhibition by this compound.
Zoligratinib Stock Solution: A Detailed Guide for Laboratory Use
Abstract
This document provides a comprehensive protocol for the preparation, storage, and handling of Zoligratinib stock solutions for research and development purposes. This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental outcomes. This guide outlines the necessary materials, step-by-step procedures, and important safety considerations.
Introduction to this compound
This compound, also known as Debio-1347 or CH5183284, is an orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[2][3] These receptors are key regulators of cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers. This compound has shown potential as an antineoplastic agent by inhibiting FGFR-mediated signal transduction, leading to the suppression of tumor growth and angiogenesis.[1][2]
This compound Properties
A clear understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆N₆O | [1] |
| Molecular Weight | 356.38 g/mol | [3] |
| IUPAC Name | [5-amino-1-(2-methyl-1H-benzimidazol-6-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | [1] |
| Appearance | Crystalline solid | N/A |
| Solubility | DMSO: 71 mg/mL (199.22 mM) Ethanol: 1 mg/mL Water: Insoluble | [3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for your specific requirements.
-
Safety First: Don appropriate PPE before handling the compound and solvents.
-
Calculate the Required Mass:
-
Molecular Weight (MW) of this compound = 356.38 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
m = 0.010 mol/L x 0.001 L x 356.38 g/mol = 0.0035638 g = 3.56 mg
-
-
Weighing the Compound:
-
Carefully weigh out 3.56 mg of this compound powder on a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolving the Compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
This compound Mechanism of Action: FGFR Signaling Pathway
Caption: this compound inhibits FGFR signaling pathways.
Safety Precautions
-
This compound is a potent compound. Handle with care and avoid contact with skin and eyes.
-
Always work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve | Insufficient vortexing or low temperature. | Vortex for a longer duration. Gentle warming in a 37°C water bath can also help. Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
| Precipitation upon dilution in aqueous media | This compound is insoluble in water. | Ensure the final concentration of the working solution and the percentage of DMSO are appropriate for your experiment and do not lead to precipitation. |
| Inconsistent experimental results | Improper storage leading to degradation, or inaccurate pipetting. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Use calibrated pipettes and proper pipetting techniques. |
References
Zoligratinib Stock Solution: A Detailed Guide for Laboratory Use
Abstract
This document provides a comprehensive protocol for the preparation, storage, and handling of Zoligratinib stock solutions for research and development purposes. This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental outcomes. This guide outlines the necessary materials, step-by-step procedures, and important safety considerations.
Introduction to this compound
This compound, also known as Debio-1347 or CH5183284, is an orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[2][3] These receptors are key regulators of cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers. This compound has shown potential as an antineoplastic agent by inhibiting FGFR-mediated signal transduction, leading to the suppression of tumor growth and angiogenesis.[1][2]
This compound Properties
A clear understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆N₆O | [1] |
| Molecular Weight | 356.38 g/mol | [3] |
| IUPAC Name | [5-amino-1-(2-methyl-1H-benzimidazol-6-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | [1] |
| Appearance | Crystalline solid | N/A |
| Solubility | DMSO: 71 mg/mL (199.22 mM) Ethanol: 1 mg/mL Water: Insoluble | [3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for your specific requirements.
-
Safety First: Don appropriate PPE before handling the compound and solvents.
-
Calculate the Required Mass:
-
Molecular Weight (MW) of this compound = 356.38 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
m = 0.010 mol/L x 0.001 L x 356.38 g/mol = 0.0035638 g = 3.56 mg
-
-
Weighing the Compound:
-
Carefully weigh out 3.56 mg of this compound powder on a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolving the Compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
This compound Mechanism of Action: FGFR Signaling Pathway
Caption: this compound inhibits FGFR signaling pathways.
Safety Precautions
-
This compound is a potent compound. Handle with care and avoid contact with skin and eyes.
-
Always work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve | Insufficient vortexing or low temperature. | Vortex for a longer duration. Gentle warming in a 37°C water bath can also help. Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
| Precipitation upon dilution in aqueous media | This compound is insoluble in water. | Ensure the final concentration of the working solution and the percentage of DMSO are appropriate for your experiment and do not lead to precipitation. |
| Inconsistent experimental results | Improper storage leading to degradation, or inaccurate pipetting. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Use calibrated pipettes and proper pipetting techniques. |
References
Application Notes and Protocols: Zoligratinib in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Zoligratinib (also known as Debio 1347 or CH5183284), a selective and orally available inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in xenograft mouse models. The provided protocols are synthesized from publicly available data and are intended for research purposes.
Introduction
This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3, which are key drivers in various cancers.[1][2] Preclinical studies in xenograft mouse models are crucial for evaluating the anti-tumor efficacy and pharmacodynamics of this compound. These models involve the transplantation of human tumor cells into immunodeficient mice, providing an in vivo system to assess therapeutic response.[3] this compound has demonstrated significant dose-dependent tumor regression in xenograft models with FGFR genetic alterations.[4]
Data Presentation
The following tables summarize the quantitative data on this compound dosage, administration, and efficacy in various xenograft mouse models.
Table 1: this compound Dosage and Efficacy in Xenograft Mouse Models
| Tumor Type | Xenograft Model | FGFR Alteration | Dosage (mg/kg) | Administration Route | Efficacy (Tumor Growth Inhibition - TGI) | Reference |
| Leukemia | KG1 | FGFR1OP-FGFR1 fusion | 30 | Oral (p.o.) | 106% | [4] |
| Leukemia | KG1 | FGFR1OP-FGFR1 fusion | 100 | Oral (p.o.) | 147% | [4] |
| Endometrial Cancer | MFE280 | FGFR2 S252W mutation | 100 | Oral (p.o.) | Significant antitumor activity | [4][5][6] |
| Bladder Cancer | UM-UC-14 | FGFR3 S249C mutation | 100 | Oral (p.o.) | Significant antitumor activity | [4][5][6] |
| Bladder Cancer | RT112/84 | FGFR3-TACC3 fusion | 100 | Oral (p.o.) | Significant antitumor activity | [4][5][6] |
| Gastric Cancer | SNU-16 | FGFR2 amplification | 100 | Oral (p.o.) | Significant antitumor activity | [5][6] |
Table 2: this compound Administration Details
| Parameter | Description | Reference |
| Vehicle | 0.5% carmellose sodium, 0.5% polysorbate 20, and 0.9% benzyl (B1604629) alcohol in purified water | |
| Frequency | Once daily | |
| Route | Oral gavage | [5][6] |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with this compound.
-
Cell Culture: Culture human cancer cell lines (e.g., KG1, MFE280, UM-UC-14, RT112/84, SNU-16) in their recommended growth medium until they reach mid-log phase.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Preparation of this compound Solution:
-
Prepare the vehicle solution consisting of 0.5% carmellose sodium, 0.5% polysorbate 20, and 0.9% benzyl alcohol in purified water.
-
Suspend this compound powder in the vehicle to achieve the desired final concentrations (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.
-
-
Oral Gavage Procedure:
-
Administer the prepared this compound suspension or vehicle control to the mice orally using a gavage needle.
-
The typical administration volume is 10 mL/kg of the animal's body weight.
-
Administer the treatment once daily.
-
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue to measure tumor volume as described in Protocol 1.
-
This protocol is for assessing the inhibition of FGFR signaling in tumor tissues.
-
Sample Collection:
-
At the end of the study, or at specified time points after the last dose, euthanize the mice and excise the tumors.
-
Flash-freeze the tumor samples in liquid nitrogen and store them at -80°C until further processing.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK) overnight at 4°C. Also, probe for total FRS2, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Mandatory Visualization
The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for a this compound xenograft study.
Caption: FGFR Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound Xenograft Studies.
References
- 1. revvity.com [revvity.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 5. Evaluation of Protein Profiles From Treated Xenograft Tumor Models Identifies an Antibody Panel for Formalin-fixed and Paraffin-embedded (FFPE) Tissue Analysis by Reverse Phase Protein Arrays (RPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein extraction and western blot (mouse tissues) [protocols.io]
Application Notes and Protocols: Zoligratinib in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Zoligratinib (also known as Debio 1347 or CH5183284), a selective and orally available inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in xenograft mouse models. The provided protocols are synthesized from publicly available data and are intended for research purposes.
Introduction
This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3, which are key drivers in various cancers.[1][2] Preclinical studies in xenograft mouse models are crucial for evaluating the anti-tumor efficacy and pharmacodynamics of this compound. These models involve the transplantation of human tumor cells into immunodeficient mice, providing an in vivo system to assess therapeutic response.[3] this compound has demonstrated significant dose-dependent tumor regression in xenograft models with FGFR genetic alterations.[4]
Data Presentation
The following tables summarize the quantitative data on this compound dosage, administration, and efficacy in various xenograft mouse models.
Table 1: this compound Dosage and Efficacy in Xenograft Mouse Models
| Tumor Type | Xenograft Model | FGFR Alteration | Dosage (mg/kg) | Administration Route | Efficacy (Tumor Growth Inhibition - TGI) | Reference |
| Leukemia | KG1 | FGFR1OP-FGFR1 fusion | 30 | Oral (p.o.) | 106% | [4] |
| Leukemia | KG1 | FGFR1OP-FGFR1 fusion | 100 | Oral (p.o.) | 147% | [4] |
| Endometrial Cancer | MFE280 | FGFR2 S252W mutation | 100 | Oral (p.o.) | Significant antitumor activity | [4][5][6] |
| Bladder Cancer | UM-UC-14 | FGFR3 S249C mutation | 100 | Oral (p.o.) | Significant antitumor activity | [4][5][6] |
| Bladder Cancer | RT112/84 | FGFR3-TACC3 fusion | 100 | Oral (p.o.) | Significant antitumor activity | [4][5][6] |
| Gastric Cancer | SNU-16 | FGFR2 amplification | 100 | Oral (p.o.) | Significant antitumor activity | [5][6] |
Table 2: this compound Administration Details
| Parameter | Description | Reference |
| Vehicle | 0.5% carmellose sodium, 0.5% polysorbate 20, and 0.9% benzyl alcohol in purified water | |
| Frequency | Once daily | |
| Route | Oral gavage | [5][6] |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with this compound.
-
Cell Culture: Culture human cancer cell lines (e.g., KG1, MFE280, UM-UC-14, RT112/84, SNU-16) in their recommended growth medium until they reach mid-log phase.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Preparation of this compound Solution:
-
Prepare the vehicle solution consisting of 0.5% carmellose sodium, 0.5% polysorbate 20, and 0.9% benzyl alcohol in purified water.
-
Suspend this compound powder in the vehicle to achieve the desired final concentrations (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.
-
-
Oral Gavage Procedure:
-
Administer the prepared this compound suspension or vehicle control to the mice orally using a gavage needle.
-
The typical administration volume is 10 mL/kg of the animal's body weight.
-
Administer the treatment once daily.
-
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue to measure tumor volume as described in Protocol 1.
-
This protocol is for assessing the inhibition of FGFR signaling in tumor tissues.
-
Sample Collection:
-
At the end of the study, or at specified time points after the last dose, euthanize the mice and excise the tumors.
-
Flash-freeze the tumor samples in liquid nitrogen and store them at -80°C until further processing.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK) overnight at 4°C. Also, probe for total FRS2, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Mandatory Visualization
The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for a this compound xenograft study.
Caption: FGFR Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound Xenograft Studies.
References
- 1. revvity.com [revvity.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 5. Evaluation of Protein Profiles From Treated Xenograft Tumor Models Identifies an Antibody Panel for Formalin-fixed and Paraffin-embedded (FFPE) Tissue Analysis by Reverse Phase Protein Arrays (RPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein extraction and western blot (mouse tissues) [protocols.io]
Application Notes and Protocols for Western Blot Analysis of FGFR Phosphorylation Following Zoligratinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoligratinib (also known as Debio 1347 and CH5183284) is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers.[3] this compound exerts its therapeutic effect by competing with ATP for the kinase domain of FGFR, thereby inhibiting receptor autophosphorylation and blocking downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[4][5] This leads to the inhibition of tumor cell proliferation and angiogenesis.[1]
Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of kinase inhibitors like this compound.[6] Specifically, it allows for the sensitive and specific detection of changes in the phosphorylation status of FGFR and its downstream targets, providing a direct measure of the inhibitor's efficacy at the cellular level. These application notes provide a detailed protocol for assessing the dose-dependent inhibition of FGFR phosphorylation by this compound in cancer cell lines using Western blot analysis.
Data Presentation
The following tables summarize the in vitro potency of this compound against FGFR kinases and provide representative quantitative data from a Western blot experiment designed to measure the inhibition of FGFR phosphorylation.
Table 1: In Vitro Inhibitory Activity of this compound against FGFR Kinases
| Target | IC50 (nM) |
| FGFR1 | 9.3[7][8] |
| FGFR2 | 7.6[7][8] |
| FGFR3 | 22[7][8] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.
Table 2: Representative Quantitative Western Blot Analysis of FGFR Phosphorylation in a Cancer Cell Line with FGFR Aberration (e.g., SNU-16, gastric cancer with FGFR2 amplification) after 2-hour Treatment with this compound.
| This compound Concentration (nM) | p-FGFR (Tyr653/654) Signal Intensity (Arbitrary Units) | Total FGFR Signal Intensity (Arbitrary Units) | Normalized p-FGFR/Total FGFR Ratio | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 | 0 |
| 10 | 0.85 | 0.98 | 0.87 | 13 |
| 50 | 0.52 | 1.01 | 0.51 | 49 |
| 100 | 0.23 | 0.99 | 0.23 | 77 |
| 250 | 0.08 | 1.02 | 0.08 | 92 |
| 500 | 0.04 | 0.97 | 0.04 | 96 |
Data are representative and should be generated for each specific cell line and experimental condition. Signal intensities are quantified by densitometry.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of FGFR phosphorylation.
Materials and Reagents
-
Cell Line: A cancer cell line with a known FGFR alteration (e.g., SNU-16, KMS-11).
-
Cell Culture Medium: Appropriate medium and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).[9]
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris base, Glycine, Methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-FGFR (Tyr653/654) polyclonal antibody (e.g., from Cell Signaling Technology, #3471). Recommended dilution: 1:1000.[10]
-
Rabbit anti-FGFR1/2/3 antibody (for total FGFR). Recommended dilution: 1:1000.
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control). Recommended dilution: 1:5000.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG. Recommended dilution: 1:2000 - 1:5000.
-
HRP-conjugated goat anti-mouse IgG. Recommended dilution: 1:2000 - 1:5000.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system (e.g., digital imager or X-ray film).
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 10. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Western Blot Analysis of FGFR Phosphorylation Following Zoligratinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoligratinib (also known as Debio 1347 and CH5183284) is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers.[3] this compound exerts its therapeutic effect by competing with ATP for the kinase domain of FGFR, thereby inhibiting receptor autophosphorylation and blocking downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[4][5] This leads to the inhibition of tumor cell proliferation and angiogenesis.[1]
Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of kinase inhibitors like this compound.[6] Specifically, it allows for the sensitive and specific detection of changes in the phosphorylation status of FGFR and its downstream targets, providing a direct measure of the inhibitor's efficacy at the cellular level. These application notes provide a detailed protocol for assessing the dose-dependent inhibition of FGFR phosphorylation by this compound in cancer cell lines using Western blot analysis.
Data Presentation
The following tables summarize the in vitro potency of this compound against FGFR kinases and provide representative quantitative data from a Western blot experiment designed to measure the inhibition of FGFR phosphorylation.
Table 1: In Vitro Inhibitory Activity of this compound against FGFR Kinases
| Target | IC50 (nM) |
| FGFR1 | 9.3[7][8] |
| FGFR2 | 7.6[7][8] |
| FGFR3 | 22[7][8] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.
Table 2: Representative Quantitative Western Blot Analysis of FGFR Phosphorylation in a Cancer Cell Line with FGFR Aberration (e.g., SNU-16, gastric cancer with FGFR2 amplification) after 2-hour Treatment with this compound.
| This compound Concentration (nM) | p-FGFR (Tyr653/654) Signal Intensity (Arbitrary Units) | Total FGFR Signal Intensity (Arbitrary Units) | Normalized p-FGFR/Total FGFR Ratio | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 | 0 |
| 10 | 0.85 | 0.98 | 0.87 | 13 |
| 50 | 0.52 | 1.01 | 0.51 | 49 |
| 100 | 0.23 | 0.99 | 0.23 | 77 |
| 250 | 0.08 | 1.02 | 0.08 | 92 |
| 500 | 0.04 | 0.97 | 0.04 | 96 |
Data are representative and should be generated for each specific cell line and experimental condition. Signal intensities are quantified by densitometry.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of FGFR phosphorylation.
Materials and Reagents
-
Cell Line: A cancer cell line with a known FGFR alteration (e.g., SNU-16, KMS-11).
-
Cell Culture Medium: Appropriate medium and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).[9]
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris base, Glycine, Methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-FGFR (Tyr653/654) polyclonal antibody (e.g., from Cell Signaling Technology, #3471). Recommended dilution: 1:1000.[10]
-
Rabbit anti-FGFR1/2/3 antibody (for total FGFR). Recommended dilution: 1:1000.
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control). Recommended dilution: 1:5000.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG. Recommended dilution: 1:2000 - 1:5000.
-
HRP-conjugated goat anti-mouse IgG. Recommended dilution: 1:2000 - 1:5000.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system (e.g., digital imager or X-ray film).
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 10. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Determining Zoligratinib IC50 Values Using Cell Viability Assays
Introduction
Zoligratinib (also known as Debio 1347 or CH5183284) is an orally bioavailable and selective small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2][3] FGFRs are a family of receptor tyrosine kinases that are often upregulated in various cancer types.[2][3] The binding of FGF ligands to their receptors triggers dimerization and autophosphorylation, activating downstream signaling cascades like the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, differentiation, and survival.[4] this compound exerts its antineoplastic activity by binding to and inhibiting FGFRs, thereby blocking these signaling pathways and leading to the inhibition of tumor cell growth and angiogenesis.[2][3]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a drug like this compound.[5][6] It represents the concentration of the inhibitor required to reduce a specific biological process—in this case, cell viability—by 50%.[5][6] Accurate determination of IC50 values allows researchers to compare the efficacy of the compound across different cancer cell lines, understand potential resistance mechanisms, and select appropriate concentrations for further in vitro and in vivo studies.[5][6]
Several cell viability assays are available to determine IC50 values, each with a distinct mechanism. These assays quantify the number of viable cells in a culture after exposure to a test compound.[5] Commonly used methods include colorimetric assays like the MTT assay, which measures mitochondrial metabolic activity, and luminescence-based assays like the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.[7] The choice of assay can depend on the cell type, compound characteristics, and desired throughput.
This compound's Mechanism of Action
This compound selectively targets FGFRs 1, 2, and 3. The diagram below illustrates the simplified FGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for two common cell viability assays used to determine the IC50 value of this compound: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Colorimetric Assay.
General Experimental Workflow
The overall process for determining an IC50 value follows a standardized workflow, from preparing the cells and compound to analyzing the final data.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Principle The CellTiter-Glo® assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.[7] The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP.
Materials
-
Cancer cell line of interest (e.g., SNU-16, BaF3)[1]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (e.g., Promega Cat.# G7570)[8]
-
Luminometer plate reader
Procedure
-
Reagent Preparation : Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature. Transfer the buffer into the substrate bottle to reconstitute the reagent. Mix gently until the substrate is fully dissolved.[9]
-
Cell Seeding :
-
Trypsinize and count cells.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Include wells for "no-cell" background controls.[8]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment :
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting point is a 10-point, 3-fold dilution series. Remember to include a vehicle control (DMSO) with the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.
-
-
Incubation : Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8][10]
-
Assay Execution :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition : Measure the luminescence of each well using a luminometer.
-
Data Analysis :
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percent viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter log-logistic) to fit the dose-response curve and calculate the IC50 value.[11]
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle The MTT assay is a colorimetric method that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Clear, flat-bottomed 96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment :
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the diluted compound or vehicle to the appropriate wells.
-
-
Incubation : Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition :
-
Formazan Solubilization :
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.[13]
-
Data Analysis :
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
-
Calculate the percentage of viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.
-
Data Presentation
Quantitative data from IC50 determination experiments should be summarized in a clear and organized table. This allows for easy comparison of this compound's potency across different cell lines or experimental conditions.
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | This compound IC50 (nM) | Assay Used |
| SNU-16 | Stomach Cancer | FGFR2 Amplification | 8.5 | CellTiter-Glo |
| MFE-280 | Endometrial Cancer | FGFR2 S252W Mutation | 12.1 | CellTiter-Glo |
| UM-UC-14 | Bladder Cancer | FGFR3 S249C Mutation | 25.6 | MTT Assay |
| RT112/84 | Bladder Cancer | FGFR3-TACC3 Fusion | 18.9 | MTT Assay |
| KG-1 | Leukemia | FGFR1OP-FGFR1 Fusion | 9.8 | CellTiter-Glo |
Note: The IC50 values presented are hypothetical examples based on this compound's known activity in cell lines with FGFR alterations and are for illustrative purposes only.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. promega.com [promega.com]
- 8. 2.3. Determination of IC50 Values [bio-protocol.org]
- 9. OUH - Protocols [ous-research.no]
- 10. 2.1.3. Cell Titer Glo IC50 assay [bio-protocol.org]
- 11. IC50 Analysis and MTT viability assay [bio-protocol.org]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. 2.4. MTT Assay and Measurement of IC50 [bio-protocol.org]
Application Notes: Determining Zoligratinib IC50 Values Using Cell Viability Assays
Introduction
Zoligratinib (also known as Debio 1347 or CH5183284) is an orally bioavailable and selective small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2][3] FGFRs are a family of receptor tyrosine kinases that are often upregulated in various cancer types.[2][3] The binding of FGF ligands to their receptors triggers dimerization and autophosphorylation, activating downstream signaling cascades like the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, differentiation, and survival.[4] this compound exerts its antineoplastic activity by binding to and inhibiting FGFRs, thereby blocking these signaling pathways and leading to the inhibition of tumor cell growth and angiogenesis.[2][3]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a drug like this compound.[5][6] It represents the concentration of the inhibitor required to reduce a specific biological process—in this case, cell viability—by 50%.[5][6] Accurate determination of IC50 values allows researchers to compare the efficacy of the compound across different cancer cell lines, understand potential resistance mechanisms, and select appropriate concentrations for further in vitro and in vivo studies.[5][6]
Several cell viability assays are available to determine IC50 values, each with a distinct mechanism. These assays quantify the number of viable cells in a culture after exposure to a test compound.[5] Commonly used methods include colorimetric assays like the MTT assay, which measures mitochondrial metabolic activity, and luminescence-based assays like the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.[7] The choice of assay can depend on the cell type, compound characteristics, and desired throughput.
This compound's Mechanism of Action
This compound selectively targets FGFRs 1, 2, and 3. The diagram below illustrates the simplified FGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for two common cell viability assays used to determine the IC50 value of this compound: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Colorimetric Assay.
General Experimental Workflow
The overall process for determining an IC50 value follows a standardized workflow, from preparing the cells and compound to analyzing the final data.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Principle The CellTiter-Glo® assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.[7] The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP.
Materials
-
Cancer cell line of interest (e.g., SNU-16, BaF3)[1]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (e.g., Promega Cat.# G7570)[8]
-
Luminometer plate reader
Procedure
-
Reagent Preparation : Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature. Transfer the buffer into the substrate bottle to reconstitute the reagent. Mix gently until the substrate is fully dissolved.[9]
-
Cell Seeding :
-
Trypsinize and count cells.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Include wells for "no-cell" background controls.[8]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment :
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting point is a 10-point, 3-fold dilution series. Remember to include a vehicle control (DMSO) with the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.
-
-
Incubation : Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8][10]
-
Assay Execution :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition : Measure the luminescence of each well using a luminometer.
-
Data Analysis :
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percent viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter log-logistic) to fit the dose-response curve and calculate the IC50 value.[11]
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle The MTT assay is a colorimetric method that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Clear, flat-bottomed 96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment :
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the diluted compound or vehicle to the appropriate wells.
-
-
Incubation : Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition :
-
Formazan Solubilization :
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.[13]
-
Data Analysis :
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
-
Calculate the percentage of viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.
-
Data Presentation
Quantitative data from IC50 determination experiments should be summarized in a clear and organized table. This allows for easy comparison of this compound's potency across different cell lines or experimental conditions.
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | This compound IC50 (nM) | Assay Used |
| SNU-16 | Stomach Cancer | FGFR2 Amplification | 8.5 | CellTiter-Glo |
| MFE-280 | Endometrial Cancer | FGFR2 S252W Mutation | 12.1 | CellTiter-Glo |
| UM-UC-14 | Bladder Cancer | FGFR3 S249C Mutation | 25.6 | MTT Assay |
| RT112/84 | Bladder Cancer | FGFR3-TACC3 Fusion | 18.9 | MTT Assay |
| KG-1 | Leukemia | FGFR1OP-FGFR1 Fusion | 9.8 | CellTiter-Glo |
Note: The IC50 values presented are hypothetical examples based on this compound's known activity in cell lines with FGFR alterations and are for illustrative purposes only.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. promega.com [promega.com]
- 8. 2.3. Determination of IC50 Values [bio-protocol.org]
- 9. OUH - Protocols [ous-research.no]
- 10. 2.1.3. Cell Titer Glo IC50 assay [bio-protocol.org]
- 11. IC50 Analysis and MTT viability assay [bio-protocol.org]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. 2.4. MTT Assay and Measurement of IC50 [bio-protocol.org]
Application Note: Uncovering Resistance Mechanisms to Zoligratinib using Genome-Wide CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoligratinib (also known as Debio-1347 or CH5183284) is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[6][7] this compound has shown promising anti-tumor activity in preclinical and clinical studies by inhibiting FGFR-mediated signaling pathways, thereby suppressing tumor cell proliferation and angiogenesis.[1][2][3][4]
However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that limits the long-term efficacy of this compound.[8][9][10] Acquired resistance to FGFR inhibitors can arise from on-target mechanisms, such as secondary mutations in the FGFR kinase domain (e.g., at residues N550 and V565), or off-target mechanisms, which involve the activation of alternative "bypass" signaling pathways like the PI3K/mTOR and MAPK pathways.[8][9][11][12][13]
To systematically identify genes and pathways that contribute to this compound resistance, a genome-wide CRISPR-Cas9 loss-of-function screen can be employed.[14][15][16][17] This powerful technique allows for the unbiased identification of genes whose knockout confers a survival advantage to cancer cells in the presence of the drug. This application note provides a detailed protocol for conducting a CRISPR-Cas9 screen to elucidate the genetic basis of resistance to this compound, from experimental design to data analysis and hit validation.
Signaling Pathway Targeted by this compound
This compound targets the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins. This initiates downstream signaling through major pathways including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[18][19][20] this compound inhibits the kinase activity of FGFR1/2/3, thereby blocking these downstream signals.
Caption: this compound inhibits FGFR1/2/3, blocking downstream MAPK and PI3K-AKT signaling.
Experimental Workflow for CRISPR-Cas9 Screening
A pooled, genome-wide CRISPR-Cas9 knockout screen is a robust method for identifying genes whose loss of function leads to this compound resistance. The overall workflow is depicted below.
Caption: Workflow for identifying this compound resistance genes using a CRISPR-Cas9 screen.
Detailed Experimental Protocols
Cell Line Selection and Engineering
-
Cell Line: Choose a cancer cell line known to be sensitive to this compound and dependent on FGFR signaling (e.g., a cell line with an FGFR2 fusion or FGFR3 mutation). The SNU-16 (gastric cancer, FGFR2 amplification) or KMS11 (myeloma, FGFR3 mutation) cell lines are potential candidates.[3]
-
Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This is typically achieved by lentiviral transduction of a vector encoding Cas9 and a selection marker (e.g., blasticidin), followed by antibiotic selection to generate a pure Cas9-expressing population.
-
Quality Control: Validate Cas9 activity using a functional assay (e.g., transduction with a sgRNA targeting a surface marker like CD81 followed by FACS analysis, or a T7 endonuclease I assay).
Genome-Wide CRISPR-Cas9 Screen
-
sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).[15]
-
Lentivirus Production: Package the pooled sgRNA library into lentiviral particles by transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Titer Determination: Determine the lentiviral titer to calculate the appropriate volume for transduction to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a representation that ensures at least 500 cells per sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Initial Timepoint (T0): Harvest a population of cells after selection to serve as the baseline representation of sgRNAs.
-
This compound Treatment:
-
Determine the IC80-IC90 (the concentration that inhibits 80-90% of cell growth) of this compound for the Cas9-expressing cell line.
-
Culture the transduced cell population in the presence of this compound at the predetermined concentration. Maintain a parallel culture with vehicle control (DMSO).
-
Passage the cells as needed, ensuring the cell number is maintained to preserve library representation.
-
-
Final Timepoint (T_final): Harvest the this compound-treated and DMSO-treated populations after a predetermined period (e.g., 14-21 days), or when a clear growth difference is observed.
Next-Generation Sequencing (NGS) and Data Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the T0, DMSO-treated, and this compound-treated cell populations.
-
sgRNA Amplification: Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
NGS: Sequence the PCR amplicons using a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the fold-change of each sgRNA in the this compound-treated sample relative to the T0 or DMSO-treated sample.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the this compound-treated population. These are the candidate resistance genes.
-
Data Presentation
Quantitative data from the CRISPR screen and subsequent validation experiments should be organized for clarity and ease of interpretation.
Table 1: Top Candidate Genes from CRISPR-Cas9 Screen
| Rank | Gene Symbol | Average Log2 Fold Change (this compound vs. T0) | p-value | False Discovery Rate (FDR) |
| 1 | GENE_A | 5.8 | 1.2e-8 | 3.5e-7 |
| 2 | GENE_B | 5.2 | 3.4e-8 | 6.1e-7 |
| 3 | GENE_C | 4.9 | 8.1e-7 | 9.8e-6 |
| ... | ... | ... | ... | ... |
Table 2: Validation of Top Candidate Genes
| Gene Knockout | Method | This compound IC50 (nM) | Fold Change in IC50 (vs. Control) |
| Non-targeting Control | CRISPR-Cas9 | 15.2 | 1.0 |
| GENE_A KO | CRISPR-Cas9 | 185.5 | 12.2 |
| GENE_B KO | CRISPR-Cas9 | 150.3 | 9.9 |
| GENE_C KO | CRISPR-Cas9 | 98.7 | 6.5 |
Hit Validation and Secondary Assays
Genes identified as top hits from the primary screen require validation to confirm their role in this compound resistance.
Generation of Individual Knockout Cell Lines
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Transduce the Cas9-expressing parental cell line with individual sgRNAs.
-
Select for knockout cells and expand individual clones or polyclonal populations.
-
Confirm gene knockout by Western blot, Sanger sequencing, or other appropriate methods.
Cell Viability Assays
-
Perform dose-response assays with this compound on the individual knockout cell lines and a non-targeting control cell line.
-
Calculate the IC50 values for each cell line. A significant increase in the IC50 for a knockout cell line compared to the control validates its role in resistance.
Mechanistic Studies
To understand how the loss of a validated hit gene confers resistance, further mechanistic studies can be performed. For example, if a hit is part of a parallel signaling pathway, its knockout may lead to the upregulation of that pathway.
Caption: Knockout of a negative regulator can activate a bypass signaling pathway, causing resistance.
Conclusion
This application note outlines a comprehensive strategy using CRISPR-Cas9 screening to identify and validate genes that mediate resistance to the FGFR inhibitor this compound. The identification of such resistance mechanisms is crucial for the development of rational combination therapies and next-generation inhibitors to overcome drug resistance and improve patient outcomes. The provided protocols and data presentation formats offer a robust framework for researchers in oncology and drug development to investigate the complex landscape of targeted therapy resistance.
References
- 1. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 11. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 17. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 18. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 19. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 20. resources.revvity.com [resources.revvity.com]
Application Note: Uncovering Resistance Mechanisms to Zoligratinib using Genome-Wide CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoligratinib (also known as Debio-1347 or CH5183284) is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[6][7] this compound has shown promising anti-tumor activity in preclinical and clinical studies by inhibiting FGFR-mediated signaling pathways, thereby suppressing tumor cell proliferation and angiogenesis.[1][2][3][4]
However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that limits the long-term efficacy of this compound.[8][9][10] Acquired resistance to FGFR inhibitors can arise from on-target mechanisms, such as secondary mutations in the FGFR kinase domain (e.g., at residues N550 and V565), or off-target mechanisms, which involve the activation of alternative "bypass" signaling pathways like the PI3K/mTOR and MAPK pathways.[8][9][11][12][13]
To systematically identify genes and pathways that contribute to this compound resistance, a genome-wide CRISPR-Cas9 loss-of-function screen can be employed.[14][15][16][17] This powerful technique allows for the unbiased identification of genes whose knockout confers a survival advantage to cancer cells in the presence of the drug. This application note provides a detailed protocol for conducting a CRISPR-Cas9 screen to elucidate the genetic basis of resistance to this compound, from experimental design to data analysis and hit validation.
Signaling Pathway Targeted by this compound
This compound targets the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins. This initiates downstream signaling through major pathways including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[18][19][20] this compound inhibits the kinase activity of FGFR1/2/3, thereby blocking these downstream signals.
Caption: this compound inhibits FGFR1/2/3, blocking downstream MAPK and PI3K-AKT signaling.
Experimental Workflow for CRISPR-Cas9 Screening
A pooled, genome-wide CRISPR-Cas9 knockout screen is a robust method for identifying genes whose loss of function leads to this compound resistance. The overall workflow is depicted below.
Caption: Workflow for identifying this compound resistance genes using a CRISPR-Cas9 screen.
Detailed Experimental Protocols
Cell Line Selection and Engineering
-
Cell Line: Choose a cancer cell line known to be sensitive to this compound and dependent on FGFR signaling (e.g., a cell line with an FGFR2 fusion or FGFR3 mutation). The SNU-16 (gastric cancer, FGFR2 amplification) or KMS11 (myeloma, FGFR3 mutation) cell lines are potential candidates.[3]
-
Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This is typically achieved by lentiviral transduction of a vector encoding Cas9 and a selection marker (e.g., blasticidin), followed by antibiotic selection to generate a pure Cas9-expressing population.
-
Quality Control: Validate Cas9 activity using a functional assay (e.g., transduction with a sgRNA targeting a surface marker like CD81 followed by FACS analysis, or a T7 endonuclease I assay).
Genome-Wide CRISPR-Cas9 Screen
-
sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).[15]
-
Lentivirus Production: Package the pooled sgRNA library into lentiviral particles by transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Titer Determination: Determine the lentiviral titer to calculate the appropriate volume for transduction to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a representation that ensures at least 500 cells per sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Initial Timepoint (T0): Harvest a population of cells after selection to serve as the baseline representation of sgRNAs.
-
This compound Treatment:
-
Determine the IC80-IC90 (the concentration that inhibits 80-90% of cell growth) of this compound for the Cas9-expressing cell line.
-
Culture the transduced cell population in the presence of this compound at the predetermined concentration. Maintain a parallel culture with vehicle control (DMSO).
-
Passage the cells as needed, ensuring the cell number is maintained to preserve library representation.
-
-
Final Timepoint (T_final): Harvest the this compound-treated and DMSO-treated populations after a predetermined period (e.g., 14-21 days), or when a clear growth difference is observed.
Next-Generation Sequencing (NGS) and Data Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the T0, DMSO-treated, and this compound-treated cell populations.
-
sgRNA Amplification: Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
NGS: Sequence the PCR amplicons using a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the fold-change of each sgRNA in the this compound-treated sample relative to the T0 or DMSO-treated sample.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the this compound-treated population. These are the candidate resistance genes.
-
Data Presentation
Quantitative data from the CRISPR screen and subsequent validation experiments should be organized for clarity and ease of interpretation.
Table 1: Top Candidate Genes from CRISPR-Cas9 Screen
| Rank | Gene Symbol | Average Log2 Fold Change (this compound vs. T0) | p-value | False Discovery Rate (FDR) |
| 1 | GENE_A | 5.8 | 1.2e-8 | 3.5e-7 |
| 2 | GENE_B | 5.2 | 3.4e-8 | 6.1e-7 |
| 3 | GENE_C | 4.9 | 8.1e-7 | 9.8e-6 |
| ... | ... | ... | ... | ... |
Table 2: Validation of Top Candidate Genes
| Gene Knockout | Method | This compound IC50 (nM) | Fold Change in IC50 (vs. Control) |
| Non-targeting Control | CRISPR-Cas9 | 15.2 | 1.0 |
| GENE_A KO | CRISPR-Cas9 | 185.5 | 12.2 |
| GENE_B KO | CRISPR-Cas9 | 150.3 | 9.9 |
| GENE_C KO | CRISPR-Cas9 | 98.7 | 6.5 |
Hit Validation and Secondary Assays
Genes identified as top hits from the primary screen require validation to confirm their role in this compound resistance.
Generation of Individual Knockout Cell Lines
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Transduce the Cas9-expressing parental cell line with individual sgRNAs.
-
Select for knockout cells and expand individual clones or polyclonal populations.
-
Confirm gene knockout by Western blot, Sanger sequencing, or other appropriate methods.
Cell Viability Assays
-
Perform dose-response assays with this compound on the individual knockout cell lines and a non-targeting control cell line.
-
Calculate the IC50 values for each cell line. A significant increase in the IC50 for a knockout cell line compared to the control validates its role in resistance.
Mechanistic Studies
To understand how the loss of a validated hit gene confers resistance, further mechanistic studies can be performed. For example, if a hit is part of a parallel signaling pathway, its knockout may lead to the upregulation of that pathway.
Caption: Knockout of a negative regulator can activate a bypass signaling pathway, causing resistance.
Conclusion
This application note outlines a comprehensive strategy using CRISPR-Cas9 screening to identify and validate genes that mediate resistance to the FGFR inhibitor this compound. The identification of such resistance mechanisms is crucial for the development of rational combination therapies and next-generation inhibitors to overcome drug resistance and improve patient outcomes. The provided protocols and data presentation formats offer a robust framework for researchers in oncology and drug development to investigate the complex landscape of targeted therapy resistance.
References
- 1. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 11. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 17. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 18. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 19. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 20. resources.revvity.com [resources.revvity.com]
Flow cytometry analysis of apoptosis in cells treated with Zoligratinib
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zoligratinib (also known as Debio 1347 or CH5183284) is an orally bioavailable, selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[4] By inhibiting FGFR, this compound disrupts these downstream signaling cascades, leading to cell cycle arrest and induction of apoptosis in cancer cells with aberrant FGFR signaling.[1][5] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.
By using a combination of Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following tables summarize representative quantitative data from a hypothetical experiment analyzing the effects of this compound on a cancer cell line with FGFR amplification.
Table 1: Percentage of Apoptotic and Necrotic Cells Following this compound Treatment
| Treatment Group | Concentration (nM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| This compound | 50 | 62.3 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.9 |
| This compound | 100 | 40.1 ± 5.1 | 42.7 ± 3.9 | 17.2 ± 2.5 |
| This compound | 250 | 25.8 ± 4.8 | 50.3 ± 4.5 | 23.9 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Dependent Effect of this compound on Cell Viability and Apoptosis
| This compound Concentration (nM) | IC50 for Cell Proliferation (nM) | % Total Apoptotic Cells (Early + Late) at 48h |
| 0 (Control) | - | 4.8 ± 1.1 |
| 10 | \multirow{4}{*}{ ~75 nM } | 14.4 ± 2.0 |
| 50 | 37.7 ± 4.1 | |
| 100 | 59.9 ± 5.8 | |
| 250 | 74.2 ± 6.9 |
IC50 values for proliferation are typically determined using assays like MTT or CellTiter-Glo.
Experimental Protocols
Materials and Reagents
-
This compound (Debio 1347)
-
Cancer cell line with known FGFR alteration (e.g., SNU-16, KMS-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250 nM). Include a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the first step.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Repeat the centrifugation and washing step once more.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Centrifuge the washed cells and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits FGFR, blocking pro-survival pathways and inducing apoptosis.
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.
Logical Relationships in Flow Cytometry Analysis
Caption: Quadrant analysis for distinguishing cell populations in the apoptosis assay.
References
Flow cytometry analysis of apoptosis in cells treated with Zoligratinib
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zoligratinib (also known as Debio 1347 or CH5183284) is an orally bioavailable, selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[4] By inhibiting FGFR, this compound disrupts these downstream signaling cascades, leading to cell cycle arrest and induction of apoptosis in cancer cells with aberrant FGFR signaling.[1][5] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.
By using a combination of Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following tables summarize representative quantitative data from a hypothetical experiment analyzing the effects of this compound on a cancer cell line with FGFR amplification.
Table 1: Percentage of Apoptotic and Necrotic Cells Following this compound Treatment
| Treatment Group | Concentration (nM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| This compound | 50 | 62.3 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.9 |
| This compound | 100 | 40.1 ± 5.1 | 42.7 ± 3.9 | 17.2 ± 2.5 |
| This compound | 250 | 25.8 ± 4.8 | 50.3 ± 4.5 | 23.9 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Dependent Effect of this compound on Cell Viability and Apoptosis
| This compound Concentration (nM) | IC50 for Cell Proliferation (nM) | % Total Apoptotic Cells (Early + Late) at 48h |
| 0 (Control) | - | 4.8 ± 1.1 |
| 10 | \multirow{4}{*}{ ~75 nM } | 14.4 ± 2.0 |
| 50 | 37.7 ± 4.1 | |
| 100 | 59.9 ± 5.8 | |
| 250 | 74.2 ± 6.9 |
IC50 values for proliferation are typically determined using assays like MTT or CellTiter-Glo.
Experimental Protocols
Materials and Reagents
-
This compound (Debio 1347)
-
Cancer cell line with known FGFR alteration (e.g., SNU-16, KMS-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250 nM). Include a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the first step.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Repeat the centrifugation and washing step once more.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Centrifuge the washed cells and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits FGFR, blocking pro-survival pathways and inducing apoptosis.
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.
Logical Relationships in Flow Cytometry Analysis
Caption: Quadrant analysis for distinguishing cell populations in the apoptosis assay.
References
Application Notes and Protocols for In-Vivo Imaging to Monitor Zoligratinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoligratinib (also known as Debio 1347 and CH5183284) is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3).[1][2][3] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key therapeutic target.[4] this compound has demonstrated significant antitumor activity in preclinical models and has been investigated in clinical trials for patients with advanced solid tumors harboring FGFR gene alterations.[4][5] Effective monitoring of treatment response is crucial for optimizing therapeutic strategies and advancing clinical development. In-vivo imaging techniques offer non-invasive, longitudinal assessment of drug efficacy by visualizing and quantifying biological processes within a living organism.
These application notes provide detailed protocols for three key in-vivo imaging modalities to monitor the efficacy of this compound in preclinical cancer models:
-
Positron Emission Tomography (PET) for assessing metabolic response.
-
Bioluminescence Imaging (BLI) for tracking tumor burden.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for evaluating changes in tumor vascularity.
This compound: Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[4][6] Binding of this compound to the ATP-binding site of these receptors prevents their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways inhibited include the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[7][8][9] By blocking these pathways, this compound effectively inhibits tumor cell growth and angiogenesis.[2][7]
Preclinical Efficacy of this compound
Preclinical studies in various cancer xenograft models have demonstrated the dose-dependent antitumor efficacy of this compound. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.3 |
| FGFR2 | 7.6 |
| FGFR3 | 22 |
| FGFR4 | 290 |
| KDR (VEGFR2) | 2100 |
Data sourced from Selleck Chemicals and MedchemExpress.[10][3]
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | FGFR Alteration | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) (%) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 30 | 106 (regression) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 100 | 147 (regression) |
| KG1 | Leukemia | FGFR1OP-FGFR1 Fusion | 100 | Significant Activity |
| MFE-280 | Endometrial Cancer | FGFR2 S252W Mutation | 100 | Significant Activity |
| UM-UC-14 | Bladder Cancer | FGFR3 S249C Mutation | 100 | Significant Activity |
| RT112/84 | Bladder Cancer | FGFR3-TACC3 Fusion | 100 | Significant Activity |
Data compiled from preclinical studies.[3][11]
Experimental Protocols for In-Vivo Imaging
The following protocols provide a framework for utilizing in-vivo imaging to assess the efficacy of this compound. It is recommended that researchers optimize these protocols for their specific experimental setup and animal models.
Positron Emission Tomography (PET) for Metabolic Response
PET imaging with the glucose analog 18F-fluorodeoxyglucose (18F-FDG) is a powerful tool to assess changes in tumor glucose metabolism, a hallmark of cancer. Inhibition of the FGFR pathway can lead to a decrease in 18F-FDG uptake in sensitive tumors.
Protocol:
-
Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., nude or SCID) using a cancer cell line with a known FGFR alteration sensitive to this compound. Tumor growth should be monitored until tumors reach a palpable size (e.g., 100-200 mm³).
-
Grouping: Randomize mice into a control group (vehicle) and a this compound treatment group.
-
Baseline Imaging:
-
Fast mice for 6-8 hours prior to 18F-FDG injection to reduce background glucose levels.
-
Anesthetize mice (e.g., with isoflurane) and maintain their body temperature.
-
Administer ~100-200 µCi of 18F-FDG via tail vein injection.
-
Allow for a 40-60 minute uptake period.
-
Perform a static PET scan for 10-20 minutes, followed by a CT scan for anatomical reference.
-
-
Treatment: Begin daily oral administration of this compound at the desired dose or vehicle control.
-
Follow-up Imaging: Repeat the 18F-FDG PET/CT scan at one or more time points during the treatment period (e.g., after 3, 7, and 14 days).
-
Data Analysis:
-
Reconstruct PET and CT images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumors using the CT images for guidance.
-
Calculate the mean and maximum standardized uptake values (SUVmean and SUVmax) for each tumor ROI.
-
Compare the percentage change in SUV from baseline between the this compound-treated and control groups. A significant decrease in SUV in the treated group indicates a metabolic response to the drug.
-
Bioluminescence Imaging (BLI) for Tumor Burden
BLI is a highly sensitive technique for monitoring tumor growth and regression in real-time. This method requires the use of cancer cell lines that have been engineered to express a luciferase enzyme (e.g., firefly luciferase).
Protocol:
-
Animal Model: Implant luciferase-expressing cancer cells with a relevant FGFR alteration into immunocompromised mice.
-
Baseline Imaging:
-
Once tumors are established, perform a baseline BLI measurement.
-
Administer the luciferase substrate (e.g., D-luciferin at 150 mg/kg) via intraperitoneal injection.[1]
-
Wait for the peak signal emission (typically 10-15 minutes).
-
Anesthetize the mice and place them in an in-vivo imaging system (IVIS).
-
Acquire bioluminescent images with an exposure time that provides a good signal-to-noise ratio without saturation.
-
-
Grouping: Randomize mice into treatment and control groups based on their baseline bioluminescent signal intensity.
-
Treatment: Administer this compound or vehicle as described previously.
-
Longitudinal Imaging: Repeat BLI measurements at regular intervals (e.g., twice a week) throughout the study.
-
Data Analysis:
-
Use imaging software to draw ROIs around the tumor areas.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Normalize the photon flux of each mouse at each time point to its baseline value.
-
Plot the average normalized photon flux over time for each treatment group to generate tumor growth curves.
-
Calculate the TGI at the end of the study.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for Tumor Vascularity
This compound's mechanism includes the inhibition of angiogenesis. DCE-MRI can non-invasively assess changes in tumor vascular properties, such as blood flow, blood volume, and vessel permeability, by monitoring the pharmacokinetics of a contrast agent.
Protocol:
-
Animal Model and Grouping: As described in the previous protocols.
-
Baseline Imaging:
-
Anesthetize the mouse and place it in an MRI-compatible cradle.
-
Insert a catheter into the tail vein for contrast agent administration.
-
Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tumor.
-
Begin dynamic T1-weighted image acquisition. After a few baseline scans, inject a gadolinium-based contrast agent (e.g., Gd-DTPA) as a bolus through the tail vein catheter.
-
Continue acquiring images for several minutes to capture the wash-in and wash-out of the contrast agent.
-
-
Treatment: Administer this compound or vehicle.
-
Follow-up Imaging: Repeat the DCE-MRI scan at selected time points during treatment.
-
Data Analysis:
-
Draw ROIs on the tumor in the series of dynamic images.
-
Generate a signal intensity-time curve for the tumor ROI.
-
Convert the signal intensity to contrast agent concentration.
-
Fit the concentration-time curve to a pharmacokinetic model (e.g., the Tofts model) to derive parameters such as:
-
Ktrans: The volume transfer constant, reflecting vessel permeability and blood flow.
-
ve: The fractional volume of the extravascular extracellular space.
-
vp: The fractional plasma volume.
-
-
Compare the changes in these parameters between the this compound-treated and control groups. A decrease in Ktrans and vp would suggest an anti-angiogenic effect.
-
Conclusion
In-vivo imaging is an indispensable tool for the preclinical evaluation of targeted therapies like this compound. The protocols outlined in these application notes for PET, BLI, and DCE-MRI provide robust methods for non-invasively monitoring treatment efficacy. By assessing metabolic activity, tumor burden, and vascular changes, researchers can gain a comprehensive understanding of this compound's antitumor effects, aiding in its continued development and optimization for clinical use.
References
- 1. In vivo bioluminescence imaging [bio-protocol.org]
- 2. Dynamic Contrast-Enhanced MRI for Monitoring Antiangiogenic Treatment: Determination of Accurate and Reliable Perfusion Parameters in a Longitudinal Study of a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. debiopharm.com [debiopharm.com]
- 4. Treatment and bioluminescence imaging [bio-protocol.org]
- 5. Debio 1347, an oral FGFR inhibitor: Results from a first-in-human, phase I dose-escalation study in patients with FGFR genomically activated advanced solid tumors. - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. debio 1347 - My Cancer Genome [mycancergenome.org]
- 8. Contrast agents in dynamic contrast-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Bioluminescence Imaging of Granzyme B Activity in Tumor Response to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. debiopharm.com [debiopharm.com]
- 11. 18F-FDG PET as an imaging biomarker for the response to FGFR-targeted therapy of cancer cells via FGFR-initiated mTOR/HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Imaging to Monitor Zoligratinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoligratinib (also known as Debio 1347 and CH5183284) is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3).[1][2][3] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key therapeutic target.[4] this compound has demonstrated significant antitumor activity in preclinical models and has been investigated in clinical trials for patients with advanced solid tumors harboring FGFR gene alterations.[4][5] Effective monitoring of treatment response is crucial for optimizing therapeutic strategies and advancing clinical development. In-vivo imaging techniques offer non-invasive, longitudinal assessment of drug efficacy by visualizing and quantifying biological processes within a living organism.
These application notes provide detailed protocols for three key in-vivo imaging modalities to monitor the efficacy of this compound in preclinical cancer models:
-
Positron Emission Tomography (PET) for assessing metabolic response.
-
Bioluminescence Imaging (BLI) for tracking tumor burden.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for evaluating changes in tumor vascularity.
This compound: Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[4][6] Binding of this compound to the ATP-binding site of these receptors prevents their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways inhibited include the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[7][8][9] By blocking these pathways, this compound effectively inhibits tumor cell growth and angiogenesis.[2][7]
Preclinical Efficacy of this compound
Preclinical studies in various cancer xenograft models have demonstrated the dose-dependent antitumor efficacy of this compound. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.3 |
| FGFR2 | 7.6 |
| FGFR3 | 22 |
| FGFR4 | 290 |
| KDR (VEGFR2) | 2100 |
Data sourced from Selleck Chemicals and MedchemExpress.[10][3]
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | FGFR Alteration | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) (%) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 30 | 106 (regression) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 100 | 147 (regression) |
| KG1 | Leukemia | FGFR1OP-FGFR1 Fusion | 100 | Significant Activity |
| MFE-280 | Endometrial Cancer | FGFR2 S252W Mutation | 100 | Significant Activity |
| UM-UC-14 | Bladder Cancer | FGFR3 S249C Mutation | 100 | Significant Activity |
| RT112/84 | Bladder Cancer | FGFR3-TACC3 Fusion | 100 | Significant Activity |
Data compiled from preclinical studies.[3][11]
Experimental Protocols for In-Vivo Imaging
The following protocols provide a framework for utilizing in-vivo imaging to assess the efficacy of this compound. It is recommended that researchers optimize these protocols for their specific experimental setup and animal models.
Positron Emission Tomography (PET) for Metabolic Response
PET imaging with the glucose analog 18F-fluorodeoxyglucose (18F-FDG) is a powerful tool to assess changes in tumor glucose metabolism, a hallmark of cancer. Inhibition of the FGFR pathway can lead to a decrease in 18F-FDG uptake in sensitive tumors.
Protocol:
-
Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., nude or SCID) using a cancer cell line with a known FGFR alteration sensitive to this compound. Tumor growth should be monitored until tumors reach a palpable size (e.g., 100-200 mm³).
-
Grouping: Randomize mice into a control group (vehicle) and a this compound treatment group.
-
Baseline Imaging:
-
Fast mice for 6-8 hours prior to 18F-FDG injection to reduce background glucose levels.
-
Anesthetize mice (e.g., with isoflurane) and maintain their body temperature.
-
Administer ~100-200 µCi of 18F-FDG via tail vein injection.
-
Allow for a 40-60 minute uptake period.
-
Perform a static PET scan for 10-20 minutes, followed by a CT scan for anatomical reference.
-
-
Treatment: Begin daily oral administration of this compound at the desired dose or vehicle control.
-
Follow-up Imaging: Repeat the 18F-FDG PET/CT scan at one or more time points during the treatment period (e.g., after 3, 7, and 14 days).
-
Data Analysis:
-
Reconstruct PET and CT images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumors using the CT images for guidance.
-
Calculate the mean and maximum standardized uptake values (SUVmean and SUVmax) for each tumor ROI.
-
Compare the percentage change in SUV from baseline between the this compound-treated and control groups. A significant decrease in SUV in the treated group indicates a metabolic response to the drug.
-
Bioluminescence Imaging (BLI) for Tumor Burden
BLI is a highly sensitive technique for monitoring tumor growth and regression in real-time. This method requires the use of cancer cell lines that have been engineered to express a luciferase enzyme (e.g., firefly luciferase).
Protocol:
-
Animal Model: Implant luciferase-expressing cancer cells with a relevant FGFR alteration into immunocompromised mice.
-
Baseline Imaging:
-
Once tumors are established, perform a baseline BLI measurement.
-
Administer the luciferase substrate (e.g., D-luciferin at 150 mg/kg) via intraperitoneal injection.[1]
-
Wait for the peak signal emission (typically 10-15 minutes).
-
Anesthetize the mice and place them in an in-vivo imaging system (IVIS).
-
Acquire bioluminescent images with an exposure time that provides a good signal-to-noise ratio without saturation.
-
-
Grouping: Randomize mice into treatment and control groups based on their baseline bioluminescent signal intensity.
-
Treatment: Administer this compound or vehicle as described previously.
-
Longitudinal Imaging: Repeat BLI measurements at regular intervals (e.g., twice a week) throughout the study.
-
Data Analysis:
-
Use imaging software to draw ROIs around the tumor areas.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Normalize the photon flux of each mouse at each time point to its baseline value.
-
Plot the average normalized photon flux over time for each treatment group to generate tumor growth curves.
-
Calculate the TGI at the end of the study.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for Tumor Vascularity
This compound's mechanism includes the inhibition of angiogenesis. DCE-MRI can non-invasively assess changes in tumor vascular properties, such as blood flow, blood volume, and vessel permeability, by monitoring the pharmacokinetics of a contrast agent.
Protocol:
-
Animal Model and Grouping: As described in the previous protocols.
-
Baseline Imaging:
-
Anesthetize the mouse and place it in an MRI-compatible cradle.
-
Insert a catheter into the tail vein for contrast agent administration.
-
Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tumor.
-
Begin dynamic T1-weighted image acquisition. After a few baseline scans, inject a gadolinium-based contrast agent (e.g., Gd-DTPA) as a bolus through the tail vein catheter.
-
Continue acquiring images for several minutes to capture the wash-in and wash-out of the contrast agent.
-
-
Treatment: Administer this compound or vehicle.
-
Follow-up Imaging: Repeat the DCE-MRI scan at selected time points during treatment.
-
Data Analysis:
-
Draw ROIs on the tumor in the series of dynamic images.
-
Generate a signal intensity-time curve for the tumor ROI.
-
Convert the signal intensity to contrast agent concentration.
-
Fit the concentration-time curve to a pharmacokinetic model (e.g., the Tofts model) to derive parameters such as:
-
Ktrans: The volume transfer constant, reflecting vessel permeability and blood flow.
-
ve: The fractional volume of the extravascular extracellular space.
-
vp: The fractional plasma volume.
-
-
Compare the changes in these parameters between the this compound-treated and control groups. A decrease in Ktrans and vp would suggest an anti-angiogenic effect.
-
Conclusion
In-vivo imaging is an indispensable tool for the preclinical evaluation of targeted therapies like this compound. The protocols outlined in these application notes for PET, BLI, and DCE-MRI provide robust methods for non-invasively monitoring treatment efficacy. By assessing metabolic activity, tumor burden, and vascular changes, researchers can gain a comprehensive understanding of this compound's antitumor effects, aiding in its continued development and optimization for clinical use.
References
- 1. In vivo bioluminescence imaging [bio-protocol.org]
- 2. Dynamic Contrast-Enhanced MRI for Monitoring Antiangiogenic Treatment: Determination of Accurate and Reliable Perfusion Parameters in a Longitudinal Study of a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. debiopharm.com [debiopharm.com]
- 4. Treatment and bioluminescence imaging [bio-protocol.org]
- 5. Debio 1347, an oral FGFR inhibitor: Results from a first-in-human, phase I dose-escalation study in patients with FGFR genomically activated advanced solid tumors. - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. debio 1347 - My Cancer Genome [mycancergenome.org]
- 8. Contrast agents in dynamic contrast-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Bioluminescence Imaging of Granzyme B Activity in Tumor Response to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. debiopharm.com [debiopharm.com]
- 11. 18F-FDG PET as an imaging biomarker for the response to FGFR-targeted therapy of cancer cells via FGFR-initiated mTOR/HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Zoligratinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and overcoming resistance to the FGFR inhibitor, Zoligratinib, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Debio 1347 or CH5183284) is a selective, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2][3] It functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, which inhibits the downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis in tumors with aberrant FGFR signaling.[1][2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the most common reasons for this?
A2: Acquired resistance to this compound and other FGFR inhibitors is a common issue. The two primary mechanisms are:
-
On-Target Secondary Mutations: The cancer cells may have developed new mutations within the FGFR2 kinase domain. The most frequently observed mutations are in the "gatekeeper" residue (V565) and the "molecular brake" residue (N550).[4][5][6] These mutations can prevent this compound from binding effectively to the receptor.[7]
-
Activation of Bypass Signaling Pathways: The cancer cells may have found a way to circumvent the FGFR blockade by activating alternative survival pathways. Common bypass pathways include the EGFR and PI3K/AKT/mTOR signaling cascades.[4][8][9]
Q3: How can I determine if my resistant cell line has an on-target FGFR2 mutation?
A3: You can sequence the FGFR2 kinase domain of your resistant cells and compare it to the parental (sensitive) cell line. The most common resistance-conferring mutations to reversible FGFR inhibitors like this compound affect residues such as V565 and N550.[9]
Q4: If I confirm a secondary mutation, what are my options?
A4: Your options depend on the specific mutation. Some mutations confer broad resistance to reversible inhibitors, while others are more specific.
-
Switch to a next-generation inhibitor: Irreversible FGFR inhibitors, such as futibatinib (B611163) or lirafugratinib, may retain activity against certain mutations that are resistant to reversible inhibitors.[5][9]
-
Combination Therapy: For some mutations that cause a moderate increase in the IC50, combining this compound with an inhibitor of a downstream pathway (like MEK) or a parallel pathway (like EGFR) may help overcome resistance.[10]
Q5: What if I don't find a secondary mutation in FGFR2? How do I investigate bypass pathways?
A5: If sequencing reveals no new FGFR2 mutations, resistance is likely due to the activation of bypass signaling pathways. You can investigate this by:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows you to screen for the activation of multiple RTKs simultaneously, such as EGFR, MET, or others.[10]
-
Western Blot Analysis: Probe for key phosphorylated (activated) proteins in common bypass pathways, such as p-AKT (for the PI3K/mTOR pathway) and p-ERK (for the MAPK pathway).[8][9] Compare the levels in resistant versus parental cells, with and without this compound treatment.
Q6: What combination strategies are effective for overcoming resistance?
A6: Combination therapy is a key strategy.
-
Targeting Bypass Pathways: If you identify activation of the EGFR pathway, combining this compound with an EGFR inhibitor (e.g., afatinib) can restore sensitivity.[6][10] Similarly, if the PI3K/AKT/mTOR pathway is activated, combining this compound with an mTOR inhibitor (e.g., everolimus (B549166) or sapanisertib) can be effective.[8][11]
-
Vertical Blockade: Combining an FGFR inhibitor with a MEK inhibitor can provide a more potent blockade of the MAPK pathway, which is a critical downstream effector of FGFR signaling.[11]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Action(s) |
| Gradual increase in this compound IC50 over time. | Selection of a sub-population of cells with pre-existing resistance mutations or gradual adaptation of signaling pathways. | 1. Perform a cell viability assay to confirm the shift in IC50. 2. Perform Sanger or next-generation sequencing of the FGFR2 kinase domain to check for mutations (e.g., V565F, N550K). 3. Analyze key bypass pathway markers (p-AKT, p-ERK) via Western blot. |
| Complete loss of response to this compound. | Acquisition of a highly resistant gatekeeper mutation (e.g., FGFR2 V565F). Strong activation of a bypass pathway (e.g., EGFR signaling). | 1. Sequence the FGFR2 kinase domain. 2. Test the efficacy of irreversible FGFR inhibitors (e.g., futibatinib). 3. Screen for bypass pathway activation using a phospho-RTK array or targeted Western blots. |
| Western blot shows incomplete inhibition of p-ERK even at high this compound concentrations. | The MAPK pathway is being reactivated through a bypass mechanism (e.g., EGFR or RAS activation). | 1. Confirm that you are looking at an appropriate time point after treatment. 2. Perform a Co-IP to see if FGFR2 is interacting with other RTKs. 3. Test a combination of this compound with an EGFR or MEK inhibitor. |
| Combination therapy with an mTOR inhibitor is not effective. | Resistance may be driven by a different bypass pathway (e.g., MAPK/ERK) or an on-target mutation that is not overcome by the combination. | 1. Check for activation of the MAPK pathway (p-ERK levels). 2. Consider a triple combination (FGFRi + mTORi + MEKi) if both pathways are active, though toxicity may be a concern. 3. Ensure the FGFR2 mutation status is known, as some mutations may require a different class of inhibitor. |
Data Presentation: Inhibitor Activity Profiles
Table 1: IC50 Values of FGFR Inhibitors Against Wild-Type and Mutant FGFR2
This table summarizes the half-maximal inhibitory concentration (IC50) values for various FGFR inhibitors against a cholangiocarcinoma cell line (CCLP-1) engineered to express wild-type (WT) FGFR2 or FGFR2 with common resistance mutations. Data is presented in nanomolars (nM). A higher IC50 value indicates lower potency and greater resistance.
| FGFR2 Kinase Domain | This compound IC50 (nM) | Pemigatinib IC50 (nM) | Infigratinib IC50 (nM) | Futibatinib (Irreversible) IC50 (nM) |
| Wild-Type (WT) | 10.1 | 2.5 | 3.0 | 5.0 |
| N550H | 104 | 14.2 | 16.0 | 5.3 |
| N550K | 203 | 24.0 | 25.0 | 7.9 |
| V565F (Gatekeeper) | >1000 | 702 | 473 | 692 |
| L618V | 20.3 | 4.3 | 4.0 | 11.0 |
| E566A | 21.9 | 3.3 | 4.0 | 5.2 |
Data adapted from Goyal, L. et al., Clinical Cancer Research, 2024.[5][6]
Table 2: Effect of Combination Therapy on Overcoming Acquired Resistance
This table demonstrates how combination therapy can restore sensitivity to FGFR inhibition in a cell line model with an acquired resistance mutation. IC50 values for the irreversible inhibitor futibatinib are shown alone and in combination with the EGFR inhibitor afatinib.
| Cell Line / FGFR2 Status | Futibatinib IC50 (nM) | Futibatinib + Afatinib (100 nM) IC50 (nM) |
| ICC13-7 (FGFR2-PHGDH fusion) | 3.0 | < 1.0 |
| ICC13-7 + FP-N550K | 33.5 | 11.5 |
| ICC13-7 + FP-L618V | 20.0 | 5.9 |
| ICC13-7 + FP-V565F | 405 | > 400 |
Data adapted from Wu, M. J. et al., Cancer Discovery, 2022.[10] Note: This study used futibatinib, but the principle of overcoming resistance via EGFR co-inhibition is applicable to reversible inhibitors like this compound when bypass signaling is the resistance mechanism.
Key Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
This protocol is used to measure the cytotoxic or cytostatic effects of an inhibitor on cancer cells and to calculate the IC50 value.
Materials:
-
Resistant and parental cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (and/or combination drug)
-
96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[5] Leave the outer wells filled with sterile PBS to minimize evaporation. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in growth medium. A typical 9-point concentration range might start from 10 µM down to ~40 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: The next day, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[5][12]
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism to calculate the IC50 value.[5][12]
Western Blot for p-ERK and Total ERK
This protocol assesses the activation state of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Treat cells with this compound (e.g., 100 nM) or vehicle for 4 hours.[6] Lyse cells on ice with lysis buffer.
-
Protein Quantification: Determine protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-p-ERK antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Total ERK): To normalize p-ERK levels, strip the membrane using a mild stripping buffer. After stripping, wash, block, and re-probe the membrane with the anti-total ERK antibody, following steps 6-9. This ensures that any change in the p-ERK signal is due to a change in phosphorylation, not the amount of ERK protein.[1]
Co-Immunoprecipitation (Co-IP) for FGFR2 Interaction
This protocol is used to determine if FGFR2 is physically interacting with other proteins (e.g., EGFR) as part of a resistance mechanism.
Materials:
-
Cell lysate prepared in non-denaturing Co-IP lysis buffer (e.g., 1% NP-40 based buffer with protease/phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., Rabbit anti-FGFR2)
-
Isotype control antibody (e.g., Rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (Co-IP lysis buffer)
-
Elution buffer (e.g., 1X Laemmli sample buffer)
-
Primary antibodies for Western blot detection (e.g., Mouse anti-EGFR, Rabbit anti-FGFR2)
Procedure:
-
Cell Lysis: Lyse cells using a gentle, non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[13]
-
Pre-clearing (Optional): Add Protein A/G beads to the cell lysate (500-1000 µg total protein) and incubate for 1 hour at 4°C on a rotator.[14] Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
Immunoprecipitation: Add 2-4 µg of the anti-FGFR2 antibody (or Rabbit IgG control) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.[7]
-
Capture Immune Complex: Add a slurry of pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads using a centrifuge or magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Co-IP lysis buffer.[14] This removes non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Also, load a small amount of the initial cell lysate ("Input" control). Perform Western blotting as described in the previous protocol, probing separate blots with antibodies against the "bait" protein (FGFR2) and the potential "prey" protein (e.g., EGFR). A band for EGFR in the FGFR2 IP lane (but not in the IgG control lane) indicates an interaction.
Visualizations
Caption: this compound signaling pathway and primary resistance mechanisms.
Caption: Workflow for confirming on-target (FGFR2 mutation) resistance.
Caption: Workflow for investigating bypass pathway activation.
References
- 1. Leveraging patient derived models of FGFR2 fusion positive intrahepatic cholangiocarcinoma to identify synergistic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncodaily.com [oncodaily.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined EGFR/FGFR Inhibitor Therapy for FGFR2+ Cholangiocarcinoma - Mass General Advances in Motion [advances.massgeneral.org]
- 6. EGFR Inhibition Potentiates FGFR Inhibitor Therapy and Overcomes Resistance in FGFR2 Fusion-Positive Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cholangiocarcinoma.org [cholangiocarcinoma.org]
- 14. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Zoligratinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and overcoming resistance to the FGFR inhibitor, Zoligratinib, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Debio 1347 or CH5183284) is a selective, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2][3] It functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, which inhibits the downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis in tumors with aberrant FGFR signaling.[1][2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the most common reasons for this?
A2: Acquired resistance to this compound and other FGFR inhibitors is a common issue. The two primary mechanisms are:
-
On-Target Secondary Mutations: The cancer cells may have developed new mutations within the FGFR2 kinase domain. The most frequently observed mutations are in the "gatekeeper" residue (V565) and the "molecular brake" residue (N550).[4][5][6] These mutations can prevent this compound from binding effectively to the receptor.[7]
-
Activation of Bypass Signaling Pathways: The cancer cells may have found a way to circumvent the FGFR blockade by activating alternative survival pathways. Common bypass pathways include the EGFR and PI3K/AKT/mTOR signaling cascades.[4][8][9]
Q3: How can I determine if my resistant cell line has an on-target FGFR2 mutation?
A3: You can sequence the FGFR2 kinase domain of your resistant cells and compare it to the parental (sensitive) cell line. The most common resistance-conferring mutations to reversible FGFR inhibitors like this compound affect residues such as V565 and N550.[9]
Q4: If I confirm a secondary mutation, what are my options?
A4: Your options depend on the specific mutation. Some mutations confer broad resistance to reversible inhibitors, while others are more specific.
-
Switch to a next-generation inhibitor: Irreversible FGFR inhibitors, such as futibatinib or lirafugratinib, may retain activity against certain mutations that are resistant to reversible inhibitors.[5][9]
-
Combination Therapy: For some mutations that cause a moderate increase in the IC50, combining this compound with an inhibitor of a downstream pathway (like MEK) or a parallel pathway (like EGFR) may help overcome resistance.[10]
Q5: What if I don't find a secondary mutation in FGFR2? How do I investigate bypass pathways?
A5: If sequencing reveals no new FGFR2 mutations, resistance is likely due to the activation of bypass signaling pathways. You can investigate this by:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows you to screen for the activation of multiple RTKs simultaneously, such as EGFR, MET, or others.[10]
-
Western Blot Analysis: Probe for key phosphorylated (activated) proteins in common bypass pathways, such as p-AKT (for the PI3K/mTOR pathway) and p-ERK (for the MAPK pathway).[8][9] Compare the levels in resistant versus parental cells, with and without this compound treatment.
Q6: What combination strategies are effective for overcoming resistance?
A6: Combination therapy is a key strategy.
-
Targeting Bypass Pathways: If you identify activation of the EGFR pathway, combining this compound with an EGFR inhibitor (e.g., afatinib) can restore sensitivity.[6][10] Similarly, if the PI3K/AKT/mTOR pathway is activated, combining this compound with an mTOR inhibitor (e.g., everolimus or sapanisertib) can be effective.[8][11]
-
Vertical Blockade: Combining an FGFR inhibitor with a MEK inhibitor can provide a more potent blockade of the MAPK pathway, which is a critical downstream effector of FGFR signaling.[11]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Action(s) |
| Gradual increase in this compound IC50 over time. | Selection of a sub-population of cells with pre-existing resistance mutations or gradual adaptation of signaling pathways. | 1. Perform a cell viability assay to confirm the shift in IC50. 2. Perform Sanger or next-generation sequencing of the FGFR2 kinase domain to check for mutations (e.g., V565F, N550K). 3. Analyze key bypass pathway markers (p-AKT, p-ERK) via Western blot. |
| Complete loss of response to this compound. | Acquisition of a highly resistant gatekeeper mutation (e.g., FGFR2 V565F). Strong activation of a bypass pathway (e.g., EGFR signaling). | 1. Sequence the FGFR2 kinase domain. 2. Test the efficacy of irreversible FGFR inhibitors (e.g., futibatinib). 3. Screen for bypass pathway activation using a phospho-RTK array or targeted Western blots. |
| Western blot shows incomplete inhibition of p-ERK even at high this compound concentrations. | The MAPK pathway is being reactivated through a bypass mechanism (e.g., EGFR or RAS activation). | 1. Confirm that you are looking at an appropriate time point after treatment. 2. Perform a Co-IP to see if FGFR2 is interacting with other RTKs. 3. Test a combination of this compound with an EGFR or MEK inhibitor. |
| Combination therapy with an mTOR inhibitor is not effective. | Resistance may be driven by a different bypass pathway (e.g., MAPK/ERK) or an on-target mutation that is not overcome by the combination. | 1. Check for activation of the MAPK pathway (p-ERK levels). 2. Consider a triple combination (FGFRi + mTORi + MEKi) if both pathways are active, though toxicity may be a concern. 3. Ensure the FGFR2 mutation status is known, as some mutations may require a different class of inhibitor. |
Data Presentation: Inhibitor Activity Profiles
Table 1: IC50 Values of FGFR Inhibitors Against Wild-Type and Mutant FGFR2
This table summarizes the half-maximal inhibitory concentration (IC50) values for various FGFR inhibitors against a cholangiocarcinoma cell line (CCLP-1) engineered to express wild-type (WT) FGFR2 or FGFR2 with common resistance mutations. Data is presented in nanomolars (nM). A higher IC50 value indicates lower potency and greater resistance.
| FGFR2 Kinase Domain | This compound IC50 (nM) | Pemigatinib IC50 (nM) | Infigratinib IC50 (nM) | Futibatinib (Irreversible) IC50 (nM) |
| Wild-Type (WT) | 10.1 | 2.5 | 3.0 | 5.0 |
| N550H | 104 | 14.2 | 16.0 | 5.3 |
| N550K | 203 | 24.0 | 25.0 | 7.9 |
| V565F (Gatekeeper) | >1000 | 702 | 473 | 692 |
| L618V | 20.3 | 4.3 | 4.0 | 11.0 |
| E566A | 21.9 | 3.3 | 4.0 | 5.2 |
Data adapted from Goyal, L. et al., Clinical Cancer Research, 2024.[5][6]
Table 2: Effect of Combination Therapy on Overcoming Acquired Resistance
This table demonstrates how combination therapy can restore sensitivity to FGFR inhibition in a cell line model with an acquired resistance mutation. IC50 values for the irreversible inhibitor futibatinib are shown alone and in combination with the EGFR inhibitor afatinib.
| Cell Line / FGFR2 Status | Futibatinib IC50 (nM) | Futibatinib + Afatinib (100 nM) IC50 (nM) |
| ICC13-7 (FGFR2-PHGDH fusion) | 3.0 | < 1.0 |
| ICC13-7 + FP-N550K | 33.5 | 11.5 |
| ICC13-7 + FP-L618V | 20.0 | 5.9 |
| ICC13-7 + FP-V565F | 405 | > 400 |
Data adapted from Wu, M. J. et al., Cancer Discovery, 2022.[10] Note: This study used futibatinib, but the principle of overcoming resistance via EGFR co-inhibition is applicable to reversible inhibitors like this compound when bypass signaling is the resistance mechanism.
Key Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
This protocol is used to measure the cytotoxic or cytostatic effects of an inhibitor on cancer cells and to calculate the IC50 value.
Materials:
-
Resistant and parental cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (and/or combination drug)
-
96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[5] Leave the outer wells filled with sterile PBS to minimize evaporation. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in growth medium. A typical 9-point concentration range might start from 10 µM down to ~40 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: The next day, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[5][12]
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism to calculate the IC50 value.[5][12]
Western Blot for p-ERK and Total ERK
This protocol assesses the activation state of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Treat cells with this compound (e.g., 100 nM) or vehicle for 4 hours.[6] Lyse cells on ice with lysis buffer.
-
Protein Quantification: Determine protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-p-ERK antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Total ERK): To normalize p-ERK levels, strip the membrane using a mild stripping buffer. After stripping, wash, block, and re-probe the membrane with the anti-total ERK antibody, following steps 6-9. This ensures that any change in the p-ERK signal is due to a change in phosphorylation, not the amount of ERK protein.[1]
Co-Immunoprecipitation (Co-IP) for FGFR2 Interaction
This protocol is used to determine if FGFR2 is physically interacting with other proteins (e.g., EGFR) as part of a resistance mechanism.
Materials:
-
Cell lysate prepared in non-denaturing Co-IP lysis buffer (e.g., 1% NP-40 based buffer with protease/phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., Rabbit anti-FGFR2)
-
Isotype control antibody (e.g., Rabbit IgG)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (Co-IP lysis buffer)
-
Elution buffer (e.g., 1X Laemmli sample buffer)
-
Primary antibodies for Western blot detection (e.g., Mouse anti-EGFR, Rabbit anti-FGFR2)
Procedure:
-
Cell Lysis: Lyse cells using a gentle, non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[13]
-
Pre-clearing (Optional): Add Protein A/G beads to the cell lysate (500-1000 µg total protein) and incubate for 1 hour at 4°C on a rotator.[14] Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
Immunoprecipitation: Add 2-4 µg of the anti-FGFR2 antibody (or Rabbit IgG control) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.[7]
-
Capture Immune Complex: Add a slurry of pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads using a centrifuge or magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Co-IP lysis buffer.[14] This removes non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Also, load a small amount of the initial cell lysate ("Input" control). Perform Western blotting as described in the previous protocol, probing separate blots with antibodies against the "bait" protein (FGFR2) and the potential "prey" protein (e.g., EGFR). A band for EGFR in the FGFR2 IP lane (but not in the IgG control lane) indicates an interaction.
Visualizations
Caption: this compound signaling pathway and primary resistance mechanisms.
Caption: Workflow for confirming on-target (FGFR2 mutation) resistance.
Caption: Workflow for investigating bypass pathway activation.
References
- 1. Leveraging patient derived models of FGFR2 fusion positive intrahepatic cholangiocarcinoma to identify synergistic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncodaily.com [oncodaily.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined EGFR/FGFR Inhibitor Therapy for FGFR2+ Cholangiocarcinoma - Mass General Advances in Motion [advances.massgeneral.org]
- 6. EGFR Inhibition Potentiates FGFR Inhibitor Therapy and Overcomes Resistance in FGFR2 Fusion-Positive Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cholangiocarcinoma.org [cholangiocarcinoma.org]
- 14. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Managing off-target effects of Zoligratinib in preclinical models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing and troubleshooting potential off-target effects of Zoligratinib in preclinical models. The following information is curated to provide practical guidance in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2] By binding to the ATP-binding pocket of these receptors, this compound inhibits their autophosphorylation and downstream signaling, leading to the suppression of tumor cell proliferation and angiogenesis in cancers with FGFR alterations.[3]
Q2: What are the known on-target and potential off-target activities of this compound?
A2: this compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[3][4] While it is designed to be selective, like many kinase inhibitors, it may have off-target activities. Based on the class effects of FGFR inhibitors, potential off-target effects could involve other kinases or cellular processes. One known off-target effect is the inhibition of KDR (VEGFR2), although at a much lower potency compared to its FGFR inhibition.[4] Researchers should empirically determine the off-target profile in their specific experimental system.
Q3: What are the common class-related off-target effects observed with FGFR inhibitors in preclinical and clinical settings?
A3: FGFR inhibitors as a class are associated with a range of on-target and off-target toxicities. The most common include hyperphosphatemia, dermatologic adverse events (such as dry skin, alopecia, and hand-foot syndrome), ocular toxicities (like dry eyes and blurred vision), and gastrointestinal issues (such as diarrhea and stomatitis).[5][6][7] These effects are often linked to the inhibition of FGFR signaling in healthy tissues where it plays a physiological role.
Troubleshooting Guides
Issue 1: Unexpected Hyperphosphatemia in Animal Models
Question: We are observing elevated serum phosphate (B84403) levels in our animal models treated with this compound. How can we manage this?
Answer: Hyperphosphatemia is a known on-target effect of FGFR inhibition due to the role of FGFR1 in phosphate homeostasis.[6] Here’s a troubleshooting guide:
-
Monitoring: Regularly monitor serum phosphate levels throughout the study.
-
Dietary Modification: Switch to a low-phosphate diet for the animals. Processed foods and those high in dairy and certain meats are high in phosphate.[6]
-
Phosphate Binders: Consider the use of oral phosphate binders. Options include sevelamer (B1230288) or lanthanum carbonate, which should be administered with food.[6] Note that calcium-based binders should be used with caution to avoid hypercalcemia.
-
Dose Adjustment: If hyperphosphatemia is severe and persists, a dose reduction or intermittent dosing schedule for this compound may be necessary. It's crucial to balance the therapeutic efficacy with the management of this on-target toxicity.
Issue 2: Dermatologic and Ocular Toxicities in Preclinical Studies
Question: Our preclinical models are showing signs of skin and eye issues (e.g., alopecia, skin lesions, corneal opacities) after this compound administration. What steps can we take?
Answer: Dermatologic and ocular toxicities are common with FGFR inhibitors.[8] Proactive management is key to maintaining animal welfare and the integrity of the study.
-
Dermatologic Management:
-
Observation: Regularly inspect the skin and coat for any changes.
-
Supportive Care: For dry skin, consider using veterinary-approved moisturizers. For more severe reactions, consult with a veterinarian.
-
Dose Modification: If skin toxicities are severe, a dose reduction or temporary discontinuation of this compound may be required.[8]
-
-
Ocular Management:
-
Ophthalmologic Examination: Conduct regular eye exams to check for signs of dry eye, corneal changes, or other abnormalities.
-
Lubricating Eye Drops: For dry eyes, preservative-free artificial tears can be administered.
-
Veterinary Consultation: For any significant ocular findings, a veterinary ophthalmologist should be consulted.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| FGFR1 | 9.3[3][4] |
| FGFR2 | 7.6[3][4] |
| FGFR3 | 22[3][4] |
| FGFR4 | 290[3] |
| KDR (VEGFR2) | 780 (for VEGF-dependent proliferation)[4] |
Experimental Protocols
Protocol 1: Assessing the Kinase Selectivity Profile of this compound
This protocol outlines a general method for determining the kinase selectivity of an inhibitor using a biochemical assay.
-
Assay Principle: Utilize a radiometric assay (e.g., using ³³P-ATP) or a non-radiometric method (e.g., mobility shift assay, fluorescence-based assay) to measure the inhibitory activity of this compound against a broad panel of kinases.[9][10][11]
-
Materials:
-
This compound
-
A panel of purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (radiolabeled or non-radiolabeled, depending on the assay format)
-
Assay buffer
-
Detection reagents (e.g., phosphospecific antibodies, fluorescent probes)
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the kinase, its specific substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using the chosen method.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC₅₀ value for each kinase.
-
-
Data Analysis: The selectivity of this compound can be quantified using a selectivity score (the number of kinases inhibited above a certain threshold) or by visualizing the data on a kinome tree.[12]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of a drug with its target in a cellular environment.[13][14][15][16]
-
Assay Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified.[17]
-
Materials:
-
Cells expressing the target kinase (e.g., FGFR1, 2, or 3)
-
This compound
-
Cell lysis buffer
-
Antibodies against the target protein for Western blotting or ELISA
-
-
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lyse the cells to separate soluble proteins from aggregated, denatured proteins.
-
Collect the soluble fraction by centrifugation.
-
Detect the amount of the target protein remaining in the soluble fraction using Western blotting or another quantitative protein detection method.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: FGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention and treatment of FGFR inhibitor-associated toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dermatologic Adverse Events Associated with Selective Fibroblast Growth Factor Receptor Inhibitors: Overview, Prevention, and Management Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Managing off-target effects of Zoligratinib in preclinical models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing and troubleshooting potential off-target effects of Zoligratinib in preclinical models. The following information is curated to provide practical guidance in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2] By binding to the ATP-binding pocket of these receptors, this compound inhibits their autophosphorylation and downstream signaling, leading to the suppression of tumor cell proliferation and angiogenesis in cancers with FGFR alterations.[3]
Q2: What are the known on-target and potential off-target activities of this compound?
A2: this compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[3][4] While it is designed to be selective, like many kinase inhibitors, it may have off-target activities. Based on the class effects of FGFR inhibitors, potential off-target effects could involve other kinases or cellular processes. One known off-target effect is the inhibition of KDR (VEGFR2), although at a much lower potency compared to its FGFR inhibition.[4] Researchers should empirically determine the off-target profile in their specific experimental system.
Q3: What are the common class-related off-target effects observed with FGFR inhibitors in preclinical and clinical settings?
A3: FGFR inhibitors as a class are associated with a range of on-target and off-target toxicities. The most common include hyperphosphatemia, dermatologic adverse events (such as dry skin, alopecia, and hand-foot syndrome), ocular toxicities (like dry eyes and blurred vision), and gastrointestinal issues (such as diarrhea and stomatitis).[5][6][7] These effects are often linked to the inhibition of FGFR signaling in healthy tissues where it plays a physiological role.
Troubleshooting Guides
Issue 1: Unexpected Hyperphosphatemia in Animal Models
Question: We are observing elevated serum phosphate levels in our animal models treated with this compound. How can we manage this?
Answer: Hyperphosphatemia is a known on-target effect of FGFR inhibition due to the role of FGFR1 in phosphate homeostasis.[6] Here’s a troubleshooting guide:
-
Monitoring: Regularly monitor serum phosphate levels throughout the study.
-
Dietary Modification: Switch to a low-phosphate diet for the animals. Processed foods and those high in dairy and certain meats are high in phosphate.[6]
-
Phosphate Binders: Consider the use of oral phosphate binders. Options include sevelamer or lanthanum carbonate, which should be administered with food.[6] Note that calcium-based binders should be used with caution to avoid hypercalcemia.
-
Dose Adjustment: If hyperphosphatemia is severe and persists, a dose reduction or intermittent dosing schedule for this compound may be necessary. It's crucial to balance the therapeutic efficacy with the management of this on-target toxicity.
Issue 2: Dermatologic and Ocular Toxicities in Preclinical Studies
Question: Our preclinical models are showing signs of skin and eye issues (e.g., alopecia, skin lesions, corneal opacities) after this compound administration. What steps can we take?
Answer: Dermatologic and ocular toxicities are common with FGFR inhibitors.[8] Proactive management is key to maintaining animal welfare and the integrity of the study.
-
Dermatologic Management:
-
Observation: Regularly inspect the skin and coat for any changes.
-
Supportive Care: For dry skin, consider using veterinary-approved moisturizers. For more severe reactions, consult with a veterinarian.
-
Dose Modification: If skin toxicities are severe, a dose reduction or temporary discontinuation of this compound may be required.[8]
-
-
Ocular Management:
-
Ophthalmologic Examination: Conduct regular eye exams to check for signs of dry eye, corneal changes, or other abnormalities.
-
Lubricating Eye Drops: For dry eyes, preservative-free artificial tears can be administered.
-
Veterinary Consultation: For any significant ocular findings, a veterinary ophthalmologist should be consulted.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| FGFR1 | 9.3[3][4] |
| FGFR2 | 7.6[3][4] |
| FGFR3 | 22[3][4] |
| FGFR4 | 290[3] |
| KDR (VEGFR2) | 780 (for VEGF-dependent proliferation)[4] |
Experimental Protocols
Protocol 1: Assessing the Kinase Selectivity Profile of this compound
This protocol outlines a general method for determining the kinase selectivity of an inhibitor using a biochemical assay.
-
Assay Principle: Utilize a radiometric assay (e.g., using ³³P-ATP) or a non-radiometric method (e.g., mobility shift assay, fluorescence-based assay) to measure the inhibitory activity of this compound against a broad panel of kinases.[9][10][11]
-
Materials:
-
This compound
-
A panel of purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (radiolabeled or non-radiolabeled, depending on the assay format)
-
Assay buffer
-
Detection reagents (e.g., phosphospecific antibodies, fluorescent probes)
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the kinase, its specific substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using the chosen method.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC₅₀ value for each kinase.
-
-
Data Analysis: The selectivity of this compound can be quantified using a selectivity score (the number of kinases inhibited above a certain threshold) or by visualizing the data on a kinome tree.[12]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of a drug with its target in a cellular environment.[13][14][15][16]
-
Assay Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified.[17]
-
Materials:
-
Cells expressing the target kinase (e.g., FGFR1, 2, or 3)
-
This compound
-
Cell lysis buffer
-
Antibodies against the target protein for Western blotting or ELISA
-
-
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lyse the cells to separate soluble proteins from aggregated, denatured proteins.
-
Collect the soluble fraction by centrifugation.
-
Detect the amount of the target protein remaining in the soluble fraction using Western blotting or another quantitative protein detection method.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: FGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention and treatment of FGFR inhibitor-associated toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dermatologic Adverse Events Associated with Selective Fibroblast Growth Factor Receptor Inhibitors: Overview, Prevention, and Management Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Zoligratinib-induced toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize Zoligratinib-induced toxicity in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2] By binding to and inhibiting these receptors, this compound blocks the FGFR-mediated signal transduction pathways. This inhibition leads to a decrease in tumor cell proliferation and angiogenesis, and ultimately induces cell death in cancer cells that overexpress FGFR.[1][2]
Q2: What are the expected on-target toxicities of this compound in animal studies?
While specific preclinical toxicology reports for this compound are not extensively detailed in the public domain, toxicities can be anticipated based on its mechanism of action and the known class-effects of FGFR inhibitors.[3][4] These "on-target" toxicities arise from the inhibition of FGFR signaling in normal tissues where these pathways are important for physiological processes. Researchers should proactively monitor for the following potential adverse events:
-
Hyperphosphatemia: FGFR signaling is involved in phosphate (B84403) homeostasis. Inhibition can lead to elevated serum phosphate levels.[3][5]
-
Ocular Toxicities: Central serous retinopathy and dry eyes are known side effects of FGFR inhibitors.[3][5]
-
Dermatologic Issues: Skin and nail changes, including hand-foot syndrome, dry skin, and alopecia, may occur.[3][5]
-
Gastrointestinal Toxicities: Diarrhea and stomatitis (oral mucositis) are potential side effects.[5][6]
-
Fatigue: A general decrease in activity and signs of fatigue may be observed.[7]
Q3: Are there known off-target effects of this compound?
The available literature emphasizes this compound's selectivity for FGFR1, 2, and 3 over other kinases like KDR.[8] However, like many small-molecule inhibitors, the potential for off-target effects exists and can contribute to unexpected toxicities.[9][10] It is crucial to interpret experimental results carefully and consider that some adverse events may not be related to FGFR inhibition.
Troubleshooting Guides
Issue 1: Elevated Serum Phosphate Levels (Hyperphosphatemia) in Study Animals
-
Monitoring:
-
Establish a baseline serum phosphate level for each animal before initiating this compound treatment.
-
Monitor serum phosphate levels regularly (e.g., weekly) throughout the study.
-
-
Mitigation Strategies:
-
Dietary Modification: Consider providing a low-phosphate diet to the animals.
-
Dose Adjustment: If hyperphosphatemia becomes severe, a dose reduction or temporary interruption of this compound administration may be necessary.[5]
-
Phosphate Binders: In consultation with a veterinarian, the use of phosphate binders could be explored.[6]
-
Issue 2: Observation of Ocular Abnormalities
-
Monitoring:
-
Conduct baseline ophthalmological examinations before starting the study.
-
Routinely examine the animals for signs of ocular toxicity, such as cloudy eyes, excessive tearing, or redness.
-
For more detailed studies, consider periodic examinations by a veterinary ophthalmologist.[3]
-
-
Mitigation Strategies:
-
Dose Interruption/Reduction: If significant ocular toxicities are observed, withhold this compound and consult with a veterinarian. The treatment may be restarted at a lower dose once the symptoms resolve.[3][6]
-
Supportive Care: For dry eyes, preservative-free artificial tears may be considered as a supportive measure.[3]
-
Issue 3: Dermatologic Reactions (e.g., skin lesions, hair loss)
-
Monitoring:
-
Regularly inspect the animals' skin, paws, and fur for any abnormalities.
-
Document and photograph any observed lesions or areas of hair loss.
-
-
Mitigation Strategies:
-
Supportive Care: Keep the animals' living environment clean and dry. Moisturizing creams may be considered for dry skin.[5]
-
Dose Management: For severe skin reactions, a dose reduction or interruption of this compound may be warranted.
-
Issue 4: Gastrointestinal Distress (Diarrhea, Weight Loss)
-
Monitoring:
-
Monitor daily food and water intake.
-
Record body weight at regular intervals (e.g., twice weekly).
-
Observe for signs of diarrhea or changes in stool consistency.
-
-
Mitigation Strategies:
-
Supportive Care: Ensure animals have easy access to food and water. Anti-diarrheal agents like loperamide (B1203769) may be considered after veterinary consultation.[5]
-
Nutritional Support: Provide a highly palatable and easily digestible diet.
-
Dose Adjustment: If significant weight loss or persistent diarrhea occurs, consider reducing the dose of this compound.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.3 |
| FGFR2 | 7.6 |
| FGFR3 | 22 |
| FGFR4 | 290 |
Source: Selleck Chemicals, MedchemExpress[8][11]
Table 2: Summary of Potential this compound-Induced Toxicities and Monitoring Parameters in Animal Studies
| Toxicity | Monitoring Parameters | Frequency |
| Hyperphosphatemia | Serum Phosphate Levels | Baseline, Weekly |
| Ocular Toxicity | Ophthalmological Examination, Clinical Observation | Baseline, Bi-weekly |
| Dermatologic Toxicity | Skin/Fur Inspection, Paw Examination | Weekly |
| Gastrointestinal Toxicity | Body Weight, Food/Water Intake, Stool Consistency | Daily/Bi-weekly |
| General Health | Clinical Signs (Activity, Posture, Behavior) | Daily |
| Hematologic Toxicity | Complete Blood Count (CBC) | Baseline, End of Study |
| Hepatic Toxicity | Serum Chemistry (ALT, AST) | Baseline, End of Study |
Experimental Protocols
Protocol 1: Monitoring Serum Phosphate Levels
-
Blood Collection: Collect a small volume of blood (e.g., via tail vein or saphenous vein) from each animal.
-
Sample Processing: Process the blood to separate the serum.
-
Analysis: Use a certified veterinary diagnostic laboratory or an in-house biochemical analyzer to determine the serum phosphate concentration.
-
Data Recording: Record the phosphate levels for each animal at each time point and compare them to baseline values.
Protocol 2: Assessment of General Health and Clinical Signs
-
Daily Observation: Observe each animal daily for any changes in appearance, posture, or behavior.
-
Clinical Scoring: Use a standardized clinical scoring sheet to record observations. Parameters can include:
-
Activity Level: (e.g., 0=normal, 1=slightly decreased, 2=moderately decreased, 3=lethargic)
-
Posture: (e.g., 0=normal, 1=hunched)
-
Fur Condition: (e.g., 0=smooth, 1=piloerection/ruffled)
-
-
Body Weight: Measure and record the body weight of each animal at least twice a week.
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Workflow for a this compound in vivo efficacy and toxicity study.
References
- 1. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FGFR Inhibitor Toxicity and Efficacy in Cholangiocarcinoma: Multicenter Single-Institution Cohort Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. selleckchem.com [selleckchem.com]
Strategies to minimize Zoligratinib-induced toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize Zoligratinib-induced toxicity in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2] By binding to and inhibiting these receptors, this compound blocks the FGFR-mediated signal transduction pathways. This inhibition leads to a decrease in tumor cell proliferation and angiogenesis, and ultimately induces cell death in cancer cells that overexpress FGFR.[1][2]
Q2: What are the expected on-target toxicities of this compound in animal studies?
While specific preclinical toxicology reports for this compound are not extensively detailed in the public domain, toxicities can be anticipated based on its mechanism of action and the known class-effects of FGFR inhibitors.[3][4] These "on-target" toxicities arise from the inhibition of FGFR signaling in normal tissues where these pathways are important for physiological processes. Researchers should proactively monitor for the following potential adverse events:
-
Hyperphosphatemia: FGFR signaling is involved in phosphate homeostasis. Inhibition can lead to elevated serum phosphate levels.[3][5]
-
Ocular Toxicities: Central serous retinopathy and dry eyes are known side effects of FGFR inhibitors.[3][5]
-
Dermatologic Issues: Skin and nail changes, including hand-foot syndrome, dry skin, and alopecia, may occur.[3][5]
-
Gastrointestinal Toxicities: Diarrhea and stomatitis (oral mucositis) are potential side effects.[5][6]
-
Fatigue: A general decrease in activity and signs of fatigue may be observed.[7]
Q3: Are there known off-target effects of this compound?
The available literature emphasizes this compound's selectivity for FGFR1, 2, and 3 over other kinases like KDR.[8] However, like many small-molecule inhibitors, the potential for off-target effects exists and can contribute to unexpected toxicities.[9][10] It is crucial to interpret experimental results carefully and consider that some adverse events may not be related to FGFR inhibition.
Troubleshooting Guides
Issue 1: Elevated Serum Phosphate Levels (Hyperphosphatemia) in Study Animals
-
Monitoring:
-
Establish a baseline serum phosphate level for each animal before initiating this compound treatment.
-
Monitor serum phosphate levels regularly (e.g., weekly) throughout the study.
-
-
Mitigation Strategies:
-
Dietary Modification: Consider providing a low-phosphate diet to the animals.
-
Dose Adjustment: If hyperphosphatemia becomes severe, a dose reduction or temporary interruption of this compound administration may be necessary.[5]
-
Phosphate Binders: In consultation with a veterinarian, the use of phosphate binders could be explored.[6]
-
Issue 2: Observation of Ocular Abnormalities
-
Monitoring:
-
Conduct baseline ophthalmological examinations before starting the study.
-
Routinely examine the animals for signs of ocular toxicity, such as cloudy eyes, excessive tearing, or redness.
-
For more detailed studies, consider periodic examinations by a veterinary ophthalmologist.[3]
-
-
Mitigation Strategies:
-
Dose Interruption/Reduction: If significant ocular toxicities are observed, withhold this compound and consult with a veterinarian. The treatment may be restarted at a lower dose once the symptoms resolve.[3][6]
-
Supportive Care: For dry eyes, preservative-free artificial tears may be considered as a supportive measure.[3]
-
Issue 3: Dermatologic Reactions (e.g., skin lesions, hair loss)
-
Monitoring:
-
Regularly inspect the animals' skin, paws, and fur for any abnormalities.
-
Document and photograph any observed lesions or areas of hair loss.
-
-
Mitigation Strategies:
-
Supportive Care: Keep the animals' living environment clean and dry. Moisturizing creams may be considered for dry skin.[5]
-
Dose Management: For severe skin reactions, a dose reduction or interruption of this compound may be warranted.
-
Issue 4: Gastrointestinal Distress (Diarrhea, Weight Loss)
-
Monitoring:
-
Monitor daily food and water intake.
-
Record body weight at regular intervals (e.g., twice weekly).
-
Observe for signs of diarrhea or changes in stool consistency.
-
-
Mitigation Strategies:
-
Supportive Care: Ensure animals have easy access to food and water. Anti-diarrheal agents like loperamide may be considered after veterinary consultation.[5]
-
Nutritional Support: Provide a highly palatable and easily digestible diet.
-
Dose Adjustment: If significant weight loss or persistent diarrhea occurs, consider reducing the dose of this compound.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.3 |
| FGFR2 | 7.6 |
| FGFR3 | 22 |
| FGFR4 | 290 |
Source: Selleck Chemicals, MedchemExpress[8][11]
Table 2: Summary of Potential this compound-Induced Toxicities and Monitoring Parameters in Animal Studies
| Toxicity | Monitoring Parameters | Frequency |
| Hyperphosphatemia | Serum Phosphate Levels | Baseline, Weekly |
| Ocular Toxicity | Ophthalmological Examination, Clinical Observation | Baseline, Bi-weekly |
| Dermatologic Toxicity | Skin/Fur Inspection, Paw Examination | Weekly |
| Gastrointestinal Toxicity | Body Weight, Food/Water Intake, Stool Consistency | Daily/Bi-weekly |
| General Health | Clinical Signs (Activity, Posture, Behavior) | Daily |
| Hematologic Toxicity | Complete Blood Count (CBC) | Baseline, End of Study |
| Hepatic Toxicity | Serum Chemistry (ALT, AST) | Baseline, End of Study |
Experimental Protocols
Protocol 1: Monitoring Serum Phosphate Levels
-
Blood Collection: Collect a small volume of blood (e.g., via tail vein or saphenous vein) from each animal.
-
Sample Processing: Process the blood to separate the serum.
-
Analysis: Use a certified veterinary diagnostic laboratory or an in-house biochemical analyzer to determine the serum phosphate concentration.
-
Data Recording: Record the phosphate levels for each animal at each time point and compare them to baseline values.
Protocol 2: Assessment of General Health and Clinical Signs
-
Daily Observation: Observe each animal daily for any changes in appearance, posture, or behavior.
-
Clinical Scoring: Use a standardized clinical scoring sheet to record observations. Parameters can include:
-
Activity Level: (e.g., 0=normal, 1=slightly decreased, 2=moderately decreased, 3=lethargic)
-
Posture: (e.g., 0=normal, 1=hunched)
-
Fur Condition: (e.g., 0=smooth, 1=piloerection/ruffled)
-
-
Body Weight: Measure and record the body weight of each animal at least twice a week.
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Workflow for a this compound in vivo efficacy and toxicity study.
References
- 1. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FGFR Inhibitor Toxicity and Efficacy in Cholangiocarcinoma: Multicenter Single-Institution Cohort Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. selleckchem.com [selleckchem.com]
Addressing variability in Zoligratinib efficacy across different tumor types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in Zoligratinib efficacy across different tumor types.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective inhibitor of fibroblast growth factor receptor (FGFR) subtypes 1, 2, and 3.[1][2] By binding to and inhibiting these receptors, this compound blocks the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis.[2][3] This ultimately leads to cell death in cancer cells that have an overactive FGFR signaling pathway.[2]
2. Why is there variability in the efficacy of this compound across different tumor types?
The efficacy of this compound, like other FGFR inhibitors, can vary significantly among different tumor types. This variability is primarily attributed to tumor heterogeneity.[3] The specific type of FGFR aberration (e.g., gene amplification, activating mutations, fusions, or rearrangements) plays a crucial role in determining sensitivity to the drug.[3][4] For instance, FGFR2 fusions are common in intrahepatic cholangiocarcinoma, while FGFR3 mutations and fusions are more prevalent in bladder cancer.[3] The presence of co-occurring genetic alterations in other signaling pathways can also influence the response to this compound.
3. What are the known mechanisms of resistance to this compound?
Resistance to this compound and other FGFR inhibitors can be categorized into two main types:
-
On-target resistance: This typically involves the acquisition of secondary mutations in the FGFR kinase domain, which can prevent the drug from binding effectively.[5][6] Common mutations occur at the gatekeeper residue and the molecular brake region of the FGFR protein.[5]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FGFR signaling.[5][7] The most common bypass pathways involve the activation of the PI3K-AKT-mTOR and RAS-MAPK signaling cascades.[5][8]
4. Which tumor types are most likely to respond to this compound?
Tumors with specific FGFR alterations are more likely to be sensitive to this compound. These include:
-
Cholangiocarcinoma: Particularly intrahepatic cholangiocarcinoma with FGFR2 fusions.[5][9]
-
Urothelial Carcinoma: Tumors harboring FGFR2 or FGFR3 mutations or fusions have shown susceptibility.[7][10][11]
-
Gastric Cancer: Cases with FGFR2 amplification may respond to treatment.[12][13]
-
Endometrial Cancer: Tumors with FGFR2 mutations have been identified as potential targets.[13][14]
-
Leukemia: Specific fusions such as FGFR1OP-FGFR1 can confer sensitivity.[13][14]
-
Glioblastoma: FGFR3 fusions are relatively common in this cancer type.[3]
It is crucial to perform molecular profiling of tumors to identify the presence of these FGFR alterations before initiating experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of cell proliferation in vitro. | 1. Incorrect this compound concentration: The IC50 can vary significantly between cell lines. 2. Cell line misidentification or contamination: The cell line may not have the expected FGFR alteration. 3. Suboptimal assay conditions: Issues with cell seeding density, incubation time, or the viability assay itself. 4. Development of resistance: Prolonged exposure can lead to the selection of resistant clones. | 1. Perform a dose-response curve: Determine the IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). 2. Authenticate your cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. Regularly test for mycoplasma contamination. 3. Optimize your proliferation assay: Ensure a linear relationship between cell number and signal. Optimize seeding density to maintain cells in the exponential growth phase. 4. Analyze for resistance mechanisms: If resistance is suspected, perform genomic sequencing to look for secondary FGFR mutations or western blotting to assess the activation of bypass pathways (e.g., p-AKT, p-ERK). |
| Lack of tumor growth inhibition in xenograft models. | 1. Inadequate drug exposure: Issues with drug formulation, dose, or dosing frequency. 2. Poor tumor model selection: The chosen xenograft model may not be driven by an FGFR alteration that is sensitive to this compound. 3. Intrinsic or acquired resistance: The tumor may have pre-existing resistance mechanisms or develop them during treatment. 4. Tumor heterogeneity: The bulk of the tumor may not be dependent on FGFR signaling. | 1. Verify drug formulation and administration: Ensure proper solubilization and administration of this compound. Conduct pharmacokinetic studies to confirm adequate drug levels in the plasma and tumor tissue. 2. Confirm FGFR status of the xenograft: Analyze the tumor tissue (e.g., via immunohistochemistry or sequencing) to confirm the presence and expression of the target FGFR alteration. 3. Investigate resistance: At the end of the study, collect tumor samples from treated and control animals to analyze for resistance mechanisms as described for the in vitro troubleshooting. 4. Consider patient-derived xenograft (PDX) models: PDX models often better recapitulate the heterogeneity of human tumors.[15] |
| High background in western blot analysis of signaling pathways. | 1. Antibody issues: Non-specific antibody binding or use of an inappropriate antibody concentration. 2. Blocking and washing steps: Insufficient blocking or inadequate washing. 3. Sample preparation: Issues with protein extraction or overloading of the gel. | 1. Validate your antibodies: Use positive and negative controls to ensure antibody specificity. Titrate your primary and secondary antibodies to determine the optimal concentration. 2. Optimize blocking and washing: Try different blocking agents (e.g., BSA, non-fat milk) and increase the duration and number of wash steps. 3. Ensure high-quality protein lysates: Use appropriate lysis buffers with protease and phosphatase inhibitors. Perform a protein quantification assay to ensure equal loading. |
Data Presentation
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Tumor Type | FGFR Alteration | IC50 (nM) | Reference |
| DMS114 | Lung Cancer | FGFR1 amplification | 100-300 | [13] |
| SNU-16 | Gastric Cancer | FGFR2 amplification | 100-300 | [13] |
| KMS11 | Multiple Myeloma | t(4;14), FGFR3 Y373C | 100-300 | [13] |
| KG1 | Leukemia | FGFR1OP-FGFR1 fusion | - | [13][14] |
| MFE280 | Endometrial Cancer | FGFR2 S252W mutation | - | [13][14] |
| UM-UC-14 | Bladder Cancer | FGFR3 S249C mutation | - | [13][14] |
| RT112/84 | Bladder Cancer | FGFR3-TACC3 fusion | - | [13][14] |
Note: Specific IC50 values for KG1, MFE280, UM-UC-14, and RT112/84 were not provided in the search results, but these cell lines were mentioned as being sensitive to this compound.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Tumor Type | FGFR Alteration | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| SNU-16 | Gastric Cancer | FGFR2 amplification | 30 mg/kg, p.o. | 106% | [14] |
| SNU-16 | Gastric Cancer | FGFR2 amplification | 100 mg/kg, p.o. | 147% | [14] |
| KG1 | Leukemia | FGFR1OP-FGFR1 fusion | Significant efficacy | - | [13][14] |
| MFE280 | Endometrial Cancer | FGFR2 S252W mutation | Significant efficacy | - | [13][14] |
| UM-UC-14 | Bladder Cancer | FGFR3 S249C mutation | Significant efficacy | - | [13][14] |
| RT112/84 | Bladder Cancer | FGFR3-TACC3 fusion | Significant efficacy | - | [13][14] |
Note: TGI greater than 100% indicates tumor regression.
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration appropriate for the cell line's doubling time (typically 48-72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
2. Western Blotting for Phospho-FGFR and Downstream Signaling
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Stimulate with the appropriate FGF ligand if necessary.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
3. In Vivo Xenograft Tumor Model
-
Cell Preparation and Implantation:
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]
-
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle for oral gavage (p.o.).
-
Administer this compound to the treatment group at the desired dose and schedule. The control group should receive the vehicle only.
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week.[17]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the experiment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) and perform statistical analysis.
-
Tumor tissue can be used for further analysis (e.g., histology, western blotting, or sequencing).
-
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: Key factors contributing to the variability in this compound efficacy.
References
- 1. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. anncaserep.com [anncaserep.com]
- 10. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asco.org [asco.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Zoligratinib efficacy across different tumor types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in Zoligratinib efficacy across different tumor types.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective inhibitor of fibroblast growth factor receptor (FGFR) subtypes 1, 2, and 3.[1][2] By binding to and inhibiting these receptors, this compound blocks the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis.[2][3] This ultimately leads to cell death in cancer cells that have an overactive FGFR signaling pathway.[2]
2. Why is there variability in the efficacy of this compound across different tumor types?
The efficacy of this compound, like other FGFR inhibitors, can vary significantly among different tumor types. This variability is primarily attributed to tumor heterogeneity.[3] The specific type of FGFR aberration (e.g., gene amplification, activating mutations, fusions, or rearrangements) plays a crucial role in determining sensitivity to the drug.[3][4] For instance, FGFR2 fusions are common in intrahepatic cholangiocarcinoma, while FGFR3 mutations and fusions are more prevalent in bladder cancer.[3] The presence of co-occurring genetic alterations in other signaling pathways can also influence the response to this compound.
3. What are the known mechanisms of resistance to this compound?
Resistance to this compound and other FGFR inhibitors can be categorized into two main types:
-
On-target resistance: This typically involves the acquisition of secondary mutations in the FGFR kinase domain, which can prevent the drug from binding effectively.[5][6] Common mutations occur at the gatekeeper residue and the molecular brake region of the FGFR protein.[5]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FGFR signaling.[5][7] The most common bypass pathways involve the activation of the PI3K-AKT-mTOR and RAS-MAPK signaling cascades.[5][8]
4. Which tumor types are most likely to respond to this compound?
Tumors with specific FGFR alterations are more likely to be sensitive to this compound. These include:
-
Cholangiocarcinoma: Particularly intrahepatic cholangiocarcinoma with FGFR2 fusions.[5][9]
-
Urothelial Carcinoma: Tumors harboring FGFR2 or FGFR3 mutations or fusions have shown susceptibility.[7][10][11]
-
Gastric Cancer: Cases with FGFR2 amplification may respond to treatment.[12][13]
-
Endometrial Cancer: Tumors with FGFR2 mutations have been identified as potential targets.[13][14]
-
Leukemia: Specific fusions such as FGFR1OP-FGFR1 can confer sensitivity.[13][14]
-
Glioblastoma: FGFR3 fusions are relatively common in this cancer type.[3]
It is crucial to perform molecular profiling of tumors to identify the presence of these FGFR alterations before initiating experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of cell proliferation in vitro. | 1. Incorrect this compound concentration: The IC50 can vary significantly between cell lines. 2. Cell line misidentification or contamination: The cell line may not have the expected FGFR alteration. 3. Suboptimal assay conditions: Issues with cell seeding density, incubation time, or the viability assay itself. 4. Development of resistance: Prolonged exposure can lead to the selection of resistant clones. | 1. Perform a dose-response curve: Determine the IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). 2. Authenticate your cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. Regularly test for mycoplasma contamination. 3. Optimize your proliferation assay: Ensure a linear relationship between cell number and signal. Optimize seeding density to maintain cells in the exponential growth phase. 4. Analyze for resistance mechanisms: If resistance is suspected, perform genomic sequencing to look for secondary FGFR mutations or western blotting to assess the activation of bypass pathways (e.g., p-AKT, p-ERK). |
| Lack of tumor growth inhibition in xenograft models. | 1. Inadequate drug exposure: Issues with drug formulation, dose, or dosing frequency. 2. Poor tumor model selection: The chosen xenograft model may not be driven by an FGFR alteration that is sensitive to this compound. 3. Intrinsic or acquired resistance: The tumor may have pre-existing resistance mechanisms or develop them during treatment. 4. Tumor heterogeneity: The bulk of the tumor may not be dependent on FGFR signaling. | 1. Verify drug formulation and administration: Ensure proper solubilization and administration of this compound. Conduct pharmacokinetic studies to confirm adequate drug levels in the plasma and tumor tissue. 2. Confirm FGFR status of the xenograft: Analyze the tumor tissue (e.g., via immunohistochemistry or sequencing) to confirm the presence and expression of the target FGFR alteration. 3. Investigate resistance: At the end of the study, collect tumor samples from treated and control animals to analyze for resistance mechanisms as described for the in vitro troubleshooting. 4. Consider patient-derived xenograft (PDX) models: PDX models often better recapitulate the heterogeneity of human tumors.[15] |
| High background in western blot analysis of signaling pathways. | 1. Antibody issues: Non-specific antibody binding or use of an inappropriate antibody concentration. 2. Blocking and washing steps: Insufficient blocking or inadequate washing. 3. Sample preparation: Issues with protein extraction or overloading of the gel. | 1. Validate your antibodies: Use positive and negative controls to ensure antibody specificity. Titrate your primary and secondary antibodies to determine the optimal concentration. 2. Optimize blocking and washing: Try different blocking agents (e.g., BSA, non-fat milk) and increase the duration and number of wash steps. 3. Ensure high-quality protein lysates: Use appropriate lysis buffers with protease and phosphatase inhibitors. Perform a protein quantification assay to ensure equal loading. |
Data Presentation
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Tumor Type | FGFR Alteration | IC50 (nM) | Reference |
| DMS114 | Lung Cancer | FGFR1 amplification | 100-300 | [13] |
| SNU-16 | Gastric Cancer | FGFR2 amplification | 100-300 | [13] |
| KMS11 | Multiple Myeloma | t(4;14), FGFR3 Y373C | 100-300 | [13] |
| KG1 | Leukemia | FGFR1OP-FGFR1 fusion | - | [13][14] |
| MFE280 | Endometrial Cancer | FGFR2 S252W mutation | - | [13][14] |
| UM-UC-14 | Bladder Cancer | FGFR3 S249C mutation | - | [13][14] |
| RT112/84 | Bladder Cancer | FGFR3-TACC3 fusion | - | [13][14] |
Note: Specific IC50 values for KG1, MFE280, UM-UC-14, and RT112/84 were not provided in the search results, but these cell lines were mentioned as being sensitive to this compound.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Tumor Type | FGFR Alteration | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| SNU-16 | Gastric Cancer | FGFR2 amplification | 30 mg/kg, p.o. | 106% | [14] |
| SNU-16 | Gastric Cancer | FGFR2 amplification | 100 mg/kg, p.o. | 147% | [14] |
| KG1 | Leukemia | FGFR1OP-FGFR1 fusion | Significant efficacy | - | [13][14] |
| MFE280 | Endometrial Cancer | FGFR2 S252W mutation | Significant efficacy | - | [13][14] |
| UM-UC-14 | Bladder Cancer | FGFR3 S249C mutation | Significant efficacy | - | [13][14] |
| RT112/84 | Bladder Cancer | FGFR3-TACC3 fusion | Significant efficacy | - | [13][14] |
Note: TGI greater than 100% indicates tumor regression.
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration appropriate for the cell line's doubling time (typically 48-72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
2. Western Blotting for Phospho-FGFR and Downstream Signaling
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Stimulate with the appropriate FGF ligand if necessary.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
3. In Vivo Xenograft Tumor Model
-
Cell Preparation and Implantation:
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]
-
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle for oral gavage (p.o.).
-
Administer this compound to the treatment group at the desired dose and schedule. The control group should receive the vehicle only.
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week.[17]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the experiment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) and perform statistical analysis.
-
Tumor tissue can be used for further analysis (e.g., histology, western blotting, or sequencing).
-
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: Key factors contributing to the variability in this compound efficacy.
References
- 1. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. anncaserep.com [anncaserep.com]
- 10. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asco.org [asco.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Zoligratinib Technical Support Center: Troubleshooting Degradation in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and mitigating the degradation of Zoligratinib during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years. It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I store this compound stock solutions?
The stability of this compound in solution is dependent on the storage temperature and the solvent. For long-term storage, it is recommended to prepare aliquots of your stock solution in a suitable solvent like DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.[1]
Q3: Can I store this compound solutions at 4°C?
Short-term storage of this compound solutions at 4°C is generally not recommended for periods longer than a few days. For any storage beyond immediate use, freezing the solution is the preferred method to minimize degradation.
Q4: I left my solid this compound at room temperature for a few hours. Is it still usable?
While prolonged exposure to ambient temperatures should be avoided, brief periods at room temperature are unlikely to cause significant degradation of the solid compound. However, for long-term storage, it is critical to return it to the recommended -20°C.
Q5: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
Precipitation can occur when a concentrated stock solution is thawed. To redissolve the compound, you can gently warm the vial to 37°C and vortex or sonicate the solution until it becomes clear. Always ensure the compound is fully dissolved before use in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of compound activity in a cell-based assay | 1. Improper storage of stock solution. 2. Multiple freeze-thaw cycles. 3. Degradation due to exposure to light or incompatible solvent. | 1. Verify that stock solutions were stored at -80°C or -20°C. 2. Prepare fresh aliquots from a new vial of solid this compound. 3. Ensure the solvent used is of high purity (e.g., anhydrous DMSO) and protect solutions from light. |
| Unexpected peaks in HPLC analysis of a stored sample | 1. Chemical degradation of this compound. 2. Contamination of the sample or solvent. | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Analyze a fresh sample prepared from solid this compound to rule out systemic contamination. |
| Variability in experimental results between different batches of this compound | 1. Inconsistent storage conditions between batches. 2. Potential degradation of an older batch. | 1. Standardize storage protocols for all batches. 2. Qualify new batches by comparing their performance in a standard assay against a previously validated batch. |
Summary of Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Storage Duration |
| Solid Powder | N/A | -20°C | 3 years |
| Stock Solution | DMSO | -80°C | 2 years[1] |
| Stock Solution | DMSO | -20°C | 1 year[1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound powder at 105°C for 24 hours. Separately, incubate a stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and a stock solution to UV light (254 nm) and fluorescent light for a period compliant with ICH guidelines.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is typically required to separate the parent drug from its degradation products. A common mobile phase combination is:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes to elute any more hydrophobic degradation products.
-
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate specificity.
Visualizations
Caption: this compound inhibits FGFR signaling pathways.
Caption: Workflow for forced degradation studies.
References
Zoligratinib Technical Support Center: Troubleshooting Degradation in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and mitigating the degradation of Zoligratinib during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years. It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I store this compound stock solutions?
The stability of this compound in solution is dependent on the storage temperature and the solvent. For long-term storage, it is recommended to prepare aliquots of your stock solution in a suitable solvent like DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.[1]
Q3: Can I store this compound solutions at 4°C?
Short-term storage of this compound solutions at 4°C is generally not recommended for periods longer than a few days. For any storage beyond immediate use, freezing the solution is the preferred method to minimize degradation.
Q4: I left my solid this compound at room temperature for a few hours. Is it still usable?
While prolonged exposure to ambient temperatures should be avoided, brief periods at room temperature are unlikely to cause significant degradation of the solid compound. However, for long-term storage, it is critical to return it to the recommended -20°C.
Q5: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
Precipitation can occur when a concentrated stock solution is thawed. To redissolve the compound, you can gently warm the vial to 37°C and vortex or sonicate the solution until it becomes clear. Always ensure the compound is fully dissolved before use in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of compound activity in a cell-based assay | 1. Improper storage of stock solution. 2. Multiple freeze-thaw cycles. 3. Degradation due to exposure to light or incompatible solvent. | 1. Verify that stock solutions were stored at -80°C or -20°C. 2. Prepare fresh aliquots from a new vial of solid this compound. 3. Ensure the solvent used is of high purity (e.g., anhydrous DMSO) and protect solutions from light. |
| Unexpected peaks in HPLC analysis of a stored sample | 1. Chemical degradation of this compound. 2. Contamination of the sample or solvent. | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Analyze a fresh sample prepared from solid this compound to rule out systemic contamination. |
| Variability in experimental results between different batches of this compound | 1. Inconsistent storage conditions between batches. 2. Potential degradation of an older batch. | 1. Standardize storage protocols for all batches. 2. Qualify new batches by comparing their performance in a standard assay against a previously validated batch. |
Summary of Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Storage Duration |
| Solid Powder | N/A | -20°C | 3 years |
| Stock Solution | DMSO | -80°C | 2 years[1] |
| Stock Solution | DMSO | -20°C | 1 year[1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound powder at 105°C for 24 hours. Separately, incubate a stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and a stock solution to UV light (254 nm) and fluorescent light for a period compliant with ICH guidelines.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is typically required to separate the parent drug from its degradation products. A common mobile phase combination is:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes to elute any more hydrophobic degradation products.
-
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate specificity.
Visualizations
Caption: this compound inhibits FGFR signaling pathways.
Caption: Workflow for forced degradation studies.
References
Zoligratinib Technical Support Center: Enhancing Anti-Tumor Efficacy Through Refined Treatment Schedules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the utilization of Zoligratinib (also known as Debio 1347), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] This guide focuses on the refinement of treatment schedules to enhance anti-tumor activity and overcome potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, and FGFR3.[1] By binding to and inhibiting these receptors, this compound blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis in tumors with activating FGFR alterations.[1]
Q2: What are the recommended preclinical and clinical dosing schedules for this compound?
A2: In preclinical xenograft models, this compound has shown significant anti-tumor activity with daily oral administration at doses of 30 mg/kg and 100 mg/kg.[2] In the phase 1 clinical trial (NCT01948297), this compound was administered orally once daily, with a recommended dose of 80 mg for the expansion cohort.[3][4] While continuous daily dosing is the most studied schedule, intermittent schedules are being explored for other FGFR inhibitors to manage toxicities and potentially delay resistance. For instance, Infigratinib has been evaluated on a 21-day on/7-day off schedule, and Pemigatinib (B609903) on a 2-weeks-on/1-week-off schedule.[5]
Q3: What are the known mechanisms of resistance to this compound and other FGFR inhibitors?
A3: Resistance to FGFR inhibitors, including this compound, can be categorized as on-target or off-target.
-
On-target resistance primarily involves the acquisition of secondary mutations in the FGFR kinase domain.
-
Off-target resistance can occur through the activation of bypass signaling pathways that circumvent the need for FGFR signaling, such as the PI3K/AKT/mTOR pathway.
Q4: What are the common adverse events associated with this compound treatment?
A4: The most common treatment-emergent adverse events observed in the phase 1 clinical trial of this compound included hyperphosphatemia, fatigue, anemia, alopecia, nausea, vomiting, constipation, and palmar-plantar erythrodysesthesia syndrome.[3] Hyperphosphatemia is a known on-target effect of FGFR inhibition.
Troubleshooting Guides
Issue 1: Sub-optimal Anti-Tumor Activity in Preclinical Models
| Potential Cause | Troubleshooting Steps |
| Inappropriate cell line selection | Verify that the cancer cell line used in your xenograft model harbors a documented activating FGFR alteration (e.g., fusion, mutation, or amplification). This compound's efficacy is highest in tumors dependent on FGFR signaling. |
| Insufficient drug exposure | Confirm the formulation and administration route of this compound. For oral gavage, ensure proper technique to maximize bioavailability. Consider pharmacokinetic studies to assess drug levels in plasma and tumor tissue. |
| Sub-optimal dosing schedule | If continuous daily dosing shows limited efficacy or emerging resistance, consider exploring intermittent dosing schedules. Preclinical studies with other targeted therapies have shown that intermittent dosing can sometimes delay the development of resistance.[6] |
| Primary resistance | The tumor model may have intrinsic resistance mechanisms, such as co-occurring mutations in downstream signaling pathways (e.g., PI3K/AKT/mTOR). Perform molecular profiling of the cell line to identify potential bypass pathways. |
Issue 2: Acquired Resistance to this compound In Vitro or In Vivo
| Potential Cause | Troubleshooting Steps |
| On-target secondary mutations | Sequence the FGFR gene in resistant clones to identify potential gatekeeper mutations. |
| Bypass pathway activation | Perform phosphoproteomic or western blot analysis to assess the activation status of key signaling pathways (e.g., PI3K/AKT, MAPK) in resistant cells compared to sensitive parental cells. |
| Adaptive Resistance | Short-term drug withdrawal followed by re-challenge (an adaptive therapy approach) may re-sensitize some resistant tumors. This strategy aims to allow the drug-sensitive population to outcompete the drug-resistant population during the "drug holiday".[7][8] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.3[2] |
| FGFR2 | 7.6[2] |
| FGFR3 | 22[2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model (Cancer Type, FGFR Alteration) | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) | Reference |
| KG1 (Leukemia, FGFR1OP-FGFR1 fusion) | 100 | Significant | [9] |
| SNU-16 (Gastric, FGFR2 amplification) | 100 | Significant | [9] |
| MFE-280 (Endometrial, FGFR2 S252W mutation) | 100 | Significant | [9] |
| UM-UC-14 (Bladder, FGFR3 S249C mutation) | 100 | Significant | [9] |
| RT112/84 (Bladder, FGFR3-TACC3 fusion) | 100 | Significant | [9] |
| SNU-16 Xenograft | 30 | 106% | [2] |
| SNU-16 Xenograft | 100 | 147% | [2] |
Table 3: Clinical Efficacy of this compound (Phase 1 Expansion Cohort, 80 mg qd)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | ||
| Overall | - | |
| Colon Cancer (FGFR2 fusion) | 1 out of 2 patients (Partial Response) | [3] |
| Cholangiocarcinoma (FGFR2 fusion) | 2 out of 5 patients (Partial Response) | [3] |
| Disease Control Rate (DCR) | 79% (in patients without primary brain tumors) | [3] |
| Median Progression-Free Survival (PFS) | 18.3 weeks | [3] |
| Median Duration of Response (DoR) | 16.1 weeks | [3] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cancer cells with known FGFR alterations in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A typical concentration range would span from low nanomolar to high micromolar to determine the IC50.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72-96 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Western Blot for FGFR Pathway Inhibition
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of key downstream signaling proteins.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells with a known FGFR alteration into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily or intermittent). The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be harvested for western blot or immunohistochemical analysis to confirm target engagement.
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Workflow for evaluating this compound treatment.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. nbinno.com [nbinno.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetics, pharmacodynamics and efficacy of pemigatinib (a selective inhibitor of fibroblast growth factor receptor 1–3) monotherapy in Chinese patients with advanced solid tumors: a phase i clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermittent dosing may combat drug resistance - ecancer [ecancer.org]
- 7. researchgate.net [researchgate.net]
- 8. qedtx.com [qedtx.com]
- 9. aacrjournals.org [aacrjournals.org]
Zoligratinib Technical Support Center: Enhancing Anti-Tumor Efficacy Through Refined Treatment Schedules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the utilization of Zoligratinib (also known as Debio 1347), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] This guide focuses on the refinement of treatment schedules to enhance anti-tumor activity and overcome potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, and FGFR3.[1] By binding to and inhibiting these receptors, this compound blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis in tumors with activating FGFR alterations.[1]
Q2: What are the recommended preclinical and clinical dosing schedules for this compound?
A2: In preclinical xenograft models, this compound has shown significant anti-tumor activity with daily oral administration at doses of 30 mg/kg and 100 mg/kg.[2] In the phase 1 clinical trial (NCT01948297), this compound was administered orally once daily, with a recommended dose of 80 mg for the expansion cohort.[3][4] While continuous daily dosing is the most studied schedule, intermittent schedules are being explored for other FGFR inhibitors to manage toxicities and potentially delay resistance. For instance, Infigratinib has been evaluated on a 21-day on/7-day off schedule, and Pemigatinib on a 2-weeks-on/1-week-off schedule.[5]
Q3: What are the known mechanisms of resistance to this compound and other FGFR inhibitors?
A3: Resistance to FGFR inhibitors, including this compound, can be categorized as on-target or off-target.
-
On-target resistance primarily involves the acquisition of secondary mutations in the FGFR kinase domain.
-
Off-target resistance can occur through the activation of bypass signaling pathways that circumvent the need for FGFR signaling, such as the PI3K/AKT/mTOR pathway.
Q4: What are the common adverse events associated with this compound treatment?
A4: The most common treatment-emergent adverse events observed in the phase 1 clinical trial of this compound included hyperphosphatemia, fatigue, anemia, alopecia, nausea, vomiting, constipation, and palmar-plantar erythrodysesthesia syndrome.[3] Hyperphosphatemia is a known on-target effect of FGFR inhibition.
Troubleshooting Guides
Issue 1: Sub-optimal Anti-Tumor Activity in Preclinical Models
| Potential Cause | Troubleshooting Steps |
| Inappropriate cell line selection | Verify that the cancer cell line used in your xenograft model harbors a documented activating FGFR alteration (e.g., fusion, mutation, or amplification). This compound's efficacy is highest in tumors dependent on FGFR signaling. |
| Insufficient drug exposure | Confirm the formulation and administration route of this compound. For oral gavage, ensure proper technique to maximize bioavailability. Consider pharmacokinetic studies to assess drug levels in plasma and tumor tissue. |
| Sub-optimal dosing schedule | If continuous daily dosing shows limited efficacy or emerging resistance, consider exploring intermittent dosing schedules. Preclinical studies with other targeted therapies have shown that intermittent dosing can sometimes delay the development of resistance.[6] |
| Primary resistance | The tumor model may have intrinsic resistance mechanisms, such as co-occurring mutations in downstream signaling pathways (e.g., PI3K/AKT/mTOR). Perform molecular profiling of the cell line to identify potential bypass pathways. |
Issue 2: Acquired Resistance to this compound In Vitro or In Vivo
| Potential Cause | Troubleshooting Steps |
| On-target secondary mutations | Sequence the FGFR gene in resistant clones to identify potential gatekeeper mutations. |
| Bypass pathway activation | Perform phosphoproteomic or western blot analysis to assess the activation status of key signaling pathways (e.g., PI3K/AKT, MAPK) in resistant cells compared to sensitive parental cells. |
| Adaptive Resistance | Short-term drug withdrawal followed by re-challenge (an adaptive therapy approach) may re-sensitize some resistant tumors. This strategy aims to allow the drug-sensitive population to outcompete the drug-resistant population during the "drug holiday".[7][8] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.3[2] |
| FGFR2 | 7.6[2] |
| FGFR3 | 22[2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model (Cancer Type, FGFR Alteration) | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) | Reference |
| KG1 (Leukemia, FGFR1OP-FGFR1 fusion) | 100 | Significant | [9] |
| SNU-16 (Gastric, FGFR2 amplification) | 100 | Significant | [9] |
| MFE-280 (Endometrial, FGFR2 S252W mutation) | 100 | Significant | [9] |
| UM-UC-14 (Bladder, FGFR3 S249C mutation) | 100 | Significant | [9] |
| RT112/84 (Bladder, FGFR3-TACC3 fusion) | 100 | Significant | [9] |
| SNU-16 Xenograft | 30 | 106% | [2] |
| SNU-16 Xenograft | 100 | 147% | [2] |
Table 3: Clinical Efficacy of this compound (Phase 1 Expansion Cohort, 80 mg qd)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | ||
| Overall | - | |
| Colon Cancer (FGFR2 fusion) | 1 out of 2 patients (Partial Response) | [3] |
| Cholangiocarcinoma (FGFR2 fusion) | 2 out of 5 patients (Partial Response) | [3] |
| Disease Control Rate (DCR) | 79% (in patients without primary brain tumors) | [3] |
| Median Progression-Free Survival (PFS) | 18.3 weeks | [3] |
| Median Duration of Response (DoR) | 16.1 weeks | [3] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cancer cells with known FGFR alterations in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A typical concentration range would span from low nanomolar to high micromolar to determine the IC50.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72-96 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Western Blot for FGFR Pathway Inhibition
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of key downstream signaling proteins.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells with a known FGFR alteration into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily or intermittent). The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be harvested for western blot or immunohistochemical analysis to confirm target engagement.
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Workflow for evaluating this compound treatment.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. nbinno.com [nbinno.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetics, pharmacodynamics and efficacy of pemigatinib (a selective inhibitor of fibroblast growth factor receptor 1–3) monotherapy in Chinese patients with advanced solid tumors: a phase i clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermittent dosing may combat drug resistance - ecancer [ecancer.org]
- 7. researchgate.net [researchgate.net]
- 8. qedtx.com [qedtx.com]
- 9. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of Zoligratinib and Pemigatinib in Preclinical Bladder Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent FGFR Inhibitors
In the landscape of targeted therapies for bladder cancer, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising strategy, particularly for tumors harboring FGFR genetic alterations. This guide provides a comparative overview of two such inhibitors, Zoligratinib (Debio 1347) and Pemigatinib (INCB054828), based on available preclinical data. While direct head-to-head studies are limited, this document synthesizes existing research to facilitate an informed comparison of their efficacy and mechanisms of action in bladder cancer models.
Mechanism of Action: Targeting the FGFR Signaling Cascade
Both this compound and Pemigatinib are orally bioavailable small molecule inhibitors that selectively target FGFRs 1, 2, and 3.[1][2][3][4] FGFRs are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[2] In many cancers, including a subset of bladder cancers, genetic alterations such as mutations, fusions, or amplifications lead to constitutive activation of FGFR signaling, driving tumor growth.[5][6]
This compound and Pemigatinib exert their anti-tumor effects by binding to the ATP-binding site of the FGFRs, thereby inhibiting their phosphorylation and subsequent activation.[1] This blockade disrupts downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways, leading to decreased cell viability and proliferation in cancer cells with activating FGFR alterations.[2]
Comparative Efficacy in Bladder Cancer Models
While direct comparative efficacy studies are not publicly available, independent preclinical data provide insights into the anti-tumor activity of both compounds in bladder cancer cell lines and xenograft models.
Table 1: In Vitro Potency of this compound and Pemigatinib
| Compound | Target | IC50 (nM) | Reference |
| This compound | FGFR1 | 9.3 | [3] |
| FGFR2 | 7.6 | [3] | |
| FGFR3 | 22 | [3] | |
| Pemigatinib | FGFR1 | <2 | [2] |
| FGFR2 | <2 | [2] | |
| FGFR3 | <2 | [2] |
Table 2: In Vivo Efficacy in Bladder Cancer Xenograft Models
| Compound | Bladder Cancer Model | FGFR Alteration | Dosing | Outcome | Reference |
| This compound | UM-UC-14 | FGFR3 S249C mutation | Not specified | Significant in vivo efficacy | [3] |
| RT112/84 | FGFR3-TACC3 fusion | Not specified | Significant in vivo efficacy | [3] | |
| Pemigatinib | RT-112 | FGFR3-TACC3 fusion | 0.3 and 1 mg/kg, oral, once daily | Significant tumor growth inhibition | [7] |
Experimental Protocols
The following sections detail the methodologies used in the key preclinical studies cited.
Xenograft Tumor Model Protocol (General)
A common experimental workflow for evaluating in vivo efficacy involves the use of immunodeficient mice or rats subcutaneously implanted with human bladder cancer cells.
Pemigatinib in RT-112 Xenograft Model: [7]
-
Animal Model: RNU immunocompromised rats.
-
Cell Line: RT-112 human bladder carcinoma cells, which harbor an FGFR3-TACC3 fusion.
-
Procedure: RT-112 cells were implanted subcutaneously into the rats. Once tumors reached an appropriate size for randomization, the animals were divided into treatment and vehicle control groups.
-
Treatment: Pemigatinib was administered by oral gavage once daily for 14 days at doses of 0.3 mg/kg and 1 mg/kg.
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition compared to the vehicle group.
This compound in Bladder Cancer Xenograft Models: [3]
-
Animal Model: Xenograft mice models.
-
Cell Lines:
-
UM-UC-14 (FGFR3 S249C mutation)
-
RT112/84 (FGFR3-TACC3 fusion)
-
-
Procedure: Similar to the Pemigatinib study, human bladder cancer cells were implanted in mice.
-
Treatment: this compound was administered, and dose-dependent tumor regression was observed. Specific dosing regimens were not detailed in the available reference.
-
Endpoint: Tumor growth inhibition was the primary endpoint.
Summary and Future Directions
Both this compound and Pemigatinib demonstrate potent and selective inhibition of FGFRs 1, 2, and 3, translating to significant anti-tumor activity in preclinical bladder cancer models with relevant FGFR alterations. Pemigatinib has been investigated in clinical trials for urothelial carcinoma, showing antitumor activity.[8][9]
The selection of either inhibitor for further development or clinical application may depend on a variety of factors including their specific potency against different FGFR alterations, pharmacokinetic properties, and safety profiles. Direct, head-to-head comparative studies in standardized bladder cancer models would be invaluable for a more definitive assessment of their relative efficacy. Future research should also focus on mechanisms of acquired resistance to these agents to develop strategies for combination therapies.
References
- 1. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pemigatinib for Bladder Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
A Comparative Analysis of Zoligratinib and Pemigatinib in Preclinical Bladder Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent FGFR Inhibitors
In the landscape of targeted therapies for bladder cancer, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising strategy, particularly for tumors harboring FGFR genetic alterations. This guide provides a comparative overview of two such inhibitors, Zoligratinib (Debio 1347) and Pemigatinib (INCB054828), based on available preclinical data. While direct head-to-head studies are limited, this document synthesizes existing research to facilitate an informed comparison of their efficacy and mechanisms of action in bladder cancer models.
Mechanism of Action: Targeting the FGFR Signaling Cascade
Both this compound and Pemigatinib are orally bioavailable small molecule inhibitors that selectively target FGFRs 1, 2, and 3.[1][2][3][4] FGFRs are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[2] In many cancers, including a subset of bladder cancers, genetic alterations such as mutations, fusions, or amplifications lead to constitutive activation of FGFR signaling, driving tumor growth.[5][6]
This compound and Pemigatinib exert their anti-tumor effects by binding to the ATP-binding site of the FGFRs, thereby inhibiting their phosphorylation and subsequent activation.[1] This blockade disrupts downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways, leading to decreased cell viability and proliferation in cancer cells with activating FGFR alterations.[2]
Comparative Efficacy in Bladder Cancer Models
While direct comparative efficacy studies are not publicly available, independent preclinical data provide insights into the anti-tumor activity of both compounds in bladder cancer cell lines and xenograft models.
Table 1: In Vitro Potency of this compound and Pemigatinib
| Compound | Target | IC50 (nM) | Reference |
| This compound | FGFR1 | 9.3 | [3] |
| FGFR2 | 7.6 | [3] | |
| FGFR3 | 22 | [3] | |
| Pemigatinib | FGFR1 | <2 | [2] |
| FGFR2 | <2 | [2] | |
| FGFR3 | <2 | [2] |
Table 2: In Vivo Efficacy in Bladder Cancer Xenograft Models
| Compound | Bladder Cancer Model | FGFR Alteration | Dosing | Outcome | Reference |
| This compound | UM-UC-14 | FGFR3 S249C mutation | Not specified | Significant in vivo efficacy | [3] |
| RT112/84 | FGFR3-TACC3 fusion | Not specified | Significant in vivo efficacy | [3] | |
| Pemigatinib | RT-112 | FGFR3-TACC3 fusion | 0.3 and 1 mg/kg, oral, once daily | Significant tumor growth inhibition | [7] |
Experimental Protocols
The following sections detail the methodologies used in the key preclinical studies cited.
Xenograft Tumor Model Protocol (General)
A common experimental workflow for evaluating in vivo efficacy involves the use of immunodeficient mice or rats subcutaneously implanted with human bladder cancer cells.
Pemigatinib in RT-112 Xenograft Model: [7]
-
Animal Model: RNU immunocompromised rats.
-
Cell Line: RT-112 human bladder carcinoma cells, which harbor an FGFR3-TACC3 fusion.
-
Procedure: RT-112 cells were implanted subcutaneously into the rats. Once tumors reached an appropriate size for randomization, the animals were divided into treatment and vehicle control groups.
-
Treatment: Pemigatinib was administered by oral gavage once daily for 14 days at doses of 0.3 mg/kg and 1 mg/kg.
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition compared to the vehicle group.
This compound in Bladder Cancer Xenograft Models: [3]
-
Animal Model: Xenograft mice models.
-
Cell Lines:
-
UM-UC-14 (FGFR3 S249C mutation)
-
RT112/84 (FGFR3-TACC3 fusion)
-
-
Procedure: Similar to the Pemigatinib study, human bladder cancer cells were implanted in mice.
-
Treatment: this compound was administered, and dose-dependent tumor regression was observed. Specific dosing regimens were not detailed in the available reference.
-
Endpoint: Tumor growth inhibition was the primary endpoint.
Summary and Future Directions
Both this compound and Pemigatinib demonstrate potent and selective inhibition of FGFRs 1, 2, and 3, translating to significant anti-tumor activity in preclinical bladder cancer models with relevant FGFR alterations. Pemigatinib has been investigated in clinical trials for urothelial carcinoma, showing antitumor activity.[8][9]
The selection of either inhibitor for further development or clinical application may depend on a variety of factors including their specific potency against different FGFR alterations, pharmacokinetic properties, and safety profiles. Direct, head-to-head comparative studies in standardized bladder cancer models would be invaluable for a more definitive assessment of their relative efficacy. Future research should also focus on mechanisms of acquired resistance to these agents to develop strategies for combination therapies.
References
- 1. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pemigatinib for Bladder Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
Zoligratinib in Patient-Derived Xenografts: A Comparative Guide to Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Zoligratinib's therapeutic effect in patient-derived xenograft (PDX) models, offering an objective comparison with alternative Fibroblast Growth Factor Receptor (FGFR) inhibitors. The data presented is compiled from various preclinical studies to aid in the evaluation of this compound for cancers driven by FGFR aberrations.
Executive Summary
This compound (Debio 1347) is an orally bioavailable and selective inhibitor of FGFR subtypes 1, 2, and 3.[1][2] It has demonstrated significant in vivo efficacy in xenograft models with various FGFR genetic alterations, leading to tumor regression.[3] This guide offers a comparative overview of this compound against other prominent FGFR inhibitors—Pemigatinib, Infigratinib (B612010), and Erdafitinib—based on available preclinical data from PDX models. While direct head-to-head studies are limited, this guide synthesizes existing data to provide a valuable comparative perspective.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
The following tables summarize the quantitative data on the anti-tumor activity of this compound and its alternatives in various PDX models. It is crucial to note that these results are from different studies and not from direct comparative trials; therefore, experimental conditions may vary.
Table 1: this compound Efficacy in Xenograft Models
| Cancer Type | FGFR Alteration | Model Type | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Leukemia | FGFR1OP-FGFR1 fusion | Xenograft | 30 mg/kg | 106% | [3] |
| Endometrial Cancer | FGFR2 S252W mutation | Xenograft | 100 mg/kg | 147% | [3] |
| Bladder Cancer | FGFR3 S249C mutation | Xenograft | Not Specified | Significant | [3] |
| Bladder Cancer | FGFR3-TACC3 fusion | Xenograft | Not Specified | Significant | [3] |
Table 2: Comparative Efficacy of Alternative FGFR Inhibitors in PDX Models
| Drug | Cancer Type | FGFR Alteration | Model Type | Key Efficacy Results | Reference |
| Pemigatinib | Intrahepatic Cholangiocarcinoma | FGFR2 fusion | PDX | Impaired tumor growth (p < 0.05); 1.7-fold improvement in median survival (53 vs 32 days) | [4] |
| Infigratinib | Cholangiocarcinoma, Breast, Liver, Gastric, Glioma | FGFR fusion | PDX | Reduction in tumor volume in all models compared to vehicle | [1][2][5][6] |
| Erdafitinib | Lung Adenocarcinoma | Not Specified | Xenograft | Significantly inhibited tumor growth and reduced tumor volume | [7] |
| Erdafitinib | Triple-Negative Breast Cancer | Not Specified | Xenograft | Inhibited tumor growth | [8] |
Mechanism of Action: this compound and the FGFR Signaling Pathway
This compound selectively targets and inhibits the activity of FGFR1, 2, and 3.[1][2][3] In many cancers, alterations such as mutations, fusions, or amplifications of FGFR genes lead to constitutive activation of the receptor, driving downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding pocket of the FGFR kinase domain, blocking its phosphorylation and subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.
This compound inhibits the FGFR signaling pathway.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Drug Efficacy Study
A standardized workflow is critical for validating the therapeutic effect of this compound in PDX models.
Workflow for a PDX-based drug efficacy study.
1. PDX Model Generation:
-
Fresh tumor tissue is obtained from consenting patients and surgically implanted, typically subcutaneously, into immunocompromised mice (e.g., NOD/SCID or NSG mice).[5][9]
-
Tumors are allowed to grow, and once they reach a specified volume (e.g., 1000-1500 mm³), they can be passaged into subsequent cohorts of mice for expansion and establishment of the PDX line.[5][9]
2. Drug Efficacy Studies:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[4]
-
The treatment group receives this compound at a predetermined dose and schedule, administered orally.
-
The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[10]
-
Animal body weight and overall health are monitored throughout the study.
-
At the end of the study, tumors are excised for further analysis.
Immunoblotting
Objective: To assess the levels of specific proteins and their phosphorylation status in tumor lysates to confirm the on-target effect of this compound.
Protocol:
-
Protein Extraction: Tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Immunohistochemistry (IHC)
Objective: To evaluate the expression and localization of proteins within the tumor tissue and to assess markers of cell proliferation and apoptosis.
Protocol:
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum.[12]
-
Primary Antibody Incubation: Slides are incubated with primary antibodies (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-FGFR) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-HRP complex and a DAB substrate for visualization.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Imaging and Analysis: Slides are imaged using a light microscope, and staining intensity and distribution are quantified.
Conclusion
The available data from patient-derived xenograft models suggest that this compound is a potent inhibitor of FGFR-driven tumor growth. While direct comparative efficacy data against other FGFR inhibitors in PDX models is not yet available, the existing evidence supports its continued investigation as a therapeutic option for cancers with FGFR alterations. The experimental protocols outlined in this guide provide a framework for the robust preclinical validation of this compound and other targeted therapies. Further studies, including head-to-head comparisons in well-characterized PDX models, will be crucial for definitively positioning this compound within the landscape of FGFR-targeted cancer therapies.
References
- 1. qedtx.com [qedtx.com]
- 2. Preclinical Data Demonstrates the Potential of QED Therapeutics' Infigratinib in Multiple FGFR+ Tumor Types [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 6. Breast Cancer - infigratinib - FGFR2 fusion - LARVOL VERI [veri.larvol.com]
- 7. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]
- 12. Pemigatinib Effective in Patients with Cholangiocarcinoma and FGFR2 Fusion or Rearrangement - Oncology Practice Management [oncpracticemanagement.com]
Zoligratinib in Patient-Derived Xenografts: A Comparative Guide to Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Zoligratinib's therapeutic effect in patient-derived xenograft (PDX) models, offering an objective comparison with alternative Fibroblast Growth Factor Receptor (FGFR) inhibitors. The data presented is compiled from various preclinical studies to aid in the evaluation of this compound for cancers driven by FGFR aberrations.
Executive Summary
This compound (Debio 1347) is an orally bioavailable and selective inhibitor of FGFR subtypes 1, 2, and 3.[1][2] It has demonstrated significant in vivo efficacy in xenograft models with various FGFR genetic alterations, leading to tumor regression.[3] This guide offers a comparative overview of this compound against other prominent FGFR inhibitors—Pemigatinib, Infigratinib, and Erdafitinib—based on available preclinical data from PDX models. While direct head-to-head studies are limited, this guide synthesizes existing data to provide a valuable comparative perspective.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
The following tables summarize the quantitative data on the anti-tumor activity of this compound and its alternatives in various PDX models. It is crucial to note that these results are from different studies and not from direct comparative trials; therefore, experimental conditions may vary.
Table 1: this compound Efficacy in Xenograft Models
| Cancer Type | FGFR Alteration | Model Type | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Leukemia | FGFR1OP-FGFR1 fusion | Xenograft | 30 mg/kg | 106% | [3] |
| Endometrial Cancer | FGFR2 S252W mutation | Xenograft | 100 mg/kg | 147% | [3] |
| Bladder Cancer | FGFR3 S249C mutation | Xenograft | Not Specified | Significant | [3] |
| Bladder Cancer | FGFR3-TACC3 fusion | Xenograft | Not Specified | Significant | [3] |
Table 2: Comparative Efficacy of Alternative FGFR Inhibitors in PDX Models
| Drug | Cancer Type | FGFR Alteration | Model Type | Key Efficacy Results | Reference |
| Pemigatinib | Intrahepatic Cholangiocarcinoma | FGFR2 fusion | PDX | Impaired tumor growth (p < 0.05); 1.7-fold improvement in median survival (53 vs 32 days) | [4] |
| Infigratinib | Cholangiocarcinoma, Breast, Liver, Gastric, Glioma | FGFR fusion | PDX | Reduction in tumor volume in all models compared to vehicle | [1][2][5][6] |
| Erdafitinib | Lung Adenocarcinoma | Not Specified | Xenograft | Significantly inhibited tumor growth and reduced tumor volume | [7] |
| Erdafitinib | Triple-Negative Breast Cancer | Not Specified | Xenograft | Inhibited tumor growth | [8] |
Mechanism of Action: this compound and the FGFR Signaling Pathway
This compound selectively targets and inhibits the activity of FGFR1, 2, and 3.[1][2][3] In many cancers, alterations such as mutations, fusions, or amplifications of FGFR genes lead to constitutive activation of the receptor, driving downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding pocket of the FGFR kinase domain, blocking its phosphorylation and subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.
This compound inhibits the FGFR signaling pathway.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Drug Efficacy Study
A standardized workflow is critical for validating the therapeutic effect of this compound in PDX models.
Workflow for a PDX-based drug efficacy study.
1. PDX Model Generation:
-
Fresh tumor tissue is obtained from consenting patients and surgically implanted, typically subcutaneously, into immunocompromised mice (e.g., NOD/SCID or NSG mice).[5][9]
-
Tumors are allowed to grow, and once they reach a specified volume (e.g., 1000-1500 mm³), they can be passaged into subsequent cohorts of mice for expansion and establishment of the PDX line.[5][9]
2. Drug Efficacy Studies:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[4]
-
The treatment group receives this compound at a predetermined dose and schedule, administered orally.
-
The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[10]
-
Animal body weight and overall health are monitored throughout the study.
-
At the end of the study, tumors are excised for further analysis.
Immunoblotting
Objective: To assess the levels of specific proteins and their phosphorylation status in tumor lysates to confirm the on-target effect of this compound.
Protocol:
-
Protein Extraction: Tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Immunohistochemistry (IHC)
Objective: To evaluate the expression and localization of proteins within the tumor tissue and to assess markers of cell proliferation and apoptosis.
Protocol:
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum.[12]
-
Primary Antibody Incubation: Slides are incubated with primary antibodies (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-FGFR) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-HRP complex and a DAB substrate for visualization.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Imaging and Analysis: Slides are imaged using a light microscope, and staining intensity and distribution are quantified.
Conclusion
The available data from patient-derived xenograft models suggest that this compound is a potent inhibitor of FGFR-driven tumor growth. While direct comparative efficacy data against other FGFR inhibitors in PDX models is not yet available, the existing evidence supports its continued investigation as a therapeutic option for cancers with FGFR alterations. The experimental protocols outlined in this guide provide a framework for the robust preclinical validation of this compound and other targeted therapies. Further studies, including head-to-head comparisons in well-characterized PDX models, will be crucial for definitively positioning this compound within the landscape of FGFR-targeted cancer therapies.
References
- 1. qedtx.com [qedtx.com]
- 2. Preclinical Data Demonstrates the Potential of QED Therapeutics' Infigratinib in Multiple FGFR+ Tumor Types [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 6. Breast Cancer - infigratinib - FGFR2 fusion - LARVOL VERI [veri.larvol.com]
- 7. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]
- 12. Pemigatinib Effective in Patients with Cholangiocarcinoma and FGFR2 Fusion or Rearrangement - Oncology Practice Management [oncpracticemanagement.com]
A Comparative Safety Analysis of Zoligratinib and Infigratinib for Researchers and Drug Development Professionals
An in-depth guide to the safety profiles of two prominent FGFR inhibitors, Zoligratinib and Infigratinib, supported by available clinical and preclinical data. This report aims to provide a clear, data-driven comparison to inform research and development decisions.
Introduction
This compound (also known as Debio 1347 and ASP5878) and Infigratinib (formerly BGJ398) are potent, orally bioavailable inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Both drugs have been investigated for their therapeutic potential in various cancers driven by aberrant FGFR signaling.[4][5] While efficacy is a primary consideration, a thorough understanding of the safety and tolerability of these targeted agents is paramount for their successful clinical development and application. This guide provides a comparative analysis of the safety profiles of this compound and Infigratinib, drawing upon available data from clinical trials and preclinical studies.
Mechanism of Action and On-Target Toxicities
Both this compound and Infigratinib are ATP-competitive inhibitors of FGFR kinases.[3][6] this compound is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[2][3] Infigratinib also potently inhibits FGFR1, FGFR2, and FGFR3.[6] The inhibition of the FGFR signaling pathway, which is crucial for various cellular processes, is the primary mechanism of their antitumor activity. However, this on-target inhibition is also responsible for a range of predictable adverse events.[7] The FGFR pathway plays a significant role in phosphate (B84403) homeostasis, and its inhibition commonly leads to hyperphosphatemia.[4][7] Other on-target effects can manifest as toxicities in tissues with high FGFR expression, such as the skin, eyes, and gastrointestinal tract.[8]
Clinical Safety Profiles
The following tables summarize the adverse events (AEs) reported in clinical trials for this compound and Infigratinib. It is important to note that the patient populations and trial designs may differ, warranting caution in direct cross-trial comparisons.
This compound (Debio 1347) Safety Profile
Data for this compound is primarily derived from a Phase I study in patients with advanced solid tumors harboring FGFR gene alterations.[2][4]
| Adverse Event (All Grades) | Frequency (%) |
| Hyperphosphatemia | 76%[4] |
| Diarrhea | 41%[4] |
| Nausea | 40%[4] |
| Fatigue | 38%[4] |
| Constipation | 33%[4] |
| Decreased Appetite | >25%[2] |
| Nail Changes | >25%[2] |
| Dry Mouth | >25%[2] |
Data from a Pan-tumor Phase I study of Debio-1347 (this compound) in patients with advanced solid tumors with FGFR 1-3 gene fusions.[2][4]
Infigratinib Safety Profile
The safety profile of Infigratinib has been characterized in Phase II and III clinical trials, primarily in patients with cholangiocarcinoma.[6][9]
| Adverse Event (All Grades) | Frequency (%) | Grade 3-4 Adverse Events | Frequency (%) |
| Hyperphosphatemia | 74.2%[10] | Stomatitis | 14.8%[6] |
| Constipation | 40.2%[10] | Hyponatremia | 13.0%[6] |
| Decreased Appetite | 40.2%[10] | Hypophosphatemia | 13.0%[6] |
| Stomatitis | 45.6%[10] | Central Serous Retinopathy/Retinal Pigment Epithelium Detachment | 16.7% (one case Grade 3)[6] |
| Fatigue | - | - | - |
| Alopecia | - | - | - |
| Dry Eye | - | - | - |
| Nail Toxicity | - | - | - |
| Palmar-Plantar Erythrodysesthesia | - | - | - |
| Arthralgia | - | - | - |
| Dysgeusia | - | - | - |
| Diarrhea | - | - | - |
| Dry Mouth | - | - | - |
| Abdominal Pain | - | - | - |
| Vomiting | - | - | - |
| Blurred Vision | - | - | - |
Data from clinical trials of Infigratinib in patients with advanced cholangiocarcinoma.[6][9][10] In a Phase 3 trial comparing Infigratinib to chemotherapy, Grade 3–4 adverse events occurred in 79.3% of patients treated with Infigratinib.[9]
Preclinical Safety and Toxicology
Preclinical toxicology studies are essential for identifying potential target organs for toxicity and establishing a safe starting dose for clinical trials.[11][12] These studies typically involve in vitro assessments and in vivo studies in at least two animal species (one rodent and one non-rodent).[13]
In Vitro Toxicity Assessment
-
Cell Viability Assays: These assays are used to determine the concentration of the drug that inhibits cell growth by 50% (IC50). For kinase inhibitors, this is often performed on a panel of cell lines with and without FGFR alterations to assess both on-target and off-target cytotoxicity.[14]
-
Off-Target Kinase Screening: To understand the potential for off-target effects, the inhibitors are screened against a broad panel of kinases. This helps in predicting potential side effects not directly related to FGFR inhibition.[15]
In Vivo Toxicology Studies
-
Dose Range-Finding Studies: These initial studies in animals aim to identify the maximum tolerated dose (MTD) and dose-limiting toxicities.[16]
-
Repeat-Dose Toxicity Studies: Animals are administered the drug for an extended period (e.g., 28 or 90 days) to evaluate the long-term effects on various organs and systems. These studies are conducted under Good Laboratory Practice (GLP) guidelines.[11]
-
Safety Pharmacology Studies: These studies investigate the potential effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and Carcinogenicity Studies: These are long-term studies to assess the potential of the drug to cause genetic mutations or cancer.
-
Reproductive and Developmental Toxicology Studies: These studies evaluate the potential effects on fertility and fetal development.[17]
While specific preclinical toxicology reports for this compound and Infigratinib are not publicly available in full detail, the observed clinical adverse events are generally consistent with the on-target effects of FGFR inhibition. For instance, hyperphosphatemia is a well-documented consequence of FGFR inhibition observed in both preclinical and clinical settings.[18]
Experimental Protocols
Detailed experimental protocols for the safety assessment of kinase inhibitors like this compound and Infigratinib follow standardized methodologies.
Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of the compound on the kinase's enzymatic activity.
-
Reagents and Materials: Recombinant FGFR enzyme, ATP, a suitable substrate (e.g., a synthetic peptide), kinase buffer, and the test inhibitor (this compound or Infigratinib).
-
Procedure:
-
The FGFR enzyme is incubated with varying concentrations of the inhibitor in a multi-well plate.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.[19]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (Cell-Based Assay)
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Lines: A panel of cancer cell lines with known FGFR alterations (e.g., amplifications, fusions, or mutations) and cell lines without such alterations (as controls).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
After a set incubation period (typically 72 hours), cell viability is measured using a reagent such as MTT, MTS, or a reagent that measures ATP content (as an indicator of metabolically active cells).
-
-
Data Analysis: The percentage of viable cells relative to untreated controls is calculated, and the IC50 value is determined.
Animal Toxicology Study (In Vivo)
These studies are conducted in compliance with regulatory guidelines (e.g., FDA, EMA).
-
Animal Models: Typically, one rodent species (e.g., rat) and one non-rodent species (e.g., dog or non-human primate).[13]
-
Study Design:
-
Animals are divided into several groups, including a control group (vehicle only) and multiple dose groups of the test drug.
-
The drug is administered daily for a specified duration (e.g., 28 days).
-
Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
-
Blood and urine samples are collected at various time points for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
At the end of the study, animals are euthanized, and a full necropsy is performed.
-
Organs are weighed, and tissues are collected for histopathological examination by a veterinary pathologist.
-
-
Data Analysis: All data are analyzed to identify any dose-related adverse effects and to determine the no-observed-adverse-effect level (NOAEL).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FGFR signaling pathway targeted by this compound and Infigratinib, and a typical workflow for evaluating the safety of a kinase inhibitor.
Caption: FGFR signaling pathway and points of inhibition by this compound and Infigratinib.
Caption: Generalized workflow for the safety evaluation of a kinase inhibitor.
Conclusion
This compound and Infigratinib, as potent FGFR inhibitors, share a similar class-related safety profile dominated by on-target toxicities such as hyperphosphatemia and effects on the skin, eyes, and gastrointestinal tract. The available data suggests that these adverse events are generally manageable with supportive care and dose modifications. Infigratinib, having progressed further in clinical development, has a more extensively characterized safety profile. For both agents, a thorough understanding of the mechanism-based toxicities is crucial for designing safe and effective clinical trials and for the management of patients. Further head-to-head comparative studies would be invaluable for delineating the nuanced differences in the safety profiles of these two promising targeted therapies.
References
- 1. docs.publicnow.com [docs.publicnow.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. anncaserep.com [anncaserep.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infigratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. criver.com [criver.com]
- 12. hoeford.com [hoeford.com]
- 13. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Toxicology | MuriGenics [murigenics.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Safety Analysis of Zoligratinib and Infigratinib for Researchers and Drug Development Professionals
An in-depth guide to the safety profiles of two prominent FGFR inhibitors, Zoligratinib and Infigratinib, supported by available clinical and preclinical data. This report aims to provide a clear, data-driven comparison to inform research and development decisions.
Introduction
This compound (also known as Debio 1347 and ASP5878) and Infigratinib (formerly BGJ398) are potent, orally bioavailable inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Both drugs have been investigated for their therapeutic potential in various cancers driven by aberrant FGFR signaling.[4][5] While efficacy is a primary consideration, a thorough understanding of the safety and tolerability of these targeted agents is paramount for their successful clinical development and application. This guide provides a comparative analysis of the safety profiles of this compound and Infigratinib, drawing upon available data from clinical trials and preclinical studies.
Mechanism of Action and On-Target Toxicities
Both this compound and Infigratinib are ATP-competitive inhibitors of FGFR kinases.[3][6] this compound is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[2][3] Infigratinib also potently inhibits FGFR1, FGFR2, and FGFR3.[6] The inhibition of the FGFR signaling pathway, which is crucial for various cellular processes, is the primary mechanism of their antitumor activity. However, this on-target inhibition is also responsible for a range of predictable adverse events.[7] The FGFR pathway plays a significant role in phosphate homeostasis, and its inhibition commonly leads to hyperphosphatemia.[4][7] Other on-target effects can manifest as toxicities in tissues with high FGFR expression, such as the skin, eyes, and gastrointestinal tract.[8]
Clinical Safety Profiles
The following tables summarize the adverse events (AEs) reported in clinical trials for this compound and Infigratinib. It is important to note that the patient populations and trial designs may differ, warranting caution in direct cross-trial comparisons.
This compound (Debio 1347) Safety Profile
Data for this compound is primarily derived from a Phase I study in patients with advanced solid tumors harboring FGFR gene alterations.[2][4]
| Adverse Event (All Grades) | Frequency (%) |
| Hyperphosphatemia | 76%[4] |
| Diarrhea | 41%[4] |
| Nausea | 40%[4] |
| Fatigue | 38%[4] |
| Constipation | 33%[4] |
| Decreased Appetite | >25%[2] |
| Nail Changes | >25%[2] |
| Dry Mouth | >25%[2] |
Data from a Pan-tumor Phase I study of Debio-1347 (this compound) in patients with advanced solid tumors with FGFR 1-3 gene fusions.[2][4]
Infigratinib Safety Profile
The safety profile of Infigratinib has been characterized in Phase II and III clinical trials, primarily in patients with cholangiocarcinoma.[6][9]
| Adverse Event (All Grades) | Frequency (%) | Grade 3-4 Adverse Events | Frequency (%) |
| Hyperphosphatemia | 74.2%[10] | Stomatitis | 14.8%[6] |
| Constipation | 40.2%[10] | Hyponatremia | 13.0%[6] |
| Decreased Appetite | 40.2%[10] | Hypophosphatemia | 13.0%[6] |
| Stomatitis | 45.6%[10] | Central Serous Retinopathy/Retinal Pigment Epithelium Detachment | 16.7% (one case Grade 3)[6] |
| Fatigue | - | - | - |
| Alopecia | - | - | - |
| Dry Eye | - | - | - |
| Nail Toxicity | - | - | - |
| Palmar-Plantar Erythrodysesthesia | - | - | - |
| Arthralgia | - | - | - |
| Dysgeusia | - | - | - |
| Diarrhea | - | - | - |
| Dry Mouth | - | - | - |
| Abdominal Pain | - | - | - |
| Vomiting | - | - | - |
| Blurred Vision | - | - | - |
Data from clinical trials of Infigratinib in patients with advanced cholangiocarcinoma.[6][9][10] In a Phase 3 trial comparing Infigratinib to chemotherapy, Grade 3–4 adverse events occurred in 79.3% of patients treated with Infigratinib.[9]
Preclinical Safety and Toxicology
Preclinical toxicology studies are essential for identifying potential target organs for toxicity and establishing a safe starting dose for clinical trials.[11][12] These studies typically involve in vitro assessments and in vivo studies in at least two animal species (one rodent and one non-rodent).[13]
In Vitro Toxicity Assessment
-
Cell Viability Assays: These assays are used to determine the concentration of the drug that inhibits cell growth by 50% (IC50). For kinase inhibitors, this is often performed on a panel of cell lines with and without FGFR alterations to assess both on-target and off-target cytotoxicity.[14]
-
Off-Target Kinase Screening: To understand the potential for off-target effects, the inhibitors are screened against a broad panel of kinases. This helps in predicting potential side effects not directly related to FGFR inhibition.[15]
In Vivo Toxicology Studies
-
Dose Range-Finding Studies: These initial studies in animals aim to identify the maximum tolerated dose (MTD) and dose-limiting toxicities.[16]
-
Repeat-Dose Toxicity Studies: Animals are administered the drug for an extended period (e.g., 28 or 90 days) to evaluate the long-term effects on various organs and systems. These studies are conducted under Good Laboratory Practice (GLP) guidelines.[11]
-
Safety Pharmacology Studies: These studies investigate the potential effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and Carcinogenicity Studies: These are long-term studies to assess the potential of the drug to cause genetic mutations or cancer.
-
Reproductive and Developmental Toxicology Studies: These studies evaluate the potential effects on fertility and fetal development.[17]
While specific preclinical toxicology reports for this compound and Infigratinib are not publicly available in full detail, the observed clinical adverse events are generally consistent with the on-target effects of FGFR inhibition. For instance, hyperphosphatemia is a well-documented consequence of FGFR inhibition observed in both preclinical and clinical settings.[18]
Experimental Protocols
Detailed experimental protocols for the safety assessment of kinase inhibitors like this compound and Infigratinib follow standardized methodologies.
Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of the compound on the kinase's enzymatic activity.
-
Reagents and Materials: Recombinant FGFR enzyme, ATP, a suitable substrate (e.g., a synthetic peptide), kinase buffer, and the test inhibitor (this compound or Infigratinib).
-
Procedure:
-
The FGFR enzyme is incubated with varying concentrations of the inhibitor in a multi-well plate.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.[19]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (Cell-Based Assay)
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Lines: A panel of cancer cell lines with known FGFR alterations (e.g., amplifications, fusions, or mutations) and cell lines without such alterations (as controls).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
After a set incubation period (typically 72 hours), cell viability is measured using a reagent such as MTT, MTS, or a reagent that measures ATP content (as an indicator of metabolically active cells).
-
-
Data Analysis: The percentage of viable cells relative to untreated controls is calculated, and the IC50 value is determined.
Animal Toxicology Study (In Vivo)
These studies are conducted in compliance with regulatory guidelines (e.g., FDA, EMA).
-
Animal Models: Typically, one rodent species (e.g., rat) and one non-rodent species (e.g., dog or non-human primate).[13]
-
Study Design:
-
Animals are divided into several groups, including a control group (vehicle only) and multiple dose groups of the test drug.
-
The drug is administered daily for a specified duration (e.g., 28 days).
-
Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
-
Blood and urine samples are collected at various time points for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
At the end of the study, animals are euthanized, and a full necropsy is performed.
-
Organs are weighed, and tissues are collected for histopathological examination by a veterinary pathologist.
-
-
Data Analysis: All data are analyzed to identify any dose-related adverse effects and to determine the no-observed-adverse-effect level (NOAEL).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FGFR signaling pathway targeted by this compound and Infigratinib, and a typical workflow for evaluating the safety of a kinase inhibitor.
Caption: FGFR signaling pathway and points of inhibition by this compound and Infigratinib.
Caption: Generalized workflow for the safety evaluation of a kinase inhibitor.
Conclusion
This compound and Infigratinib, as potent FGFR inhibitors, share a similar class-related safety profile dominated by on-target toxicities such as hyperphosphatemia and effects on the skin, eyes, and gastrointestinal tract. The available data suggests that these adverse events are generally manageable with supportive care and dose modifications. Infigratinib, having progressed further in clinical development, has a more extensively characterized safety profile. For both agents, a thorough understanding of the mechanism-based toxicities is crucial for designing safe and effective clinical trials and for the management of patients. Further head-to-head comparative studies would be invaluable for delineating the nuanced differences in the safety profiles of these two promising targeted therapies.
References
- 1. docs.publicnow.com [docs.publicnow.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. anncaserep.com [anncaserep.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infigratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. criver.com [criver.com]
- 12. hoeford.com [hoeford.com]
- 13. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Toxicology | MuriGenics [murigenics.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of Zoligratinib and First-Generation FGFR Inhibitors in Oncology Research
This guide provides an objective comparison of the performance of Zoligratinib (formerly known as AZD4547 and Debio-1347), a selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, against first-generation FGFR inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and mechanisms of action supported by experimental data.
Introduction to FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, survival, and angiogenesis.[1] Aberrant FGFR signaling, resulting from gene amplifications, mutations, or rearrangements, is a known oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, breast cancer, and non-small cell lung cancer.[2][3][4][5] This has made the FGFR pathway a compelling target for cancer therapy.[6]
First-generation FGFR inhibitors were characterized as multi-targeted kinase inhibitors, which, in addition to FGFRs, also inhibit other kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3][4] This lack of selectivity often resulted in significant off-target adverse events and limited the ability to achieve profound FGFR inhibition.[2][3]
This compound emerged as a more selective, orally bioavailable inhibitor of FGFR1, 2, and 3, designed to offer a more targeted therapeutic approach with a potentially improved safety profile.[7][8][9] This guide will benchmark its performance against these earlier agents and other selective inhibitors that have defined the first line of targeted FGFR therapy.
Mechanism of Action and Selectivity
This compound is an ATP-competitive inhibitor that selectively binds to and inhibits the kinase activity of FGFR1, FGFR2, and FGFR3.[7][8] This action blocks the downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT-mTOR pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR signaling.[2][3][7]
In contrast, first-generation inhibitors like dovitinib (B548160) and ponatinib (B1185) have a broader kinase inhibition profile.[3][4] While this can offer activity against multiple oncogenic pathways, it often comes at the cost of increased toxicity due to off-target effects. The evolution towards more selective inhibitors like this compound, erdafitinib (B607360), pemigatinib, and infigratinib (B612010) represents a significant step in refining this therapeutic strategy.
The diagram below illustrates the FGFR signaling pathway and the point of intervention for FGFR inhibitors.
Data Presentation: Inhibitor Selectivity and Efficacy
The performance of this compound is best understood by comparing its kinase selectivity and clinical efficacy against first-generation and other selective FGFR inhibitors.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | Type | IC50 FGFR1 (nM) | IC50 FGFR2 (nM) | IC50 FGFR3 (nM) | IC50 FGFR4 (nM) | IC50 VEGFR2 (nM) |
| This compound (AZD4547) | Selective | 0.2 - 9.3[9][10] | 2.5 - 7.6[9][10] | 1.8 - 22[9][10] | 165 - 290[9][10] | 24[10] |
| Erdafitinib | Selective | 1.2[11] | 2.5 | 6.8 | 207 | >10,000 |
| Infigratinib | Selective | 0.9[1] | 1.4[1] | 1.0[1] | 60[1] | 280 |
| Pemigatinib | Selective | 0.4[1] | 0.5[1] | 1.2[1] | 30[1] | >10,000 |
| Dovitinib | Multi-kinase | 8 | 9 | 2 | 340 | 13 |
| Ponatinib | Multi-kinase | 10 | 2.2 | 1.6 | 13 | 1.5 |
Note: IC50 values can vary based on assay conditions. Data compiled from multiple sources for comparison.
Table 2: Clinical Efficacy in FGFR-Altered Urothelial Carcinoma
| Inhibitor | Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Erdafitinib | Phase II | 40%[2][12] | 5.5 months[2] |
| Infigratinib | Phase I | 25%[2][3] | 3.7 months[2][3] |
| Pemigatinib | Phase II | 21%[2][3] | 4.1 months[2][3] |
| This compound (AZD4547) | Phase II (NCI-MATCH) | 10.5% (across various tumors with point mutations)[13] | Not specified |
Table 3: Clinical Efficacy in FGFR2-Altered Cholangiocarcinoma
| Inhibitor | Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Infigratinib | Phase II | 14.8% - 30%[3][4] | 5.8 months[4] |
| Pemigatinib | Phase II | 36.2% - 40%[4] | Not specified |
| This compound (Debio-1347) | Phase I | 40% (2 of 5 patients, 4 with FGFR2 fusion)[4] | Not specified |
Note: Direct cross-trial comparisons should be made with caution due to differences in patient populations, trial designs, and lines of therapy.
Table 4: Common Treatment-Emergent Adverse Events (>20% Frequency)
| Adverse Event | This compound (AZD4547) | Erdafitinib | Infigratinib | Pemigatinib |
| Hyperphosphatemia | 30.7%[14] | 76% | 77% | 60% |
| Stomatitis/Mucositis | 38.5%[14] | 58% | 51% | 43% |
| Diarrhea | 53.9%[14] | 37% | 28% | 37% |
| Fatigue/Asthenia | 46.2% - 72%[14][15] | 26% | 34% | 39% |
| Dry Eye/Ocular Events | 30.7%[14] | 25% | 15% | 18% |
| Alopecia | Not specified | 22% | 13% | 49% |
| Nausea | 46.2%[14] | 22% | 38% | 36% |
Note: Frequencies are based on various clinical trials and may not be directly comparable.
Mechanisms of Resistance
A significant challenge in FGFR-targeted therapy is the development of acquired resistance. Research has identified several mechanisms, which are critical for developing next-generation inhibitors and combination strategies.
-
On-Target Resistance: The most common mechanism involves the acquisition of secondary mutations in the FGFR kinase domain that prevent inhibitor binding.[16] Mutations in the "gatekeeper" residue (e.g., V565 in FGFR2) and the "molecular brake" residue (N550 in FGFR2) are frequently observed in patients who progress on selective inhibitors like infigratinib, pemigatinib, and this compound.[16][17]
-
Bypass Signaling: Tumors can develop resistance by activating alternative signaling pathways to circumvent the FGFR blockade.[18] This can include the activation of other receptor tyrosine kinases (e.g., EGFR) or downstream signaling molecules in the PI3K/mTOR or RAS/MAPK pathways.[16][19]
The diagram below illustrates the logical progression of FGFR inhibitors and the challenge of resistance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of typical protocols used in the evaluation of FGFR inhibitors.
1. In Vitro Kinase Assay (IC50 Determination)
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.
-
Methodology: A common method is a radiometric filter assay or a homogeneous time-resolved fluorescence (HTRF) assay.[9]
-
Radiometric Assay: Recombinant FGFR1 kinase is incubated with the substrate peptide, [γ-³³P]ATP, and varying concentrations of the inhibitor (e.g., this compound). The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate. The amount of incorporated ³³P is measured using a microplate scintillation counter to determine the level of inhibition.[9]
-
HTRF Assay: This method measures the phosphorylation of a substrate peptide by the kinase. The assay uses a europium-labeled anti-phosphotyrosine antibody and a fluorescence acceptor-labeled peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal, which is measured with a microplate reader.[9]
-
2. Cell-Based Proliferation Assay
-
Objective: To assess the anti-proliferative activity of the inhibitor on cancer cell lines with known FGFR alterations.
-
Methodology:
-
Cell Culture: Cancer cell lines harboring specific FGFR alterations (e.g., SNU-16 with FGFR2 amplification or KMS11 with FGFR3 translocation) are cultured under standard conditions.[9]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 48-72 hours).[19]
-
Viability Measurement: Cell viability is measured using an assay like the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[19] Luminescence is read on a plate reader, and the data is used to calculate the IC50 (the concentration of inhibitor required to inhibit cell growth by 50%).
-
The workflow for preclinical evaluation of an FGFR inhibitor is depicted below.
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Model Establishment: Human cancer cells with specific FGFR alterations (e.g., SNU-16, RT112/84) are subcutaneously injected into immunocompromised mice.[9][20]
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The inhibitor (e.g., this compound) is administered orally at defined doses and schedules (e.g., 100 mg/kg/day).[9][20]
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. Efficacy is reported as Tumor Growth Inhibition (TGI). At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of phosphorylated FGFR or downstream markers).[20]
-
Conclusion
The development of FGFR inhibitors has evolved from broad-spectrum, multi-kinase agents to highly selective molecules. This compound represents this new class, demonstrating potent and selective inhibition of FGFR1, 2, and 3 in preclinical models. While early clinical data showed activity, particularly in cholangiocarcinoma, its overall efficacy in broader patient populations in trials like NCI-MATCH was modest.[4][13]
Compared to first-generation multi-kinase inhibitors, this compound offers a more favorable selectivity profile, which is expected to translate to a better-managed safety profile by reducing off-target toxicities. However, it shares class-specific adverse events like hyperphosphatemia and stomatitis with other selective inhibitors such as erdafitinib and pemigatinib. The primary challenge for this compound and its contemporaries remains acquired resistance, driven predominantly by on-target FGFR kinase mutations. The development of next-generation irreversible inhibitors and rational combination therapies will be critical to overcoming this hurdle and improving long-term outcomes for patients with FGFR-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. anncaserep.com [anncaserep.com]
- 5. oncotarget.com [oncotarget.com]
- 6. oncodaily.com [oncodaily.com]
- 7. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 1 expansion cohort of the fibroblast growth factor receptor (FGFR) inhibitor AZD4547 in patients (pts) with advanced gastric (GC) and gastroesophageal (GOJ) cancer. - ASCO [asco.org]
- 15. Phase II study of AZD4547 in<i> FGFR</i> amplified tumours: Gastroesophageal cancer (GC) cohort pharmacodynamic and biomarker results. - ASCO [asco.org]
- 16. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. oaepublish.com [oaepublish.com]
- 19. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Zoligratinib and First-Generation FGFR Inhibitors in Oncology Research
This guide provides an objective comparison of the performance of Zoligratinib (formerly known as AZD4547 and Debio-1347), a selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, against first-generation FGFR inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and mechanisms of action supported by experimental data.
Introduction to FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, survival, and angiogenesis.[1] Aberrant FGFR signaling, resulting from gene amplifications, mutations, or rearrangements, is a known oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, breast cancer, and non-small cell lung cancer.[2][3][4][5] This has made the FGFR pathway a compelling target for cancer therapy.[6]
First-generation FGFR inhibitors were characterized as multi-targeted kinase inhibitors, which, in addition to FGFRs, also inhibit other kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3][4] This lack of selectivity often resulted in significant off-target adverse events and limited the ability to achieve profound FGFR inhibition.[2][3]
This compound emerged as a more selective, orally bioavailable inhibitor of FGFR1, 2, and 3, designed to offer a more targeted therapeutic approach with a potentially improved safety profile.[7][8][9] This guide will benchmark its performance against these earlier agents and other selective inhibitors that have defined the first line of targeted FGFR therapy.
Mechanism of Action and Selectivity
This compound is an ATP-competitive inhibitor that selectively binds to and inhibits the kinase activity of FGFR1, FGFR2, and FGFR3.[7][8] This action blocks the downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT-mTOR pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR signaling.[2][3][7]
In contrast, first-generation inhibitors like dovitinib and ponatinib have a broader kinase inhibition profile.[3][4] While this can offer activity against multiple oncogenic pathways, it often comes at the cost of increased toxicity due to off-target effects. The evolution towards more selective inhibitors like this compound, erdafitinib, pemigatinib, and infigratinib represents a significant step in refining this therapeutic strategy.
The diagram below illustrates the FGFR signaling pathway and the point of intervention for FGFR inhibitors.
Data Presentation: Inhibitor Selectivity and Efficacy
The performance of this compound is best understood by comparing its kinase selectivity and clinical efficacy against first-generation and other selective FGFR inhibitors.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | Type | IC50 FGFR1 (nM) | IC50 FGFR2 (nM) | IC50 FGFR3 (nM) | IC50 FGFR4 (nM) | IC50 VEGFR2 (nM) |
| This compound (AZD4547) | Selective | 0.2 - 9.3[9][10] | 2.5 - 7.6[9][10] | 1.8 - 22[9][10] | 165 - 290[9][10] | 24[10] |
| Erdafitinib | Selective | 1.2[11] | 2.5 | 6.8 | 207 | >10,000 |
| Infigratinib | Selective | 0.9[1] | 1.4[1] | 1.0[1] | 60[1] | 280 |
| Pemigatinib | Selective | 0.4[1] | 0.5[1] | 1.2[1] | 30[1] | >10,000 |
| Dovitinib | Multi-kinase | 8 | 9 | 2 | 340 | 13 |
| Ponatinib | Multi-kinase | 10 | 2.2 | 1.6 | 13 | 1.5 |
Note: IC50 values can vary based on assay conditions. Data compiled from multiple sources for comparison.
Table 2: Clinical Efficacy in FGFR-Altered Urothelial Carcinoma
| Inhibitor | Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Erdafitinib | Phase II | 40%[2][12] | 5.5 months[2] |
| Infigratinib | Phase I | 25%[2][3] | 3.7 months[2][3] |
| Pemigatinib | Phase II | 21%[2][3] | 4.1 months[2][3] |
| This compound (AZD4547) | Phase II (NCI-MATCH) | 10.5% (across various tumors with point mutations)[13] | Not specified |
Table 3: Clinical Efficacy in FGFR2-Altered Cholangiocarcinoma
| Inhibitor | Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Infigratinib | Phase II | 14.8% - 30%[3][4] | 5.8 months[4] |
| Pemigatinib | Phase II | 36.2% - 40%[4] | Not specified |
| This compound (Debio-1347) | Phase I | 40% (2 of 5 patients, 4 with FGFR2 fusion)[4] | Not specified |
Note: Direct cross-trial comparisons should be made with caution due to differences in patient populations, trial designs, and lines of therapy.
Table 4: Common Treatment-Emergent Adverse Events (>20% Frequency)
| Adverse Event | This compound (AZD4547) | Erdafitinib | Infigratinib | Pemigatinib |
| Hyperphosphatemia | 30.7%[14] | 76% | 77% | 60% |
| Stomatitis/Mucositis | 38.5%[14] | 58% | 51% | 43% |
| Diarrhea | 53.9%[14] | 37% | 28% | 37% |
| Fatigue/Asthenia | 46.2% - 72%[14][15] | 26% | 34% | 39% |
| Dry Eye/Ocular Events | 30.7%[14] | 25% | 15% | 18% |
| Alopecia | Not specified | 22% | 13% | 49% |
| Nausea | 46.2%[14] | 22% | 38% | 36% |
Note: Frequencies are based on various clinical trials and may not be directly comparable.
Mechanisms of Resistance
A significant challenge in FGFR-targeted therapy is the development of acquired resistance. Research has identified several mechanisms, which are critical for developing next-generation inhibitors and combination strategies.
-
On-Target Resistance: The most common mechanism involves the acquisition of secondary mutations in the FGFR kinase domain that prevent inhibitor binding.[16] Mutations in the "gatekeeper" residue (e.g., V565 in FGFR2) and the "molecular brake" residue (N550 in FGFR2) are frequently observed in patients who progress on selective inhibitors like infigratinib, pemigatinib, and this compound.[16][17]
-
Bypass Signaling: Tumors can develop resistance by activating alternative signaling pathways to circumvent the FGFR blockade.[18] This can include the activation of other receptor tyrosine kinases (e.g., EGFR) or downstream signaling molecules in the PI3K/mTOR or RAS/MAPK pathways.[16][19]
The diagram below illustrates the logical progression of FGFR inhibitors and the challenge of resistance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of typical protocols used in the evaluation of FGFR inhibitors.
1. In Vitro Kinase Assay (IC50 Determination)
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.
-
Methodology: A common method is a radiometric filter assay or a homogeneous time-resolved fluorescence (HTRF) assay.[9]
-
Radiometric Assay: Recombinant FGFR1 kinase is incubated with the substrate peptide, [γ-³³P]ATP, and varying concentrations of the inhibitor (e.g., this compound). The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate. The amount of incorporated ³³P is measured using a microplate scintillation counter to determine the level of inhibition.[9]
-
HTRF Assay: This method measures the phosphorylation of a substrate peptide by the kinase. The assay uses a europium-labeled anti-phosphotyrosine antibody and a fluorescence acceptor-labeled peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal, which is measured with a microplate reader.[9]
-
2. Cell-Based Proliferation Assay
-
Objective: To assess the anti-proliferative activity of the inhibitor on cancer cell lines with known FGFR alterations.
-
Methodology:
-
Cell Culture: Cancer cell lines harboring specific FGFR alterations (e.g., SNU-16 with FGFR2 amplification or KMS11 with FGFR3 translocation) are cultured under standard conditions.[9]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 48-72 hours).[19]
-
Viability Measurement: Cell viability is measured using an assay like the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[19] Luminescence is read on a plate reader, and the data is used to calculate the IC50 (the concentration of inhibitor required to inhibit cell growth by 50%).
-
The workflow for preclinical evaluation of an FGFR inhibitor is depicted below.
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Model Establishment: Human cancer cells with specific FGFR alterations (e.g., SNU-16, RT112/84) are subcutaneously injected into immunocompromised mice.[9][20]
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The inhibitor (e.g., this compound) is administered orally at defined doses and schedules (e.g., 100 mg/kg/day).[9][20]
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. Efficacy is reported as Tumor Growth Inhibition (TGI). At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of phosphorylated FGFR or downstream markers).[20]
-
Conclusion
The development of FGFR inhibitors has evolved from broad-spectrum, multi-kinase agents to highly selective molecules. This compound represents this new class, demonstrating potent and selective inhibition of FGFR1, 2, and 3 in preclinical models. While early clinical data showed activity, particularly in cholangiocarcinoma, its overall efficacy in broader patient populations in trials like NCI-MATCH was modest.[4][13]
Compared to first-generation multi-kinase inhibitors, this compound offers a more favorable selectivity profile, which is expected to translate to a better-managed safety profile by reducing off-target toxicities. However, it shares class-specific adverse events like hyperphosphatemia and stomatitis with other selective inhibitors such as erdafitinib and pemigatinib. The primary challenge for this compound and its contemporaries remains acquired resistance, driven predominantly by on-target FGFR kinase mutations. The development of next-generation irreversible inhibitors and rational combination therapies will be critical to overcoming this hurdle and improving long-term outcomes for patients with FGFR-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. anncaserep.com [anncaserep.com]
- 5. oncotarget.com [oncotarget.com]
- 6. oncodaily.com [oncodaily.com]
- 7. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 1 expansion cohort of the fibroblast growth factor receptor (FGFR) inhibitor AZD4547 in patients (pts) with advanced gastric (GC) and gastroesophageal (GOJ) cancer. - ASCO [asco.org]
- 15. Phase II study of AZD4547 in<i> FGFR</i> amplified tumours: Gastroesophageal cancer (GC) cohort pharmacodynamic and biomarker results. - ASCO [asco.org]
- 16. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. oaepublish.com [oaepublish.com]
- 19. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Zoligratinib
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Zoligratinib, a selective fibroblast growth factor receptor (FGFR) inhibitor used in research.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. As this compound is an investigational compound with potential antineoplastic properties, it must be handled as a hazardous substance.[4][5][6][7]
Personal Protective Equipment (PPE) and Handling
All personnel handling this compound powder, solutions, or waste must wear appropriate PPE to minimize exposure risk. The following table summarizes the required PPE based on established guidelines for handling hazardous drugs.[4][5][6][7]
| PPE Component | Specification | Rationale |
| Gloves | Double chemotherapy-grade gloves | Provides maximum protection against chemical permeation.[4][5] The outer glove should be removed and disposed of in the hazardous waste container immediately after handling. |
| Gown | Disposable, solid-front barrier gown | Protects against splashes and contamination of personal clothing. Must be discarded as hazardous waste after use or if contaminated.[5] |
| Eye Protection | Safety goggles or a full-face shield | Prevents accidental splashes to the eyes. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the procedural steps for the safe disposal of this compound and associated contaminated materials. This process is designed to prevent environmental release and occupational exposure.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory or biohazardous waste.[4]
-
All materials that have come into direct contact with this compound must be disposed of as hazardous chemical waste.[4]
-
Use designated, clearly labeled, and leak-proof waste containers. These are often color-coded (e.g., black for bulk chemical waste, yellow for trace contaminated items) and should be provided by your institution's Environmental Health & Safety (EH&S) department.[4]
2. Disposal of Different Waste Types:
-
Bulk this compound (Unused or Expired Powder/Solutions):
-
Dispose of in a designated hazardous chemical waste container, often referred to as a "black bulk waste container."[4]
-
Ensure the container is properly sealed and labeled with a hazardous waste tag.
-
-
Contaminated Labware (Vials, Pipette Tips, Tubes):
-
Place all disposable labware that has come into contact with this compound into a designated "yellow trace waste" container.[4]
-
-
Contaminated Sharps (Needles and Syringes):
-
If a syringe is completely empty with no visible residual drug, it may be disposed of in a standard red sharps container.[4]
-
If the syringe contains any residual this compound solution (even as little as 0.1 ml), it must be disposed of as hazardous chemical waste in the black bulk waste container. Do not place it in a standard sharps container.[4] Do not recap needles.[4]
-
-
Contaminated PPE (Gloves, Gowns, Absorbent Pads):
-
Spill Cleanup Materials:
-
Use a spill kit designed for cytotoxic drugs.
-
All materials used for cleaning up a this compound spill (e.g., absorbent pads, wipes, contaminated PPE) must be placed in the hazardous chemical waste container.
-
3. Final Disposal Procedures:
-
Labeling: Ensure all waste containers are accurately labeled with the contents (i.e., "this compound Waste"), the hazard classification (e.g., "Cytotoxic"), and the date.
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) in accordance with your institution's policies and RCRA regulations.[4]
-
Pickup: Arrange for waste pickup through your institution's EH&S department. Do not dispose of this waste through standard municipal trash or sewer systems.[4][8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.
Caption: this compound waste disposal decision workflow.
Signaling Pathway Inhibition by this compound
This compound is an inhibitor of FGFRs 1, 2, and 3.[3] Understanding its mechanism of action is crucial for appreciating its biological hazard potential. The following diagram illustrates the simplified signaling pathway that this compound inhibits.
Caption: Inhibition of the FGFR signaling pathway by this compound.
By adhering to these disposal procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment while maintaining regulatory compliance. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) if available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. educat.med.utah.edu [educat.med.utah.edu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashp.org [ashp.org]
- 8. packageinserts.bms.com [packageinserts.bms.com]
Safeguarding Research: Proper Disposal Procedures for Zoligratinib
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Zoligratinib, a selective fibroblast growth factor receptor (FGFR) inhibitor used in research.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. As this compound is an investigational compound with potential antineoplastic properties, it must be handled as a hazardous substance.[4][5][6][7]
Personal Protective Equipment (PPE) and Handling
All personnel handling this compound powder, solutions, or waste must wear appropriate PPE to minimize exposure risk. The following table summarizes the required PPE based on established guidelines for handling hazardous drugs.[4][5][6][7]
| PPE Component | Specification | Rationale |
| Gloves | Double chemotherapy-grade gloves | Provides maximum protection against chemical permeation.[4][5] The outer glove should be removed and disposed of in the hazardous waste container immediately after handling. |
| Gown | Disposable, solid-front barrier gown | Protects against splashes and contamination of personal clothing. Must be discarded as hazardous waste after use or if contaminated.[5] |
| Eye Protection | Safety goggles or a full-face shield | Prevents accidental splashes to the eyes. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the procedural steps for the safe disposal of this compound and associated contaminated materials. This process is designed to prevent environmental release and occupational exposure.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory or biohazardous waste.[4]
-
All materials that have come into direct contact with this compound must be disposed of as hazardous chemical waste.[4]
-
Use designated, clearly labeled, and leak-proof waste containers. These are often color-coded (e.g., black for bulk chemical waste, yellow for trace contaminated items) and should be provided by your institution's Environmental Health & Safety (EH&S) department.[4]
2. Disposal of Different Waste Types:
-
Bulk this compound (Unused or Expired Powder/Solutions):
-
Dispose of in a designated hazardous chemical waste container, often referred to as a "black bulk waste container."[4]
-
Ensure the container is properly sealed and labeled with a hazardous waste tag.
-
-
Contaminated Labware (Vials, Pipette Tips, Tubes):
-
Place all disposable labware that has come into contact with this compound into a designated "yellow trace waste" container.[4]
-
-
Contaminated Sharps (Needles and Syringes):
-
If a syringe is completely empty with no visible residual drug, it may be disposed of in a standard red sharps container.[4]
-
If the syringe contains any residual this compound solution (even as little as 0.1 ml), it must be disposed of as hazardous chemical waste in the black bulk waste container. Do not place it in a standard sharps container.[4] Do not recap needles.[4]
-
-
Contaminated PPE (Gloves, Gowns, Absorbent Pads):
-
Spill Cleanup Materials:
-
Use a spill kit designed for cytotoxic drugs.
-
All materials used for cleaning up a this compound spill (e.g., absorbent pads, wipes, contaminated PPE) must be placed in the hazardous chemical waste container.
-
3. Final Disposal Procedures:
-
Labeling: Ensure all waste containers are accurately labeled with the contents (i.e., "this compound Waste"), the hazard classification (e.g., "Cytotoxic"), and the date.
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) in accordance with your institution's policies and RCRA regulations.[4]
-
Pickup: Arrange for waste pickup through your institution's EH&S department. Do not dispose of this waste through standard municipal trash or sewer systems.[4][8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.
Caption: this compound waste disposal decision workflow.
Signaling Pathway Inhibition by this compound
This compound is an inhibitor of FGFRs 1, 2, and 3.[3] Understanding its mechanism of action is crucial for appreciating its biological hazard potential. The following diagram illustrates the simplified signaling pathway that this compound inhibits.
Caption: Inhibition of the FGFR signaling pathway by this compound.
By adhering to these disposal procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment while maintaining regulatory compliance. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) if available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. educat.med.utah.edu [educat.med.utah.edu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashp.org [ashp.org]
- 8. packageinserts.bms.com [packageinserts.bms.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Zoligratinib
For Immediate Release
Researchers and drug development professionals now have access to a vital resource for the safe handling of Zoligratinib, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures to ensure the well-being of laboratory personnel working with this toxic and irritant compound.
This compound is classified as a hazardous substance, demonstrating acute oral toxicity and causing skin and severe eye irritation.[1] It is imperative that all personnel handling this compound are thoroughly trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE is critical when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Safety Goggles and Face Shield | NIOSH/MSHA-approved Respirator | Lab Coat (fully buttoned) and Disposable Gown |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | As needed based on risk assessment | Lab Coat (fully buttoned) and Disposable Gown |
| Cell Culture and In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile Gloves | Safety Glasses | Not generally required | Lab Coat (fully buttoned) |
| Animal Handling (Dosing) | Ventilated Cage Changing Station | Double Nitrile Gloves | Safety Goggles and Face Shield | As needed based on risk assessment | Lab Coat (fully buttoned) and Disposable Gown |
Operational and Disposal Plans: A Step-by-Step Approach
Handling and Storage:
-
Restricted Access: this compound should only be handled in designated areas with restricted access to authorized personnel.
-
Ventilation: All manipulations of solid this compound or concentrated stock solutions must be performed in a certified chemical fume hood or other appropriate ventilated enclosure.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management:
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
| Spill Size | Containment | Decontamination | Disposal |
| Small (e.g., <100 mg solid, <10 mL dilute solution) | Cover with absorbent material. | Gently wipe the area with a suitable deactivating agent (e.g., 1% sodium hypochlorite (B82951) solution), followed by a water rinse. | Place all contaminated materials in a sealed, labeled hazardous waste container. |
| Large (e.g., >100 mg solid, >10 mL dilute solution) | Evacuate the immediate area. Restrict access. | Do not attempt to clean up a large spill without appropriate training and PPE. Contact the institution's Environmental Health and Safety (EHS) department immediately. | Follow EHS instructions for disposal of all contaminated materials. |
Decontamination and Waste Disposal:
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A 1% sodium hypochlorite solution followed by a water rinse is a generally effective method.
-
Waste Disposal: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this compound down the drain.
Emergency Procedures: Preparedness is Key
In Case of Accidental Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Visualizing the PPE Workflow
To further clarify the procedural steps for donning and doffing PPE when handling this compound, the following workflow diagram is provided.
Caption: PPE Donning and Doffing Workflow for this compound Handling.
By adhering to these stringent safety protocols, research institutions can foster a secure environment for the handling of this compound, enabling the advancement of critical drug development while prioritizing the health and safety of their scientific teams.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Zoligratinib
For Immediate Release
Researchers and drug development professionals now have access to a vital resource for the safe handling of Zoligratinib, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures to ensure the well-being of laboratory personnel working with this toxic and irritant compound.
This compound is classified as a hazardous substance, demonstrating acute oral toxicity and causing skin and severe eye irritation.[1] It is imperative that all personnel handling this compound are thoroughly trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE is critical when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Safety Goggles and Face Shield | NIOSH/MSHA-approved Respirator | Lab Coat (fully buttoned) and Disposable Gown |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | As needed based on risk assessment | Lab Coat (fully buttoned) and Disposable Gown |
| Cell Culture and In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile Gloves | Safety Glasses | Not generally required | Lab Coat (fully buttoned) |
| Animal Handling (Dosing) | Ventilated Cage Changing Station | Double Nitrile Gloves | Safety Goggles and Face Shield | As needed based on risk assessment | Lab Coat (fully buttoned) and Disposable Gown |
Operational and Disposal Plans: A Step-by-Step Approach
Handling and Storage:
-
Restricted Access: this compound should only be handled in designated areas with restricted access to authorized personnel.
-
Ventilation: All manipulations of solid this compound or concentrated stock solutions must be performed in a certified chemical fume hood or other appropriate ventilated enclosure.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management:
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
| Spill Size | Containment | Decontamination | Disposal |
| Small (e.g., <100 mg solid, <10 mL dilute solution) | Cover with absorbent material. | Gently wipe the area with a suitable deactivating agent (e.g., 1% sodium hypochlorite solution), followed by a water rinse. | Place all contaminated materials in a sealed, labeled hazardous waste container. |
| Large (e.g., >100 mg solid, >10 mL dilute solution) | Evacuate the immediate area. Restrict access. | Do not attempt to clean up a large spill without appropriate training and PPE. Contact the institution's Environmental Health and Safety (EHS) department immediately. | Follow EHS instructions for disposal of all contaminated materials. |
Decontamination and Waste Disposal:
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A 1% sodium hypochlorite solution followed by a water rinse is a generally effective method.
-
Waste Disposal: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this compound down the drain.
Emergency Procedures: Preparedness is Key
In Case of Accidental Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Visualizing the PPE Workflow
To further clarify the procedural steps for donning and doffing PPE when handling this compound, the following workflow diagram is provided.
Caption: PPE Donning and Doffing Workflow for this compound Handling.
By adhering to these stringent safety protocols, research institutions can foster a secure environment for the handling of this compound, enabling the advancement of critical drug development while prioritizing the health and safety of their scientific teams.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
